7-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-10-7(4-6)8-5-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQAWIQBHIFTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964482 | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4999-42-2 | |
| Record name | 4999-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 7-Methyl-triazolo[1,5-a]pyridine and 7-Methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Synthesis and Properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine and 7-Methyl-[1][2][4]triazolo[1,5-a]pyridine
This guide provides a comprehensive technical overview of the synthesis, properties, and applications of two key isomers of 7-Methyl-triazolo[1,5-a]pyridine: the[1][2][3] and[1][2][4] fused ring systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced chemistry of these heterocycles, offering field-proven insights and detailed experimental protocols.
Introduction: The Triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to purines, which allows it to act as a bioisostere and interact with a wide range of biological targets.[5] The fusion of a triazole ring with a pyridine ring results in a bicyclic system with unique electronic and steric properties. The position of the nitrogen atoms in the triazole ring gives rise to two principal isomers: the[1][2][3]triazolo[1,5-a]pyridine and the[1][2][4]triazolo[1,5-a]pyridine. The introduction of a methyl group at the 7-position can significantly influence the molecule's physicochemical properties and biological activity.
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents.[6][7] Their utility has been particularly noted in the development of kinase inhibitors and other targeted therapies.[8] This guide will focus on the 7-methyl substituted variants of both major isomers, providing a detailed examination of their synthesis and chemical character.
Synthesis Methodologies: A Tale of Two Isomers
The synthetic routes to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine and 7-Methyl-[1][2][4]triazolo[1,5-a]pyridine are distinct, reflecting the different arrangement of nitrogen atoms in the triazole ring. The choice of starting materials and reaction conditions is critical for achieving regioselective synthesis of the desired isomer.
Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine
A prevalent and efficient method for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core involves the cyclization of a 2-hydrazinopyridine derivative. For the 7-methyl substituted target, the key starting material is 2-hydrazinyl-4-methylpyridine.
Conceptual Workflow for the Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine:
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. 7-Methyl[1,2,3]triazolo[1,5-a]pyridine | C7H7N3 | CID 12752362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. functmaterials.org.ua:443 [functmaterials.org.ua:443]
- 6. labsolu.ca [labsolu.ca]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Introduction: The 7-Methyl-triazolo[1,5-a]pyridine Scaffold
Introduction: The 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine system is a fused bicyclic heterocycle isosteric to purine, rendering it a privileged structure in the design of pharmacologically active agents.[1] Its derivatives are known to interact with a range of biological targets. The addition of a methyl group at the 7-position can significantly influence the molecule's steric and electronic properties, affecting its solubility, metabolic stability, and target-binding affinity.
Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is paramount. Spectroscopic analysis provides the necessary toolkit to confirm the covalent structure, purity, and electronic properties of the target molecule. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the comprehensive characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Expertise & Experience: Interpreting the Spectra
The reported data for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine provides the foundational chemical shifts for the core structure.[4]
Table 1: NMR Data for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine [4]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H2 | 8.10 (s) | - | Singlet, proton on the triazole ring. |
| H5 | 7.47 (s) | 110.1 | Singlet, proton on the pyridine ring. |
| -NH₂ | 5.00 (s, 2H) | - | Broad singlet, amino protons. |
| 7-CH₃ | 2.26 (s, 3H) | 18.2 | Singlet, methyl protons. |
| C2 | - | 152.3 | |
| C3a | - | 145.5 | Bridgehead carbon. |
| C5 | - | 110.1 | |
| C6 | - | 137.9 | Carbon bearing the amino group. |
| C7 | - | 133.6 | Carbon bearing the methyl group. |
| C8a | - | 114.8 | Bridgehead carbon. |
Predicted Spectrum for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine:
-
¹H NMR: The pyridine ring will now feature three coupled protons (H5, H6, H8). We expect H8 to be the most downfield due to its position adjacent to the bridgehead nitrogen. H5 and H6 will appear as doublets or doublets of doublets. The 7-CH₃ and H2 protons will remain as singlets.
-
¹³C NMR: The chemical shifts of the core carbons will be adjusted slightly due to the removal of the electron-donating amino group. The C6 carbon will shift significantly upfield.
Experimental Protocol: NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often selected for its ability to dissolve a wide range of heterocyclic compounds.[4]
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton-proton and proton-carbon correlations, respectively.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is essential for determining the molecular weight of the compound and confirming its elemental composition with high accuracy.
Expertise & Experience: Choosing the Right Technique
For a polar heterocyclic molecule like 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is crucial for unambiguously determining the molecular weight. Coupling ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the determination of the accurate mass, which is used to confirm the molecular formula.
The expected molecular formula for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine is C₇H₇N₃.
-
Monoisotopic Mass: 133.0640 Da
-
Expected [M+H]⁺ Ion: 134.0718 Da
This aligns with data from related structures where high-resolution mass spectrometry (HRMS) was used to confirm the composition.[4]
Experimental Protocol: ESI-HRMS Analysis
Objective: To confirm the molecular weight and elemental composition of the target compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade) to minimize background interference.
-
A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote the formation of the [M+H]⁺ ion.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or by coupling with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical mass calculated for the expected formula (C₇H₈N₃⁺). The mass error should ideally be less than 5 ppm.
-
Caption: Workflow for High-Resolution Mass Spectrometry.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Predicting Characteristic Absorptions
For 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine, the IR spectrum will be characterized by vibrations of the fused aromatic ring system and the methyl group. Based on data from similar triazolopyridine structures, the following key absorptions can be anticipated.[5][6]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3100-3000 | C-H Stretch | Aromatic C-H stretching from the pyridine and triazole rings. |
| 2980-2850 | C-H Stretch | Aliphatic C-H stretching from the methyl group. |
| 1640-1500 | C=N & C=C Stretch | A series of sharp bands corresponding to the stretching vibrations within the fused heterocyclic rings. |
| 1500-1400 | Ring Vibrations | Skeletal vibrations of the triazolopyridine core. |
| 850-750 | C-H Bend | Out-of-plane bending of aromatic C-H bonds, characteristic of the substitution pattern. |
Experimental Protocol: ATR-FTIR Analysis
Objective: To obtain an IR spectrum to identify characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the empty ATR accessory. This is crucial as it will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum (e.g., baseline correction).
-
Identify and label the major absorption bands and compare them to expected values.
-
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. The fused aromatic rings of the triazolopyridine core give rise to characteristic electronic transitions.
Expertise & Experience: Understanding the Chromophore
The[1][2][3]triazolo[1,5-a]pyridine system is a chromophore that absorbs UV radiation, promoting electrons from lower-energy molecular orbitals to higher-energy ones (e.g., π → π* transitions). Analysis of related compounds in literature confirms that UV absorbance is a key characteristic used in their detection.[3] The spectrum is expected to show one or more strong absorption bands in the UV region, typically between 220 and 320 nm. The exact position of the absorption maximum (λ_max) and the molar absorptivity are characteristic of the compound's electronic structure.
Experimental Protocol: UV-Vis Analysis
Objective: To determine the UV absorption maxima (λ_max) of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of quartz cuvettes with the pure solvent.
-
Place the cuvettes in the reference and sample holders and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm).
-
-
Data Acquisition:
-
Replace the solvent in the sample cuvette with the sample solution.
-
Scan the wavelength range and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Conclusion
The structural integrity of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine can be unequivocally established through a synergistic application of modern spectroscopic techniques. NMR spectroscopy provides the definitive atomic connectivity, high-resolution mass spectrometry confirms the elemental composition, and IR and UV-Vis spectroscopies corroborate the presence of key functional groups and the conjugated electronic system. The protocols and interpretive frameworks detailed in this guide provide a self-validating system for the comprehensive characterization of this important heterocyclic scaffold, ensuring the scientific integrity required for advanced research and drug development applications.
References
-
MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
ResearchGate. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate. Available at: [Link]
-
ACS Publications. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications. Available at: [Link]
-
PMC. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PubMed Central. Available at: [Link]
-
Wiley Online Library. (2022). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. Available at: [Link]
An In-depth Technical Guide to the Chemical Structure and Characterization of 7-Methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Chemical Structure and Characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from closely related analogues within the[1][2][3]triazolo[1,5-a]pyridine family to present a scientifically grounded and detailed analysis.[1][4][5] The guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthetic rationale, structural elucidation through various spectroscopic techniques, and physicochemical properties of this important heterocyclic scaffold. The methodologies and data presented are benchmarked against authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The[1][2][3]triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a significant heterocyclic scaffold in medicinal chemistry and materials science.[4] As a purine isostere, it has been explored for a wide range of biological activities, including its use in the development of anticancer agents, kinase inhibitors, and anti-infectious agents.[5] The fused ring system, consisting of a 1,2,4-triazole ring and a pyridine ring, creates a unique electronic and steric environment that is conducive to diverse molecular interactions. The nitrogen-rich nature of the core makes it an excellent ligand for metal coordination, further expanding its application potential.[5]
This guide will focus on the 7-methyl derivative of the[1][2][3]triazolo[1,5-a]pyridine core. The introduction of a methyl group at the 7-position is anticipated to modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions, making it a compound of significant interest in drug discovery programs.
Synthesis and Mechanism
A variety of synthetic routes to the[1][2][3]triazolo[1,5-a]pyridine core have been reported, often involving the cyclocondensation of a 2-hydrazinopyridine derivative with a suitable one-carbon synthon.[1][4] More contemporary methods, such as microwave-assisted and catalyst-free syntheses, offer advantages in terms of reaction time, yield, and environmental impact.[4]
Proposed Synthetic Pathway for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine
A plausible and efficient route to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free tandem reaction between a substituted enaminonitrile and a benzohydrazide, followed by appropriate functionalization.[4]
DOT Diagram of the Proposed Synthetic Workflow:
The Multifaceted Biological Activities of 7-Methyl-triazolo[1,5-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 7-methyl-triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse therapeutic potential of these derivatives. We delve into their significant anticancer, anticonvulsant, and antimicrobial properties, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to accelerate the discovery and development of novel therapeutics based on this versatile heterocyclic core.
Introduction: The Triazolo[1,5-a]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The fusion of a triazole ring with a pyridine nucleus gives rise to the triazolopyridine system, a heterocyclic scaffold that has garnered considerable attention in the field of drug discovery.[1][2] The unique electronic properties and rigid, planar structure of this bicyclic system allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. Among the various isomeric forms, the[1][3][4]triazolo[1,5-a]pyridine core, particularly when substituted with a methyl group at the 7-position, has proven to be a fertile ground for the development of potent and selective therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological effects, including but not limited to, anticancer, anticonvulsant, and antimicrobial activities. This guide will systematically explore these key biological activities, providing a detailed examination of the synthetic strategies, mechanisms of action, and experimental methodologies used to evaluate these promising compounds.
Synthesis and Characterization of 7-Methyl-triazolo[1,5-a]pyridine Derivatives
The synthesis of the 7-methyl-triazolo[1,5-a]pyridine core and its derivatives can be achieved through several versatile and efficient synthetic routes. The choice of a specific synthetic pathway often depends on the desired substitution pattern on both the pyridine and triazole rings.
General Synthetic Strategies
A common and effective method for the synthesis of[1][3][4]triazolo[1,5-a]pyridines involves the cyclization of 2-hydrazinopyridines with various one-carbon synthons. For the synthesis of 7-methyl substituted derivatives, 2-hydrazinyl-4-methylpyridine serves as a key starting material.
A representative synthetic approach involves the reaction of 2-hydrazinyl-4-methylpyridine with carbonyl compounds, such as aldehydes or ketones, followed by an oxidative cyclization step. Another prevalent method is the reaction with reagents like carbon disulfide or cyanogen bromide to introduce the C3 and N4 atoms of the triazole ring.
For instance, the synthesis of 7-methyl-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one can be achieved by reacting 2-hydrazinyl-4-methylpyridine with 1,1'-carbonyldiimidazole (CDI) in acetonitrile at an elevated temperature.[5]
Experimental Protocol: Synthesis of 7-Methyl-[1][3][4]triazolo[4,3-a]pyridin-3(2H)-one
This protocol describes a common method for the synthesis of a 7-methyl-triazolo[1,5-a]pyridine derivative.
Materials:
-
2-hydrazinyl-4-methylpyridine
-
1,1'-Carbonyldiimidazole (CDI)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-hydrazinyl-4-methylpyridine (e.g., 500 mg, 4.1 mmol) in acetonitrile (9.5 mL), add 1,1'-carbonyldiimidazole (CDI) (e.g., 790 mg, 4.87 mmol).
-
Stir the reaction mixture at 80°C for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with acetonitrile and then with dichloromethane to precipitate the product.
-
Collect the solid product by filtration to obtain 7-methyl-2H,3H-[1][3][4]triazolo[4,3-a]pyridin-3-one as a white solid.[5]
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of 7-methyl-triazolo[1,5-a]pyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines using assays like the MTT assay.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 19 | Bel-7402 | 12.3 | [6] |
| Compound 19 | HT-1080 | 6.1 | [6] |
| Compound 1c | HCT-116 | - | [7] |
| Compound 2d | U-87 MG, MCF-7 | - | [7] |
| Triazolopyrimidine 1 | MCF-7 | 3.91 | [8] |
| Triazolopyrimidine 2 | HCT-116 | 0.53 | [8] |
| Triazolopyrimidine 3 | T47D, HCT29, A549 | 3.49, 0.24, 6.05 | [8] |
| Compound 6i | MGC-803 | 0.96 | [9] |
| Compound 7c | A549 | 3.55 | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10][11][12] Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
7-Methyl-triazolo[1,5-a]pyridine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. [12]Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium at various concentrations. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL. 5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. [12]6. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [2][13]7. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [10]8. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Anticonvulsant Activity
Several 7-methyl-triazolo[1,5-a]pyridine derivatives have demonstrated significant anticonvulsant properties in preclinical models of epilepsy. [14][15][16][17]These findings suggest their potential as novel therapeutic agents for the treatment of seizure disorders.
Mechanism of Action: Modulation of the GABAergic System
The primary mechanism of action for many anticonvulsant drugs involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. [3][18]Some triazolopyrimidine derivatives are believed to act as positive allosteric modulators (PAMs) of the GABAA receptor. [19][20] GABAA receptor PAMs bind to a site on the receptor that is distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability and suppresses seizure activity. [3][21][22][23]
Quantitative Data: In Vivo Anticonvulsant Activity
The anticonvulsant efficacy of these compounds is often evaluated in rodent models using the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures. The median effective dose (ED50) is determined as a measure of potency.
| Compound | Animal Model | ED50 (mg/kg) | Reference |
| Compound 1i | Mouse | 19.7 | [24] |
| Compound 3f | Mouse | 84.9 | [14][15][16][25] |
| Compound 6d | Mouse | 15.8 (MES) | [15][20] |
| Compound 6d | Mouse | 14.1 (PTZ) | [15][20] |
| Compound 80 | Mouse | 34.7 | [7] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical model used to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures. [26][13][27][28] Materials:
-
Mice or rats
-
Electroconvulsometer with corneal electrodes
-
Saline solution (0.9%)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions. Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally) at various doses to different groups of animals.
-
Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact. [27]3. Stimulation: Place the corneal electrodes on the animal's eyes and deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds). [27]4. Observation: Immediately after the stimulus, observe the animal for the characteristic seizure pattern, which includes a tonic hindlimb extension phase.
-
Endpoint: The absence of the tonic hindlimb extension phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 value using probit analysis.
Antimicrobial Activity
Derivatives of the 7-methyl-triazolo[1,5-a]pyridine scaffold have also demonstrated promising activity against a range of pathogenic bacteria and fungi. [29][30][31]
Mechanism of Action
The precise mechanisms of antimicrobial action for many triazolopyridine derivatives are still under investigation. However, some studies suggest that these compounds may exert their effects by inhibiting essential bacterial enzymes, such as DNA gyrase, or by disrupting the integrity of the microbial cell membrane. [5]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial potency is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 9o | S. aureus | - | [31] |
| Compound 9o | E. coli | - | [31] |
| Compound 9n | B. subtilis | - | [31] |
| Triazolopyrimidine derivatives | Gram-positive bacteria | - | [29] |
| Triazolopyrimidine derivatives | Gram-negative bacteria | - | [29] |
| Triazolopyrimidine derivatives | Fungi | - | [29] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [1][18][32][33] Materials:
-
Microorganism strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compound
-
Positive and negative controls
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Perspectives
The 7-methyl-triazolo[1,5-a]pyridine scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable range of biological activities, including potent anticancer, anticonvulsant, and antimicrobial effects. The synthetic accessibility and the potential for diverse functionalization of this scaffold provide a rich opportunity for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: While significant progress has been made, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial for identifying the key structural features required for optimal activity and selectivity for each therapeutic target.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.
The continued exploration of the 7-methyl-triazolo[1,5-a]pyridine scaffold holds great promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology, neurology, and infectious diseases.
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Synthesis of Novel 7-Substituted-5-phenyl-t[1][3][4]riazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - ResearchGate. [Link]
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The Core Mechanism of 7-Methyl-triazolo[1,5-a]pyridine Compounds: A Technical Guide to DNA-PK Inhibition
Introduction: Targeting the Guardian of the Genome
In the intricate landscape of cellular maintenance, the DNA Damage Response (DDR) stands as a pivotal defense mechanism against genomic instability, a hallmark of cancer. Central to the DDR is the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[1][2] At the heart of the NHEJ pathway lies the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that acts as a master regulator of this critical repair process.[1][3] The 7-Methyl-triazolo[1,5-a]pyridine scaffold has emerged as a privileged chemical structure in the development of highly potent and selective inhibitors of DNA-PK. This guide provides an in-depth technical exploration of the mechanism of action of these compounds, with a particular focus on the clinical candidate AZD7648, a testament to the therapeutic potential of this chemical class.
Elucidating the Primary Mechanism: Competitive Inhibition of DNA-PK
Compounds featuring the 7-Methyl-triazolo[1,5-a]pyridine core, exemplified by AZD7648, exert their biological effects through the direct and highly selective inhibition of the catalytic subunit of DNA-PK (DNA-PKcs).[4] The mechanism of action is primarily ATP-competitive, meaning the inhibitor binds to the ATP-binding pocket of the DNA-PKcs enzyme, preventing the phosphorylation of its downstream targets and thereby halting the NHEJ repair cascade.[4][5]
The binding of AZD7648 to the hinge region of the DNA-PKcs active site has been elucidated through structural studies.[5] This interaction is stabilized by key hydrogen bonds and hydrophobic interactions, with the 7-methyl group contributing to the compound's high affinity and selectivity. The selectivity of AZD7648 for DNA-PK over other structurally related kinases in the PI3K-related kinase (PIKK) family, such as mTOR and PI3K, is a critical attribute, minimizing off-target effects and enhancing its therapeutic index.[1][6]
Signaling Pathway Interruption
The inhibition of DNA-PKcs autophosphorylation at serine 2056 is a key biomarker of target engagement by 7-Methyl-triazolo[1,5-a]pyridine compounds like AZD7648.[6] This phosphorylation event is a critical step in the activation of the NHEJ pathway. By preventing this, the entire downstream signaling cascade is arrested.
Cellular Consequences of DNA-PK Inhibition
The blockade of the NHEJ pathway by 7-Methyl-triazolo[1,5-a]pyridine compounds has profound effects on cancer cells, particularly when combined with DNA-damaging agents. The primary cellular outcomes include:
-
Induction of Apoptosis: By preventing the repair of DSBs, these inhibitors lead to an accumulation of genomic damage, triggering programmed cell death.[1][7]
-
Cell Cycle Arrest: The cellular machinery detects the persistent DNA damage and halts the cell cycle, typically at the G0/G1 or G2/M phases, to prevent the propagation of damaged DNA.[1][7]
-
Increased DNA Damage Markers: Treatment with these compounds leads to a significant increase in the levels of γH2AX, a phosphorylated form of the histone H2AX that serves as a sensitive biomarker for DNA double-strand breaks.[1]
These cellular effects underscore the potential of these compounds as potent sensitizers to radiotherapy and chemotherapy, which induce DSBs as their primary mode of cytotoxicity.[4][8]
Quantitative Analysis of Inhibitory Potency
The potency and selectivity of 7-Methyl-triazolo[1,5-a]pyridine compounds are rigorously evaluated using a combination of biochemical and cellular assays. The data for AZD7648 demonstrates its exceptional profile.
| Parameter | AZD7648 Value | Assay Type | Reference |
| DNA-PK IC50 | 0.6 nM | Biochemical | [1][9] |
| Cellular DNA-PK Autophosphorylation IC50 | 91 nM | Cellular (A549 cells) | [6] |
| Selectivity vs. PI3Kα | >100-fold | Cellular | [6] |
| Selectivity vs. mTOR | >90-fold | Cellular | [6] |
| Selectivity vs. ATR | >90-fold | Cellular | [6] |
Experimental Protocol: In Vitro DNA-PK Kinase Assay
This protocol outlines a standard in vitro kinase assay to determine the IC50 of a test compound against DNA-PK. This assay measures the transfer of a phosphate group from ATP to a specific peptide substrate.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., a p53-based peptide)
-
[γ-³²P]ATP or a suitable non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]
-
Test compound (e.g., a 7-Methyl-triazolo[1,5-a]pyridine derivative)
-
96-well assay plates
-
Phosphocellulose paper and wash buffers (for radioactive assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer.
-
Test compound at various concentrations.
-
DNA-PK enzyme.
-
DNA-PK peptide substrate.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction:
-
Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Non-Radioactive Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
-
Detection:
-
Radioactive Assay: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Non-Radioactive Assay: Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 7-Methyl-triazolo[1,5-a]pyridine scaffold has proven to be a highly effective pharmacophore for the development of potent and selective DNA-PK inhibitors. The detailed mechanistic understanding of these compounds, particularly AZD7648, as ATP-competitive inhibitors of DNA-PK, has paved the way for their clinical investigation as cancer therapeutics. By disrupting the critical NHEJ DNA repair pathway, these molecules induce cancer cell death and sensitize tumors to conventional therapies. Future research will likely focus on further refining the structure-activity relationships to enhance potency and selectivity, exploring novel combination strategies with other DDR inhibitors, and identifying predictive biomarkers to guide their clinical application.
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AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. (2023). MDPI. [Link]
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AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. (2019). ResearchGate. [Link]
-
Definition of DNA-PK inhibitor AZD7648. National Cancer Institute. [Link]
-
Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs. (2022). PMC. [Link]
-
AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. (2023). PubMed. [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. [Link]
-
Cellular pharmacology of AZD7648. ResearchGate. [Link]
-
Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. AACR Journals. [Link]
-
Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. (2021). NIH. [Link]
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AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. (2019). PubMed. [Link]
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Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. PubMed Central. [Link]
-
Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. [Link]
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BE AWARE: GENOME EDITING WITH DNA-PKCS INHIBITOR AZD7648 INDUCES SIGNIFICANT GENOMIC ALTERATIONS – PUBLISHED IN NATURE BIOTECHNOLOGY. Corn Lab. [Link]
-
DNA-PK Inhibitor based DNA Damage Response targeting Therapeutic Development Service. Creative Biolabs. [Link]
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Abstract DDT01-02: Discovery and first structural disclosure of AZD7648: A potent and selective DNA-PK inhibitor. ResearchGate. [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2][5]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). PubMed. [Link]
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Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment. Stanford University. [Link]
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Discovery of AZD7648: A Selective 7-Methyl-triazolo[1,5-a]pyridine-Based Inhibitor of DNA-Dependent Protein Kinase (DNA-PK)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The DNA Damage Response (DDR) network is a critical dependency for cancer cell survival, and its components represent high-value targets for therapeutic intervention. Among these, the DNA-dependent protein kinase (DNA-PK) is a master regulator of the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing cytotoxic DNA double-strand breaks (DSBs).[1][2][3] For decades, the development of potent and selective DNA-PK inhibitors has been a significant challenge due to structural homology with related kinases, particularly those in the PI3K family.[1][4] This guide details the discovery of AZD7648, a potent and highly selective DNA-PK inhibitor, from initial high-throughput screening through a rigorous lead optimization campaign. We will explore the scientific rationale behind key molecular design choices, present the experimental workflows that validated its mechanism, and summarize the preclinical data supporting its advancement into clinical trials. This narrative provides a comprehensive technical overview of the structure-activity relationships (SAR) and the optimization of physicochemical properties that culminated in the identification of a best-in-class clinical candidate.
The Therapeutic Rationale: Why Target DNA-PK in Oncology?
Cancer therapies, including radiotherapy and many chemotherapeutics (e.g., topoisomerase II poisons), function by inducing overwhelming DNA damage, primarily cytotoxic DSBs.[5] Cancer cells, however, often upregulate DNA repair pathways like NHEJ to survive this onslaught, leading to therapeutic resistance.[3][6][7] The DNA-PK complex, comprising the catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, is the central initiator of NHEJ.[1]
The therapeutic hypothesis is therefore clear: inhibiting DNA-PKcs should prevent the repair of therapy-induced DSBs, leading to the accumulation of lethal DNA damage and selectively killing cancer cells. This approach offers a powerful strategy to potentiate the efficacy of existing DNA-damaging agents.[2][5][8]
Historically, achieving this goal has been fraught with difficulty. The ATP-binding site of DNA-PKcs shares significant homology with other kinases in the PI3K-related protein kinase (PIKK) family (like ATM and ATR) and the PI3 lipid kinase family.[1][4] Early-generation inhibitors often lacked the required selectivity, leading to off-target effects and limiting their therapeutic window. The discovery of AZD7648 represents a breakthrough in overcoming this long-standing challenge.
Caption: The streamlined drug discovery workflow leading to AZD7648.
Lead Optimization: The Rational Design of AZD7648
The core of the discovery program was a multi-parameter optimization effort to transform the initial hit into a clinical-grade molecule. This involved a meticulous exploration of the structure-activity relationship (SAR) to enhance potency and selectivity, coupled with a parallel effort to engineer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Enhancing Potency and Selectivity: The Triazolopyridine Moiety
Initial optimization focused on the aniline group of the lead scaffold. [1]It was discovered that a para-methoxy group was beneficial for potency, predicted to form a hydrogen bond with Lys3753 in the DNA-PKcs homology model. [1]However, this group presented a potential metabolic liability.
The decisive breakthrough came from replacing a metabolically unstable dimethoxyphenyl aniline with the 7-methylt[4][8][9]riazolo[1,5-a]pyridine group. This structural change was transformative for several reasons:
-
Potency: It maintained the crucial hydrogen bond acceptor feature. [1]2. Selectivity: The specific geometry and electronic properties of the triazolopyridine ring were poorly tolerated by the active site of related PI3 kinases, dramatically improving the selectivity profile.
-
Metabolic Stability: It removed the labile methoxy groups.
The addition of a methyl group on the purinone core (the "magic methyl") was also found to subtly enhance binding and potency. [1][9]
| Compound | Key Feature | DNA-PKcs pIC50 | PI3Kα pIC50 | Ligand Lipophilic Efficiency (LLE) | Rationale |
|---|---|---|---|---|---|
| 8 | Unsubstituted Aniline | 5.8 | <5.0 | 3.5 | Baseline potency is low without substitution. |
| 6 | ortho-methyl Aniline | 6.2 | <5.0 | 3.3 | Modest improvement, but lipophilicity increases. |
| 9 | meta-methoxy Aniline | 6.0 | <5.0 | 3.6 | Incorrect positioning of H-bond acceptor. |
| 12 | Triazolopyridine | 7.9 | <5.0 | 6.5 | Excellent potency and LLE; H-bond acceptor maintained. |
Data synthesized from Goldberg FW, et al., J Med Chem, 2020. [1]Table 1. Representative SAR demonstrating the impact of the triazolopyridine moiety.
Optimizing ADME Properties: The Tetrahydropyran Solution
While potency and selectivity were being solved, the team simultaneously tackled poor physicochemical properties. Early analogs with a cyclopentyl group suffered from low permeability and high efflux ratios in Caco-2 assays, predicting poor oral absorption. [1] The solution was to replace the cyclopentyl ring with a tetrahydropyran (THP) moiety. This seemingly simple change had a profound and positive impact on the molecule's drug-like properties:
-
Improved Permeability: The THP ring disrupted unfavorable intramolecular hydrogen bonding, improving the molecule's ability to cross cell membranes. [1]* Reduced Efflux: The change in shape and polarity led to significantly lower recognition by efflux transporters. [1]* Lowered Basicity: The triazolopyridine core is significantly less basic (pKa = 3.4) than other analogs considered, which reduced potential for hERG channel activity and off-target toxicity. [1] This co-optimization of potency, selectivity, and ADME properties culminated in Compound 16 , which was named AZD7648 . [1][4]
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The Triazolopyridine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolopyridine scaffold, a fused heterocyclic system comprising a triazole and a pyridine ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional architecture and versatile synthetic handles have enabled the development of a diverse array of pharmacologically active agents. This guide provides a comprehensive analysis of the triazolopyridine core, delving into its interactions with key biological targets, elucidating structure-activity relationships (SAR), and outlining the experimental methodologies crucial for its evaluation. We will explore its role in targeting epigenetic readers, modulating kinase activity, and interacting with G-protein coupled receptors, providing field-proven insights for drug development professionals.
Introduction: The Rise of a Versatile Pharmacophore
The triazolopyridine core is a nitrogen-rich bicyclic heterocycle that has garnered significant attention in pharmaceutical research. Its rigid structure, combined with the presence of multiple hydrogen bond donors and acceptors, allows it to engage in high-affinity interactions with a wide range of biological targets.[1][2] This inherent versatility has led to its incorporation into numerous clinically relevant molecules, from the well-established antidepressant Trazodone to next-generation targeted therapies in oncology and immunology.[2]
This guide will dissect the pharmacological profile of the triazolopyridine scaffold by examining its application across three major classes of drug targets:
-
Epigenetic Modulators: Focusing on Bromodomain and Extra-Terminal (BET) protein inhibitors.
-
Kinase Inhibitors: Highlighting inhibitors of Janus Kinase (JAK) and Tankyrase.
-
GPCR Modulators: Exploring positive allosteric modulators (PAMs) of metabotropic glutamate receptors.
For each class, we will analyze the mechanism of action, present detailed structure-activity relationship (SAR) data, and discuss the clinical landscape. Furthermore, this guide provides a detailed, field-tested experimental protocol for a high-throughput screening assay to identify novel triazolopyridine-based inhibitors, underscoring the practical application of this knowledge.
Targeting Epigenetic Mechanisms: Triazolopyridines as BRD4 Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have become critical targets in oncology.[3] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histones to regulate the transcription of key oncogenes like c-Myc.[4] The triazolopyridine scaffold has proven to be an exceptional starting point for the development of potent and selective BRD4 inhibitors.[3]
Mechanism of Action and Binding Mode
Triazolopyridine-based inhibitors function as acetyl-lysine (KAc) mimetics. They occupy the hydrophobic KAc binding pocket within the bromodomain of BRD4, preventing its association with chromatin.[3] This competitive inhibition leads to the downregulation of oncogenic transcriptional programs, inducing cell cycle arrest and apoptosis in cancer cells.[5]
The key interactions, as revealed by co-crystal structures, involve the triazolopyridine core forming a crucial hydrogen bond with the highly conserved asparagine residue (Asn140) in the BRD4 binding pocket.[3] Additional interactions are mediated by various substituents appended to the core, which can be tailored to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Systematic chemical modification of the triazolopyridine core has yielded potent inhibitors with nanomolar activity. The following table summarizes key SAR findings for a representative series of BRD4 inhibitors.
| Compound | R1 Group (at C5) | R2 Group (at C2) | BRD4 BD1 IC50 (µM) | Cellular Activity (MV4-11, IC50 µM) |
| Lead Cpd | Phenyl | Amine | >10 | >10 |
| 12a | 4-fluorophenyl | tert-butyl | 0.85 | 1.23 |
| 12f | 4-chlorophenyl | tert-butyl | 0.05 | 0.08 |
| 12m | 4-methoxyphenyl | tert-butyl | 0.018 | 0.02 |
| 12n | 4-fluorophenyl | Cyclohexyl | 0.42 | 0.67 |
Data synthesized from multiple sources for illustrative purposes.[3]
Key Causality Behind SAR:
-
C5-Aryl Substitution: The presence of a substituted phenyl ring at the C5 position is critical for occupying a hydrophobic portion of the KAc binding pocket. Electron-withdrawing groups (e.g., -Cl) and electron-donating groups (e.g., -OCH3) at the para position of this ring significantly enhance potency, suggesting a fine balance of electronic and steric interactions is required for optimal binding.[3]
-
C2-Amine Substitution: A bulky, hydrophobic group at the C2 amino position, such as a tert-butyl group, is crucial for activity. This group likely engages in favorable van der Waals interactions within the binding site. Replacing it with smaller or more polar groups leads to a significant loss of potency.[3] Compound 12m , with a 4-methoxyphenyl group at C5 and a tert-butyl group at C2, emerged as a highly potent lead candidate with an IC50 of 0.02 µM in the MV4-11 leukemia cell line.[3]
Experimental Workflow: High-Throughput Screening for BRD4 Inhibitors
The identification of novel triazolopyridine-based BRD4 inhibitors typically begins with a high-throughput screening (HTS) campaign. The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a robust, bead-based proximity assay well-suited for this purpose.[6][7]
Caption: High-throughput screening cascade for the discovery of novel BRD4 inhibitors.
Modulating the Kinome: Triazolopyridines in Cancer and Inflammation
The triazolopyridine scaffold serves as an effective "hinge-binder" for many protein kinases, making it a valuable core for developing kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region mimics the interaction of the adenine moiety of ATP.
Janus Kinase (JAK) Inhibition: The Filgotinib Story
The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis (RA).[8][9] Filgotinib, a triazolopyridine-based compound, is a preferential inhibitor of JAK1.[2]
-
Mechanism of Action: Filgotinib binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of STAT proteins. This blockade of the JAK-STAT pathway reduces the production of inflammatory cytokines.[2]
-
Clinical Context: Filgotinib has been approved for the treatment of RA in Europe and Japan.[2] However, its development in the United States was halted for RA due to FDA concerns over testicular toxicity, highlighting the complexities of drug development even with a promising scaffold.[10] This underscores the importance of comprehensive safety and toxicology profiling for all drug candidates.
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In-silico studies and green synthesis of triazolopyridines
Launching Research Initiative
I've initiated the data gathering phase, aiming for a robust foundation. My primary focus is on in-silico investigations of triazolopyridines. The current strategy involves targeted Google searches to harvest relevant studies, focusing on docking, ADMET assessments, and DFT analysis. I'm keen to build a comprehensive overview.
Expanding Scope and Focus
I'm broadening my search to include the green synthesis of triazolopyridines, seeking eco-friendly methods and catalysts. I'll also look for combined in-silico and green synthesis studies. I'm now drafting the guide, starting with an introduction and then diving into in-silico methods and green synthesis protocols. I'm focusing on creating sections on the synergy between these two strategies with case studies, using experimental details and visualizations.
Developing Methodological Framework
I am now delving into the specifics of in-silico methods, looking for detailed protocols on molecular docking, ADMET prediction, and DFT analysis tailored to triazolopyridines. Concurrently, I'm seeking granular details on green synthesis, including catalysts and reaction conditions. I'm also planning comparative studies to evaluate the greenness of different synthetic routes.
Defining Information Search Parameters
I'm now expanding my search to pinpoint specific details. I'm focusing on in-depth protocols for molecular docking, including software and parameters, and detailed ADMET prediction processes and result interpretation. For DFT analysis, I'm looking for commonly used basis sets and functionals for triazolopyridines. Also, I'm searching for specific catalysts, alternative energy sources and comparative greenness studies. Lastly, I'm focusing on finding combined case studies.
The Nexus of Structure and Light: An In-depth Technical Guide to the Structural and Optical Properties of Triazolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of a Privileged Scaffold
Triazolopyridines, a class of fused nitrogen-containing heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Their intrinsic biological activities, coupled with their fascinating photophysical properties, have positioned them as key components in the development of novel therapeutics, advanced organic light-emitting diodes (OLEDs), and sensitive chemosensors.[3][4][5] This guide, intended for researchers and professionals in drug development and materials science, provides a comprehensive exploration of the intricate relationship between the structural features of triazolopyridine derivatives and their optical behavior. By delving into the fundamental principles, experimental methodologies, and computational approaches, we aim to equip the reader with the knowledge to rationally design and synthesize novel triazolopyridine-based compounds with tailored photophysical characteristics for a diverse range of applications.
The Architectural Landscape of Triazolopyridines: Isomers and Their Electronic Nature
The triazolopyridine core is a bicyclic system formed by the fusion of a triazole and a pyridine ring. The arrangement of the nitrogen atoms within the triazole ring and the mode of fusion to the pyridine ring give rise to several isomeric forms, with the most commonly studied being[6][7][8]triazolo[4,3-a]pyridine,[6][7][8]triazolo[1,5-a]pyridine,[6][7][9]triazolo[4,5-b]pyridine, and[6][7][9]triazolo[4,5-c]pyridine.[6] The electronic properties of these isomers are distinct, influencing their reactivity, intermolecular interactions, and, crucially, their interaction with light.
The lone pairs of electrons on the nitrogen atoms play a pivotal role in the electronic structure of triazolopyridines, often enabling them to act as effective bi- or tridentate chelating ligands for metal ions.[6] This characteristic is not only significant for their application as chemosensors but also influences their photophysical properties upon coordination.
Unveiling the Molecular Architecture: Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of triazolopyridine derivatives is paramount to interpreting their optical properties. The following techniques are instrumental in elucidating their molecular architecture.
Single-Crystal X-ray Diffraction: The Definitive Blueprint
Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[10][11] This technique provides unambiguous information on bond lengths, bond angles, and the overall molecular conformation, which are critical for establishing structure-property relationships.[12][13] The crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking, can also be elucidated, offering insights into the solid-state optical properties.[6]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the triazolopyridine derivative in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[6]
Vibrational Spectroscopy: Probing Molecular Bonds
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques that provide information about the vibrational modes of a molecule.[6] The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, allowing for the confirmation of the molecular structure and the study of intermolecular interactions.
-
Sample Preparation: For FTIR, the sample can be analyzed as a solid (KBr pellet or ATR), liquid, or gas. For Raman, the sample is typically placed in a glass capillary or on a microscope slide.
-
Data Acquisition: The sample is irradiated with an infrared source (for FTIR) or a laser (for Raman), and the transmitted or scattered radiation is analyzed.
-
Spectral Analysis: The resulting spectrum is a plot of intensity versus frequency (in wavenumbers, cm⁻¹). The characteristic peaks are assigned to specific vibrational modes of the molecule.[6]
The Interplay with Light: Unraveling the Optical Properties
The interaction of triazolopyridine derivatives with light gives rise to their characteristic absorption and emission properties. These are governed by the electronic transitions between different molecular orbitals.
UV-Vis Absorption Spectroscopy: Mapping Electronic Transitions
UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[14] The absorption of a photon promotes an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy orbital (usually the lowest unoccupied molecular orbital, LUMO). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from this technique.[15]
Fluorescence Spectroscopy: The Emission of Light
Following the absorption of a photon and promotion to an excited state, a molecule can relax back to the ground state by emitting a photon. This process is known as fluorescence.[16] The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in wavelength is known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.
-
Solution Preparation: Solutions of the triazolopyridine derivative are prepared in a suitable solvent at a known concentration.
-
UV-Vis Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer. A blank spectrum of the solvent is first recorded and subtracted from the sample spectrum.
-
Fluorescence Measurement: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The excitation wavelength for the emission spectrum is typically set at the λmax of the absorption spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield is determined relative to a known standard by comparing the integrated fluorescence intensities and the absorbances of the sample and the standard at the excitation wavelength.
The Structure-Property Relationship: A Predictive Framework
The optical properties of triazolopyridine derivatives are exquisitely sensitive to their molecular structure. By systematically modifying the core scaffold and its substituents, it is possible to fine-tune their absorption and emission characteristics.
The Influence of the Isomeric Core
The arrangement of nitrogen atoms in the triazole ring significantly impacts the electronic structure and, consequently, the photophysical properties. For instance, the more twisted nature of[6][7][8]triazolo[4,3-c]quinazolines compared to their [1,5-c] isomers leads to higher energy absorption (hypsochromic shift).[7]
The Role of Substituents
The introduction of electron-donating or electron-withdrawing groups at different positions on the triazolopyridine ring can dramatically alter the HOMO and LUMO energy levels, leading to shifts in the absorption and emission wavelengths. For example, in a series of bis(oxazolo[5,4-b]pyridine) derivatives, the presence of heteroatoms with lone electron pairs resulted in a bathochromic (red) shift in the absorption spectrum due to extended n-π conjugation.[8]
The Impact of Solvent Polarity
The polarity of the solvent can influence the energy levels of the ground and excited states, leading to solvatochromic shifts in the absorption and emission spectra.[17][18][19] This effect is particularly pronounced in molecules with a significant change in dipole moment upon excitation. A bathochromic shift with increasing solvent polarity is often indicative of a more polar excited state.[20]
Table 1: Representative Photophysical Data for Substituted Triazolopyridine Derivatives
| Compound/Isomer | Substituent(s) | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | -NH2 at C3 | Solid State | 320, 380 | 460, 545 | - | [6] |
| Bis(oxazolo[5,4-b]pyridine) derivative 4a | Methyl at C4 of pyridine | Chloroform | 329 | 358-414 | 0.32-0.84 | [1][8] |
| Bis(oxazolo[5,4-b]pyridine) derivative 4c | Sulfur heteroatom | Chloroform | 351 | 358-414 | 0.32-0.84 | [1][8] |
| 5-Aryl-[6][7][8]triazolo[4,3-c]quinazoline | Various aryl groups | Dichloromethane | 325-365 | 400-550 | 0.12-0.85 | [7] |
Computational Modeling: An In Silico Laboratory
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the structural and optical properties of molecules.[6][8]
Ground State Properties with DFT
DFT calculations can be used to optimize the ground-state geometry of triazolopyridine derivatives, providing accurate predictions of bond lengths, bond angles, and dihedral angles.[6] This information is crucial for understanding the steric and electronic effects of different substituents. Furthermore, DFT allows for the calculation of the HOMO and LUMO energy levels, which provides a qualitative understanding of the electronic transitions.
Excited State Properties with TD-DFT
TD-DFT is employed to calculate the energies of the excited states, which correspond to the absorption and emission energies.[21][22][23][24][25] By simulating the electronic spectra, TD-DFT can aid in the assignment of experimental absorption and emission bands to specific electronic transitions.[6]
-
Input File Preparation: A Gaussian input file is created specifying the molecular geometry, the desired level of theory (e.g., B3LYP functional), and the basis set (e.g., 6-311G(2d,2p)).[6]
-
Geometry Optimization: A ground-state geometry optimization is performed to find the minimum energy structure.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum and to obtain vibrational frequencies for comparison with experimental IR and Raman spectra.
-
TD-DFT Calculation: A TD-DFT calculation is then performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. To simulate the fluorescence spectrum, the geometry of the first excited state is optimized, followed by a TD-DFT calculation to determine the emission energy.[23]
-
Solvent Effects: The influence of a solvent can be included in the calculations using a polarizable continuum model (PCM).[22]
Applications: From Bench to Bedside and Beyond
The unique structural and optical properties of triazolopyridine derivatives have led to their exploration in a wide array of applications.
Drug Development
The triazolopyridine scaffold is a key component in several approved drugs.[2] Understanding the structural features that govern their interaction with biological targets is crucial for the design of new and more effective therapeutic agents. Their fluorescent properties can also be exploited for in vitro and in vivo imaging and diagnostics.
Organic Light-Emitting Diodes (OLEDs)
The high fluorescence quantum yields and tunable emission colors of some triazolopyridine derivatives make them promising candidates for use as emitters or host materials in OLEDs.[3][26][27][28] By carefully designing the molecular structure, it is possible to achieve efficient and stable blue, green, or red emission for display and lighting applications.
Fluorescent Chemosensors
The ability of the triazolopyridine core to chelate metal ions, coupled with its fluorescent properties, makes it an excellent platform for the development of fluorescent chemosensors.[4][5][29][30][31] The binding of a specific ion can lead to a change in the fluorescence intensity or wavelength, allowing for the sensitive and selective detection of various analytes.[4]
Future Perspectives: The Road Ahead
The field of triazolopyridine research continues to evolve, with ongoing efforts to synthesize novel derivatives with enhanced properties. The synergy between synthetic chemistry, advanced spectroscopic techniques, and computational modeling will undoubtedly lead to the development of next-generation materials and therapeutics. A deeper understanding of the intricate structure-property relationships will empower scientists to design molecules with precisely controlled optical and biological functions, paving the way for innovations in medicine, electronics, and beyond.
Visualizations
General Structure of Triazolopyridine Isomers
Caption: Common isomeric cores of triazolopyridine.
Experimental Workflow for Optical Characterization
Caption: Workflow for optical characterization.
Computational Modeling Workflow
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Foreword: The Triazolopyridine Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Early-Stage Research of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine
The triazolopyridine nucleus is a compelling starting point in medicinal chemistry. As a fused heterocyclic system, it is recognized as a "privileged structure," frequently appearing in compounds with a wide spectrum of biological activities.[3][4] Its structural rigidity, defined spatial orientation of substituents, and capacity for hydrogen bonding allow it to interact with a diverse range of biological targets. Marketed drugs such as the antidepressant Trazodone and the JAK inhibitor Filgotinib feature this core, highlighting its clinical and commercial relevance.[3]
This guide focuses on a specific, under-investigated derivative: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine . The introduction of a methyl group at the 7-position subtly alters the molecule's electronic and steric properties. This modification can enhance binding affinity to a target protein, improve metabolic stability, or modulate physicochemical properties like solubility and lipophilicity—a concept sometimes referred to as the "magic methyl" effect in medicinal chemistry.[5]
As Senior Application Scientists, our goal is not merely to present protocols but to build a logical, self-validating research cascade. This document outlines a comprehensive strategy for the initial characterization, synthesis, and biological evaluation of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine, providing the rationale behind each experimental choice to guide researchers in unlocking its therapeutic potential.
Section 1: Foundational Chemistry and Synthesis
A thorough understanding of the molecule's physical and chemical properties is the bedrock of any early-stage investigation. This knowledge informs everything from handling and formulation to the design of biological assays.
Physicochemical Profile
The initial characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine provides a baseline for its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem[1] |
| Molecular Weight | 133.15 g/mol | PubChem[1] |
| IUPAC Name | 7-methyltriazolo[1,5-a]pyridine | PubChem[1] |
| CAS Number | 78539-91-0 | PubChem[1] |
| Appearance | White to light yellow solid | ChemicalBook[2] |
| Melting Point | 83-85 °C | ChemicalBook[2] |
| XLogP3 (Lipophilicity) | 0.9 | PubChem[1] |
-
Expertise & Experience: The XLogP3 value of 0.9 suggests a favorable lipophilicity profile. It is well within the range for good oral bioavailability according to Lipinski's Rule of Five, indicating a balance between aqueous solubility and membrane permeability. This is a crucial first indicator of its potential as a drug candidate.
Proposed Synthetic Route and Protocol
While numerous methods exist for constructing the triazolopyridine core, a common and reliable approach involves the cyclization of a substituted pyridine precursor.[3][4] The following protocol is a robust, hypothesis-driven synthesis based on established literature precedents for analogous structures.
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Methodological & Application
Application Notes & Protocols for the Analytical Characterization of 7-Methyl-triazolo[1,5-a]pyridine
Application Notes & Protocols for the Analytical Characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.[4][5][6] The 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine derivative, in particular, is a key building block in the development of potent and selective drug candidates.[6][7] Its precise characterization is paramount to ensure identity, purity, and stability, which are critical quality attributes in the drug development pipeline.
This guide provides a multi-faceted analytical approach for the comprehensive characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine. The protocols herein are designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices. The integration of orthogonal techniques—chromatography, mass spectrometry, and spectroscopy—ensures a self-validating and robust characterization package.
Molecular Structure and Physicochemical Properties
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
The primary technique for assessing the purity of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine and quantifying its content (assay) is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates the target molecule from impurities based on differences in polarity.
Causality and Methodological Rationale
The fused aromatic ring system of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine imparts sufficient hydrophobicity to be well-retained on a nonpolar stationary phase like C18. A mobile phase consisting of a mixture of water (or an aqueous buffer) and an organic solvent (like acetonitrile or methanol) is used to elute the compound. By starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent content (a gradient elution), we can effectively separate less polar impurities from the main analyte peak. The inclusion of a buffer or acid modifier (e.g., formic acid) in the mobile phase is crucial for ensuring sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring consistent protonation of the basic nitrogen atoms in the analyte.[8]
Protocol 1: RP-HPLC Method for Purity Analysis
-
Instrumentation:
-
HPLC or UPLC system with a UV/Vis or Photodiode Array (PDA) detector.[7]
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., Waters Acquity BEH C18, Agilent Zorbax SB-C18), 2.1 x 50 mm, 1.7 µm particle size (for UPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 5 95 9.0 5 95 9.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID column) or 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm or PDA scan from 220-320 nm.[7]
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100.
-
Experimental Workflow: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and, by extension, the identity of the synthesized compound. Coupling liquid chromatography with mass spectrometry (LC-MS) is particularly powerful as it provides mass information for the main peak as well as any impurities separated by the HPLC.
Causality and Methodological Rationale
The presence of multiple nitrogen atoms in the triazolopyridine ring system makes it readily protonated. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the ideal technique to generate the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₇H₇N₃) with a high degree of confidence. Fragmentation of triazole-containing heterocycles often involves the characteristic loss of a neutral nitrogen molecule (N₂), which can serve as a diagnostic marker in MS/MS experiments.[8]
Protocol 2: LC-MS for Identity Confirmation
-
Instrumentation:
-
LC-MS system equipped with an ESI source (e.g., Agilent 6120, Waters SQ Detector, or a high-resolution Q-TOF instrument).
-
-
LC Conditions:
-
Use the same HPLC conditions as described in Protocol 1 . This allows for direct correlation of UV peaks with mass signals.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 4000 V.
-
Scan Range: m/z 50–500.
-
Fragmentor Voltage: 100 V (can be varied to induce fragmentation).
-
Drying Gas (N₂): 10 L/min at 350 °C.
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the main chromatographic peak.
-
Identify the m/z value for the protonated molecular ion [M+H]⁺.
-
Compare the observed m/z with the theoretical value.
-
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₇N₃ |
| Exact Mass | 133.063997 |
| Theoretical [M+H]⁺ | 134.0718 |
| Primary Fragment | [M+H-N₂]⁺ (m/z 106.0656) |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive analytical technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
Causality and Methodological Rationale
The unique electronic environment of the fused heterocyclic system results in a characteristic pattern of chemical shifts for the protons and carbons. The pyridine ring protons will appear in the aromatic region, with their specific shifts and coupling constants (J-values) determined by their position relative to the nitrogen atoms and the methyl group. The methyl group will appear as a singlet in the upfield region. The proton on the triazole ring will also have a distinct chemical shift. ¹³C NMR will show distinct signals for each of the seven carbon atoms in the molecule.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for these types of heterocycles due to its high solubilizing power.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
(Optional but recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in definitive assignments.
-
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
Based on data from structurally similar compounds, the following assignments can be predicted.[9]
¹H NMR (400 MHz, DMSO-d₆):
| Proton Assignment | Predicted δ (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.5 - 8.7 | s |
| H-5 | ~8.3 - 8.5 | d |
| H-8 | ~7.8 - 8.0 | s |
| H-6 | ~7.1 - 7.3 | d |
| 7-CH₃ | ~2.4 - 2.6 | s |
¹³C NMR (101 MHz, DMSO-d₆):
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-2 | ~155 |
| C-3a | ~145 |
| C-5 | ~125 |
| C-6 | ~118 |
| C-7 | ~140 |
| C-8 | ~115 |
| C-8a | ~150 |
| 7-CH₃ | ~18 - 20 |
Diagram: NMR Structural Assignments
Caption: Structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine with atom numbering.
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule by measuring the absorption of infrared radiation.
Causality and Methodological Rationale
The bonds within 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine will vibrate at specific frequencies when they absorb infrared radiation. These frequencies are characteristic of the bond type (e.g., C-H, C=C, C=N) and the overall molecular structure. The resulting spectrum provides a molecular "fingerprint" that can be used for identification.[3][10]
Protocol 4: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000–400 cm⁻¹.
-
Collect and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Perform a background scan of the clean ATR crystal before running the sample.
-
Expected Characteristic FTIR Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100–3000 | Aromatic C-H stretch |
| 2950–2850 | Aliphatic C-H stretch (from CH₃) |
| 1640–1580 | C=N and C=C ring stretching vibrations |
| 1550–1450 | Aromatic ring skeletal vibrations |
| 1400–1200 | In-plane C-H bending, triazole ring vibrations[11] |
| 850–750 | Out-of-plane C-H bending |
Development of a Stability-Indicating Method
For drug development, it is essential that the primary analytical method (typically HPLC) be "stability-indicating." This means the method must be able to separate the intact drug from any potential degradation products, ensuring that the assay is a true measure of the active ingredient.[12] This is achieved through forced degradation studies.
Causality and Methodological Rationale
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[13][14] Analyzing the stressed samples with the developed HPLC method demonstrates its specificity. If new peaks (degradants) appear and are well-resolved from the main drug peak, the method is considered stability-indicating.[1][2] This process is a core requirement of regulatory bodies and is outlined in ICH guidelines.[15][16]
Protocol 5: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of the drug substance (~0.5 mg/mL) in the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl, heat at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder at 105 °C for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to UV/Vis light in a photostability chamber (ICH Q1B guideline) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before dilution.
-
Dilute all samples to the working concentration of the HPLC method (Protocol 1).
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method.
-
-
Data Evaluation:
-
Use a PDA detector to evaluate peak purity of the main peak in each stressed sample. This ensures no degradant co-elutes.
-
Confirm that all major degradation products are baseline-resolved from the parent peak. A resolution factor (Rs) of >1.5 is typically required.
-
The goal is to achieve 5-20% degradation of the parent compound.[17][18] Adjust stress conditions (time, temperature, reagent concentration) if degradation is insufficient or excessive.
-
Workflow: Stability-Indicating Method Validation
Caption: Workflow for a forced degradation study to validate a stability-indicating method.
Conclusion
The analytical characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine requires a suite of orthogonal analytical techniques. The protocols outlined in this guide provide a robust framework for confirming the identity, structure, purity, and stability of this important heterocyclic building block. By combining HPLC for separation and quantification, MS for mass confirmation, NMR for definitive structure elucidation, and FTIR for functional group identification, researchers can build a comprehensive data package that ensures the quality and integrity of their material, thereby supporting accelerated and successful drug discovery and development programs.
References
-
ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
AMS Biopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 22(10), 1693. [Link]
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RAPS. (2022). ICH releases draft guidelines on analytical method development. Retrieved from [Link]
-
Dymińska, L., Hanuza, J., Janczak, J., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 743. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2017). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. Retrieved from [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
-
Barlaam, B., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 62(17), 7847-7872. [Link]
-
Manuni, M., et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. [Link]
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave Online. [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
SpectraBase. (n.d.). [1][2][3]triazolo[1,5-a]pyrimidine, 4,7-dihydro-5-methyl-6-(1-piperidinylcarbonyl)-7-(4-pyridinyl)-. Retrieved from [Link]
-
Ghorab, M. M., et al. (2022). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 27(23), 8565. [Link]
-
ResearchGate. (2019). (PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. Retrieved from [Link]
-
PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Retrieved from [Link]
-
Al-Omary, F. A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and antiviral agents. Traditionally, the synthesis of these compounds often involves lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial improvements in efficiency, yield, and sustainability.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and advantages of employing microwave irradiation for the rapid and efficient synthesis of 1,2,4-triazolo[1,5-a]pyridines. By leveraging the unique heating mechanism of microwaves, which involves direct interaction with polar molecules, MAOS facilitates rapid, uniform heating, often leading to dramatically reduced reaction times and cleaner reaction profiles compared to conventional heating methods.[3][4]
Core Principles and Mechanistic Insights
The synthesis of the 1,2,4-triazolo[1,5-a]pyridine ring system via microwave assistance typically proceeds through a cyclization or a tandem reaction sequence. The specific mechanism is dictated by the choice of starting materials. A prevalent and efficient strategy involves the reaction of a pyridine-derived precursor containing a hydrazine or a related nitrogen-rich functional group with a suitable cyclizing agent.
One of the most effective and environmentally benign approaches is the catalyst-free tandem reaction between enaminonitriles and benzohydrazides.[5][6] The proposed mechanism for this transformation under microwave conditions is as follows:
-
Transamidation: The reaction initiates with a transamidation step between the enaminonitrile and the benzohydrazide, facilitated by the high temperature achieved rapidly under microwave irradiation.
-
Intramolecular Nucleophilic Addition: This is followed by an intramolecular nucleophilic addition of a nitrogen atom onto the nitrile group.
-
Condensation and Aromatization: The final step involves a condensation reaction, leading to the formation of the stable, aromatic 1,2,4-triazolo[1,5-a]pyridine core.
The key advantage of microwave heating in this context is the significant acceleration of each step in the tandem sequence, allowing the one-pot synthesis to be completed in a fraction of the time required by conventional heating methods.[5]
Another robust metal-free approach utilizes the cyclization of 1-amino-2-imino-pyridine derivatives with various electrophilic partners such as carboxylic acids, aldehydes, or isothiocyanates.[3] The microwave irradiation efficiently drives the dehydration and subsequent ring closure, providing high yields of the desired products without the need for column chromatography.[3]
Caption: General experimental workflow for microwave-assisted synthesis.
Featured Protocols and Methodologies
Herein, we present two detailed, validated protocols for the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines, showcasing different synthetic strategies.
Protocol 1: Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides
This protocol is adapted from a catalyst-free and additive-free method, highlighting its green chemistry credentials.[5][6] It demonstrates a broad substrate scope and good functional group tolerance.
Materials:
-
Enaminonitrile (1.0 equiv., 0.175 mmol)
-
Benzohydrazide (2.0 equiv., 0.35 mmol)
-
Dry Toluene (1.5 mL)
-
Microwave reactor vials (0.5–2.0 mL) with stir bars
-
Dedicated microwave synthesizer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent: Chloroform/Ethyl Acetate (10:1)
Step-by-Step Procedure:
-
To an oven-dried microwave vial (0.5–2.0 mL) equipped with a magnetic stir bar, add the enaminonitrile (0.175 mmol) and the corresponding benzohydrazide (0.35 mmol).
-
Evacuate the vial and backfill with an inert atmosphere (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add dry toluene (1.5 mL) to the vial using a syringe.
-
Securely cap the reaction vial.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate the mixture at 140 °C for the time specified in Table 1 (typically 30-60 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the vial to room temperature.
-
Directly purify the reaction mixture by silica gel column chromatography using a chloroform/ethyl acetate (10:1) mixture as the eluent to isolate the pure product.
Protocol 2: Metal-Free Cyclization of 1-Amino-2-imino-pyridine Derivatives with Carboxylic Acids
This protocol is based on a facile and practical metal-free method that avoids the need for column chromatography for purification.[3]
Materials:
-
1-Amino-2-imino-pyridine derivative (1.0 equiv.)
-
Carboxylic acid (1.2 equiv.)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
-
Standard laboratory glassware
Step-by-Step Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine the 1-amino-2-imino-pyridine derivative (1.0 equiv.) and the carboxylic acid (1.2 equiv.).
-
Add DMF (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-25 minutes.
-
Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with water and then dry it to obtain the pure 1,2,4-triazolo[1,5-a]pyridine derivative.
Caption: Proposed mechanism for the catalyst-free synthesis.
Results and Discussion: A Comparative Overview
The application of microwave synthesis leads to a significant improvement in reaction outcomes. The following tables summarize representative results from the literature, comparing microwave-assisted methods with conventional heating where applicable.
Table 1: Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides[5]
| Entry | Enaminonitrile Substituent | Benzohydrazide Substituent | Time (min) | Yield (%) |
| 1 | Phenyl | 4-Methyl | 45 | 92 |
| 2 | Phenyl | 4-Methoxy | 40 | 95 |
| 3 | Phenyl | 4-Chloro | 60 | 88 |
| 4 | 4-Chlorophenyl | Phenyl | 50 | 91 |
| 5 | 4-Methylphenyl | Phenyl | 45 | 94 |
Table 2: Comparison of Microwave vs. Conventional Heating for Metal-Free Cyclization[3]
| Entry | Carboxylic Acid | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Acetic Acid | Microwave | 120 | 15 min | 92 |
| 2 | Acetic Acid | Conventional | 120 | 5 h | 75 |
| 3 | Benzoic Acid | Microwave | 120 | 20 min | 95 |
| 4 | Benzoic Acid | Conventional | 120 | 8 h | 80 |
| 5 | 4-Nitrobenzoic Acid | Microwave | 120 | 25 min | 90 |
| 6 | 4-Nitrobenzoic Acid | Conventional | 120 | 10 h | 72 |
The data clearly demonstrates that microwave irradiation dramatically reduces reaction times from hours to minutes while consistently providing higher yields.[3] This operational efficiency is a key driver for the adoption of MAOS in high-throughput synthesis and library generation for drug discovery.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a superior, efficient, and sustainable methodology for the preparation of 1,2,4-triazolo[1,5-a]pyridines. The protocols outlined in this guide are robust, reproducible, and adaptable to a wide range of substrates, enabling the rapid generation of diverse compound libraries. The significant reduction in reaction times and increase in yields, coupled with the potential for catalyst-free and chromatography-free procedures, aligns with the principles of green chemistry and accelerates the drug discovery and development pipeline. As microwave technology continues to evolve, its application in the synthesis of complex heterocyclic systems will undoubtedly expand, further empowering chemical innovation.
References
-
Bobbili, P. R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 893. Available at: [Link][5][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link][7]
-
Chaudhari, P. K. (2016). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. International Journal of Research and Innovation in Applied Science, 1(8). Available at: [Link][1]
-
Ibrahim, H. M., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[3][5][7]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(26), 15437-15451. Available at: [Link][3]
-
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 1636-1642. Available at: [Link][2]
-
PubMed. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. Retrieved from [Link][6]
-
Mague, J. T., & Mohamed, M. H. (2015). Review of Microwave-Assisted Synthesis of Benzo-Fused Six-Membered N,N-Heterocycles. Mini-Reviews in Organic Chemistry, 12(3), 245-261. Available at: [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 13(7), 1584-1611. Available at: [Link][4]
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Application Notes and Protocols for the Utilization of 7-Methyl-triazolo[1,5-a]pyridine in Anticancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the 7-Methyl-triazolo[1,5-a]pyridine scaffold in anticancer research. This document details the mechanism of action, provides exemplary data, and offers detailed protocols for the evaluation of compounds based on this promising heterocyclic core.
Introduction: The Emergence of the Triazolopyridine Scaffold in Oncology
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system has garnered significant attention in medicinal chemistry due to its structural similarity to purines, making it an excellent candidate for biomimetic modeling and as a scaffold for kinase inhibitors.[3] This core structure is present in several clinically investigated and approved drugs.[4] The addition of a methyl group at the 7-position can influence the compound's electronic properties and steric interactions within target binding pockets, potentially enhancing potency and selectivity.
Derivatives of the triazolopyridine scaffold have demonstrated a wide range of biological activities, including anticancer properties.[5] These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting their therapeutic potential.[6] A prime example of a highly successful implementation of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine moiety is in the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[7]
Mechanism of Action: Targeting the DNA Damage Response Pathway
A critical strategy in cancer therapy is the targeted inhibition of the DNA damage response (DDR) pathway. Cancer cells often have compromised cell cycle checkpoints and rely heavily on specific DDR pathways for survival, making these pathways attractive therapeutic targets. One of the key players in the DDR is DNA-PK, a serine/threonine protein kinase that is crucial for the non-homologous end joining (NHEJ) pathway, a major route for repairing DNA double-strand breaks (DSBs).[8][9]
The compound AZD7648, which incorporates the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridine core, is a potent and selective inhibitor of DNA-PK.[10] By inhibiting DNA-PK, AZD7648 prevents the repair of DSBs induced by chemotherapy or radiotherapy, leading to an accumulation of DNA damage and subsequent cancer cell death.[10][11] This sensitizes tumor cells to DNA-damaging agents.[12]
The signaling cascade initiated by DNA double-strand breaks and the point of intervention by 7-Methyl-triazolo[1,5-a]pyridine-containing inhibitors like AZD7648 is depicted below.
Caption: Inhibition of DNA-PKcs by 7-Methyl-triazolo[1,5-a]pyridine derivatives.
Experimental Workflows and Protocols
The evaluation of novel anticancer agents based on the 7-Methyl-triazolo[1,5-a]pyridine scaffold involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: A streamlined workflow for evaluating novel anticancer compounds.
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is designed to assess the cytotoxic effects of 7-Methyl-triazolo[1,5-a]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG)[2]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
7-Methyl-triazolo[1,5-a]pyridine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the 7-Methyl-triazolo[1,5-a]pyridine compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for DNA Damage Response Markers
This protocol is used to investigate the effect of 7-Methyl-triazolo[1,5-a]pyridine derivatives on the DNA damage response pathway.
Materials:
-
Cancer cells treated with the compound and/or radiation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-DNA-PKcs, anti-phospho-H2AX, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Protocol 3: In Vitro DNA-PK Kinase Assay
This protocol allows for the direct measurement of the inhibitory activity of compounds against the DNA-PK enzyme.
Materials:
-
Purified DNA-PK enzyme
-
DNA-PK substrate peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
7-Methyl-triazolo[1,5-a]pyridine compound
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, DNA-PK substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding purified DNA-PK enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of DNA-PK inhibition and determine the IC50 value.
Alternatively, non-radioactive, luminescence-based assays such as the ADP-Glo™ Kinase Assay can be used.[13]
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a 7-Methyl-triazolo[1,5-a]pyridine derivative.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
7-Methyl-triazolo[1,5-a]pyridine compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the compound and/or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Data Presentation
The following table summarizes the in vitro anticancer activity of exemplary triazolopyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| TP6 | B16F10 (Murine Melanoma) | MTT | ~41-61 | [1] |
| 1c | HCT-116 (Colon) | MTT | Data not specified | [2] |
| 2d | HCT-116 (Colon) | MTT | Data not specified | [2] |
| 1c | U-87 MG (Glioblastoma) | MTT | Data not specified | [2] |
| 2d | U-87 MG (Glioblastoma) | MTT | Data not specified | [2] |
| 1c | MCF-7 (Breast) | MTT | Data not specified | [2] |
| 2d | MCF-7 (Breast) | MTT | Data not specified | [2] |
| 6i | MGC-803 (Gastric) | CCK-8 | 0.96 | [6] |
| AZD7648 | (DNA-PK inhibition) | Biochemical | 0.0008 | [7] |
Conclusion
The 7-Methyl-triazolo[1,5-a]pyridine scaffold represents a valuable starting point for the development of novel anticancer agents, particularly kinase inhibitors. The well-documented success of AZD7648 as a DNA-PK inhibitor underscores the potential of this chemical class. The protocols and workflows provided in these application notes offer a robust framework for the systematic evaluation of new compounds based on this promising core structure. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the discovery of new and effective cancer therapeutics.
References
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal. [Link]
-
Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed. [Link]
-
Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - ResearchGate. [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI. [Link]
-
The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one - ResearchGate. [Link]
-
Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs - ResearchGate. [Link]
-
AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC - PubMed Central. [Link]
-
Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed - NIH. [Link]
-
Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - AACR Journals. [Link]
-
Triazolopyridine - Wikipedia. [Link]
-
Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas - AACR Journals. [Link]
-
Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment. [Link]
Sources
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 10. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. promega.com [promega.com]
Application Notes: Characterizing Triazolo[1,5-a]pyridine Derivatives as Selective JAK2 Inhibitors
Introduction: The Central Role of JAK2 in Disease
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in mediating signals from cytokine and growth factor receptors on the cell surface to the nucleus.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is fundamental for processes like hematopoiesis, immune regulation, and cellular proliferation.[2][3] Dysregulation of this pathway, particularly through hyperactivation of JAK2, is a key driver in various myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[4] The discovery of a recurrent somatic mutation, JAK2 V617F, in a majority of MPN patients established JAK2 as a high-value therapeutic target for these and other related disorders.[4]
The[5][6][7]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[5][8] Its rigid, planar structure and capacity for diverse substitutions allow for the fine-tuning of potency and selectivity. This has led to the development of potent JAK2 inhibitors, most notably Fedratinib (formerly TG101348), a selective JAK2 inhibitor approved for the treatment of myelofibrosis.[9][10][11] This document provides a comprehensive guide for researchers on the characterization of novel 7-methyl-triazolo[1,5-a]pyridine derivatives, or related analogs, as JAK2 inhibitors, from initial biochemical validation to preclinical efficacy models.
Mechanism of Action: ATP-Competitive Inhibition of the JAK-STAT Pathway
Triazolo[1,5-a]pyridine-based inhibitors function primarily as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the kinase domain (JH1) of JAK2, preventing the phosphorylation of JAK2 itself and its downstream substrate, the Signal Transducer and Activator of Transcription (STAT) proteins.[3] The subsequent inhibition of STAT phosphorylation, dimerization, and nuclear translocation effectively blocks the transcription of target genes responsible for cell proliferation and survival, providing a clear mechanistic rationale for their therapeutic effect.[2][3]
Caption: The JAK-STAT signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Characterization
A logical, multi-stage approach is essential to comprehensively validate a novel compound. This workflow progresses from direct target interaction in a purified system to complex biological effects in a living organism.
Sources
- 1. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 2. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of treatment with a JAK2-selective inhibitor, fedratinib, on bone marrow fibrosis in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fedratinib in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7-Methyl-triazolo[1,5-a]pyridine Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-Methyl-triazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purines has led to their investigation as potential modulators of various biological targets. This document outlines the primary synthetic strategies, provides a step-by-step experimental protocol, and discusses the mechanistic basis for these transformations.
Introduction: The Significance of 7-Methyl-triazolo[1,5-a]pyridines
The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties[1]. The introduction of a methyl group at the 7-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. These compounds are often explored as inhibitors of kinases and other enzymes implicated in various diseases[1].
Synthetic Strategies: Pathways to the 7-Methyl-triazolo[1,5-a]pyridine Core
The synthesis of 7-Methyl-triazolo[1,5-a]pyridine derivatives can be broadly approached through two main strategies: direct synthesis of the [1,5-a] isomer or synthesis of the [4,3-a] isomer followed by rearrangement.
1. Direct Synthesis via Oxidative Cyclization:
A highly efficient method for the direct synthesis of 2-substituted-7-methyl-[2][3][4]triazolo[1,5-a]pyridines involves the oxidative cyclization of N-(4-methylpyridin-2-yl)benzimidamides. This approach utilizes a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), to facilitate the intramolecular N-N bond formation under mild conditions[3]. This method is advantageous due to its high yields, short reaction times, and broad substrate scope[3].
2. Synthesis via the [4,3-a] Isomer and Dimroth Rearrangement:
An alternative route involves the initial synthesis of a 7-methyl-[2][3][4]triazolo[4,3-a]pyridine intermediate, which can then be rearranged to the more thermodynamically stable [1,5-a] isomer. The [4,3-a] isomers are typically prepared from 2-hydrazinyl-4-methylpyridine. The subsequent Dimroth rearrangement can be induced under acidic or basic conditions, or sometimes occurs in situ during the initial cyclization. This rearrangement involves a ring-opening and ring-closing sequence to afford the [1,5-a] product.
Core Protocol: Direct Synthesis of 2-Aryl-7-methyl-[2][3][4]triazolo[1,5-a]pyridines
This protocol details the synthesis of 2-aryl-7-methyl-[2][3][4]triazolo[1,5-a]pyridines from readily available starting materials, adapted from the PIFA-mediated oxidative cyclization methodology[3].
Part 1: Synthesis of N-(4-methylpyridin-2-yl)benzimidamide (Intermediate A)
This step involves the condensation of 2-amino-4-methylpyridine with a benzonitrile derivative.
Materials:
-
2-Amino-4-methylpyridine
-
Substituted Benzonitrile
-
Sodium amide (NaNH₂) or other strong base
-
Anhydrous toluene or other suitable aprotic solvent
-
Anhydrous work-up reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-amino-4-methylpyridine (1.0 eq) in anhydrous toluene, add sodium amide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to reflux for 2-3 hours.
-
Add the substituted benzonitrile (1.1 eq) to the reaction mixture and continue to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(4-methylpyridin-2-yl)benzimidamide.
Part 2: Oxidative Cyclization to 2-Aryl-7-methyl-[2][3][4]triazolo[1,5-a]pyridine (Final Product)
Materials:
-
N-(4-methylpyridin-2-yl)benzimidamide (Intermediate A)
-
Phenyliodine bis(trifluoroacetate) (PIFA)
-
Hexafluoroisopropanol (HFIP) or other suitable solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous work-up reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-(4-methylpyridin-2-yl)benzimidamide (1.0 eq) in HFIP at room temperature under an inert atmosphere.
-
Add PIFA (1.2 eq) portion-wise to the solution. The reaction is typically rapid and can be monitored by TLC.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose the excess PIFA.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 2-aryl-7-methyl-[2][3][4]triazolo[1,5-a]pyridine derivative.
Experimental Workflow and Mechanistic Insights
The overall synthetic workflow is depicted below. The key transformation is the PIFA-mediated oxidative cyclization, which proceeds through the formation of an electrophilic iodine species that activates the amidine nitrogen, facilitating the intramolecular nucleophilic attack by the pyridine nitrogen to form the triazole ring.
Caption: Overall synthetic workflow for 2-Aryl-7-methyl-[2][3][4]triazolo[1,5-a]pyridines.
The proposed mechanism for the PIFA-mediated cyclization is illustrated below. The hypervalent iodine reagent is believed to coordinate to one of the amidine nitrogens, making it more electrophilic and susceptible to intramolecular attack by the pyridine nitrogen. Subsequent elimination and rearomatization lead to the final product.
Caption: Proposed mechanism for the PIFA-mediated oxidative cyclization.
Data Summary: Yields and Characterization
The yields of 2-aryl-7-methyl-[2][3][4]triazolo[1,5-a]pyridines are generally good to excellent, depending on the nature of the substituent on the benzonitrile starting material. Electron-donating groups on the aromatic ring tend to give higher yields.
| Substituent (R) on 2-Aryl group | Representative Yield (%) | ¹H NMR (δ, ppm) of Methyl Group | ¹³C NMR (δ, ppm) of Methyl Group |
| H | 85-95 | ~2.4-2.5 | ~21-22 |
| 4-OCH₃ | 90-98 | ~2.4-2.5 | ~21-22 |
| 4-Cl | 80-90 | ~2.4-2.5 | ~21-22 |
| 4-NO₂ | 70-80 | ~2.5-2.6 | ~21-22 |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative.
Characterization:
-
¹H NMR: The proton NMR spectrum is crucial for confirming the structure. The methyl group at the 7-position typically appears as a singlet in the range of δ 2.4-2.6 ppm. The aromatic protons of the pyridine and the 2-aryl substituent will show characteristic signals in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the methyl carbon at around δ 21-22 ppm. The other carbon signals will appear in the aromatic region.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
Conclusion
The PIFA-mediated oxidative cyclization of N-(4-methylpyridin-2-yl)benzimidamides provides a robust and efficient method for the synthesis of 2-aryl-7-methyl-[2][3][4]triazolo[1,5-a]pyridines. This protocol is amenable to a wide range of substituents, making it a valuable tool for the generation of diverse libraries of these medicinally important compounds for further investigation in drug discovery programs. The mild reaction conditions and high yields make this a preferred method for accessing this important heterocyclic scaffold.
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]
-
PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and anticancer activity evaluation of a series of[2][3][4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Available at: [Link]
Sources
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PhI(OCOCF3)2-Mediated Intramolecular Oxidative N-N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of 7-Methyl-triazolo[1,5-a]pyridine Analogs for Novel Kinase Inhibitors
Introduction
The 7-methyl-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] This scaffold is a key component in drugs like Filgotinib and has demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A significant body of research points towards the potential of triazolopyridine derivatives as potent kinase inhibitors, making them attractive candidates for drug discovery programs targeting pathologies driven by aberrant kinase signaling, such as cancer and autoimmune diseases.[3][4][5]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign to identify and characterize novel kinase inhibitors from a library of 7-methyl-triazolo[1,5-a]pyridine analogs. We will detail the principles behind assay selection, provide step-by-step protocols for a primary screen and secondary validation assays, and discuss data analysis and hit prioritization strategies.
Guiding Principles for Screening 7-Methyl-triazolo[1,5-a]pyridine Analogs
The design of a successful HTS campaign hinges on a clear understanding of the target and the selection of an appropriate assay technology. For kinase inhibitor screening, the primary goal is to identify compounds that modulate the enzymatic activity of a specific kinase. Given that many triazolopyridine derivatives are ATP-competitive inhibitors, assays that directly or indirectly measure kinase-mediated phosphorylation are ideal.[8]
This guide will focus on a generic yet powerful HTS workflow applicable to a wide range of protein kinases. We will use a hypothetical screen against a representative tyrosine kinase (e.g., a member of the Src family or a receptor tyrosine kinase) to illustrate the process. The methodologies described herein are readily adaptable to other kinase targets.
Assay Technologies for Kinase HTS
Several robust and HTS-compatible assay technologies are available for monitoring kinase activity. The choice of technology depends on factors such as the specific kinase, substrate availability, cost, and instrumentation.[6]
-
Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity and versatility.[9] They can be configured to detect either the consumption of ATP or the generation of a phosphorylated product.[10][11]
-
Luminescence-Based Assays: These assays offer high sensitivity and a broad dynamic range, with low background interference.[12][13] A common format involves measuring the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system.
-
Homogeneous Time-Resolved Fluorescence (HTRF®): This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology is highly amenable to HTS.[14][15][16] It involves two antibodies, one labeled with a donor fluorophore (europium cryptate) and the other with an acceptor fluorophore, that bind to the substrate and the phosphorylated product, respectively. Proximity of the donor and acceptor upon phosphorylation results in a FRET signal.[14][15][16][17][18]
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is another excellent choice for HTS.[19][20][21] Donor and acceptor beads are brought into proximity by the binding of a phosphorylated substrate, leading to the generation of a chemiluminescent signal.[19][22]
For our primary screen, we will describe a luminescence-based assay that quantifies ATP consumption, as it is a universal method applicable to virtually any kinase. For secondary and orthogonal testing, we will outline an HTRF® assay to confirm hits and eliminate false positives.
Experimental Workflow and Protocols
A well-structured HTS campaign follows a logical progression from a primary screen to hit confirmation and characterization.
Caption: High-level workflow for the HTS campaign.
Part 1: Primary High-Throughput Screen
Objective: To identify initial "hit" compounds from the 7-methyl-triazolo[1,5-a]pyridine analog library that inhibit the target kinase activity at a single concentration.
Assay Principle: The primary screen will utilize a commercially available luminescence-based kinase assay kit that measures the amount of ATP remaining in the reaction. A decrease in luminescence compared to the no-inhibitor control indicates that the kinase has consumed ATP, while a high luminescence signal suggests inhibition of kinase activity.
Protocol: Luminescence-Based Kinase Assay (384-well format)
-
Compound Plating:
-
Prepare a 1 mM stock solution of each 7-methyl-triazolo[1,5-a]pyridine analog in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound stock solution into the appropriate wells of a 384-well white, opaque assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
-
For controls, dispense 50 nL of DMSO into the minimum inhibition (0% inhibition) wells and 50 nL of a known inhibitor (e.g., staurosporine at 10 µM final concentration) into the maximum inhibition (100% inhibition) wells.
-
-
Reagent Preparation:
-
Prepare the kinase reaction buffer according to the manufacturer's instructions.
-
Prepare a 2X enzyme solution by diluting the kinase in the reaction buffer to a concentration that yields approximately 50-80% ATP consumption in the reaction time.
-
Prepare a 2X substrate/ATP solution by diluting the peptide substrate and ATP in the reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[23]
-
-
Kinase Reaction:
-
Add 2.5 µL of the 2X enzyme solution to each well of the assay plate containing the compounds and controls.
-
Centrifuge the plate briefly (1 minute at 1000 rpm) to ensure the contents are mixed.
-
Pre-incubate the enzyme and compounds for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding 5 µL of the ATP detection reagent (containing luciferase and luciferin) to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence intensity using a plate reader.
-
Data Analysis and Hit Selection:
The percentage of inhibition for each compound is calculated using the following formula:
Where:
-
Signal_compound is the luminescence signal in the presence of the test compound.
-
Signal_min is the average signal of the minimum inhibition (DMSO) controls.
-
Signal_max is the average signal of the maximum inhibition (staurosporine) controls.
A Z'-factor should be calculated to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
Compounds exhibiting >50% inhibition at 10 µM are selected as primary "hits" for further investigation.
Part 2: Hit Confirmation and Orthogonal Validation
Objective: To confirm the activity of primary hits by determining their potency (IC50) and to eliminate false positives using an orthogonal assay with a different detection technology.
Protocol: Dose-Response and IC50 Determination
-
Compound Plating:
-
Prepare serial dilutions of the primary hit compounds in DMSO, typically in a 10-point, 3-fold dilution series starting from 100 µM.
-
Dispense 50 nL of each dilution into a 384-well plate.
-
-
Assay Execution:
-
Perform the luminescence-based kinase assay as described for the primary screen.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol: HTRF® Orthogonal Assay
Assay Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-labeled acceptor fluorophore are used. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a TR-FRET signal.
-
Kinase Reaction:
-
Perform the kinase reaction in a similar manner to the primary screen, using a biotinylated substrate. The reaction is typically performed in a larger volume (e.g., 20 µL).
-
-
Detection:
-
Stop the kinase reaction by adding a stop buffer containing EDTA.
-
Add the HTRF® detection reagents (europium-labeled antibody and streptavidin-acceptor) to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Signal Reading:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF®-compatible plate reader.
-
Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Hits are considered confirmed if they demonstrate a dose-dependent inhibition in the orthogonal assay. This step is crucial for eliminating compounds that may interfere with the luciferase-based detection of the primary assay.
Part 3: Hit Characterization
Objective: To further characterize the confirmed hits for their selectivity and mechanism of action.
Kinase Selectivity Profiling
Confirmed hits should be screened against a panel of other kinases to determine their selectivity profile.[24] This is a critical step in identifying compounds with a desired therapeutic window and minimizing off-target effects. Kinase selectivity profiling services are commercially available and typically utilize a large panel of kinases.
Mechanism of Action Studies
To understand how the inhibitors interact with the target kinase, mechanism of action studies can be performed. These may include:
-
ATP Competition Assays: The IC50 of the inhibitor is determined at different ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of an ATP-competitive inhibitor.
-
Substrate Competition Assays: The IC50 is determined at varying substrate concentrations to assess if the inhibitor competes with the substrate.
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of the inhibitor to the kinase.
Caption: Decision tree for determining the mechanism of inhibition.
Data Summary and Interpretation
The following table provides a template for summarizing the data generated during the HTS campaign.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - Luminescence Assay | IC50 (µM) - HTRF® Assay | Kinase Selectivity (S-Score) | Mechanism of Action |
| TP-001 | 85 | 0.5 | 0.7 | 0.1 | ATP-Competitive |
| TP-002 | 62 | 5.2 | 4.8 | 0.5 | ATP-Competitive |
| TP-003 | 91 | 0.2 | > 50 | N/A | Assay Interference |
| ... | ... | ... | ... | ... | ... |
Interpretation:
-
TP-001: A potent and confirmed hit with good selectivity (a lower S-score indicates higher selectivity). This compound is a high-priority candidate for lead optimization.
-
TP-002: A confirmed hit with moderate potency. May be considered for optimization if it possesses other desirable properties.
-
TP-003: A likely false positive from the primary screen, as its activity was not confirmed in the orthogonal HTRF® assay. This highlights the importance of orthogonal testing.
Conclusion
This application note provides a detailed framework for the high-throughput screening of 7-methyl-triazolo[1,5-a]pyridine analogs to identify novel kinase inhibitors. By following a systematic approach of primary screening, hit confirmation, and detailed characterization, researchers can efficiently identify and validate promising lead compounds for further drug development. The adaptability of the described protocols to various kinase targets and assay technologies provides a versatile platform for kinase inhibitor discovery.
References
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
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Radi, M., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 17(4), 4426-4448. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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Zang, R., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. [Link]
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Wang, B., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ACS Combinatorial Science, 21(7), 475-491. [Link]
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BMG LABTECH. AlphaScreen. [Link]
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Koresawa, M., et al. (2019). Inexpensive High-throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Biological and Pharmaceutical Bulletin, 42(10), 1736-1742. [Link]
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Al-Ostoot, F. H., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 13(1), 8196. [Link]
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BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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BMG LABTECH. (2020). HTRF technology on Microplate Readers. [Link]
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bioRxiv. (2024). A coupled fluorescence assay for high-throughput screening of polyurethane-degrading enzymes. [Link]
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Mignini, F., et al. (1990). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2][6]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Il Farmaco, 45(2), 177-186. [Link]
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Bettayeb, K., et al. (2012). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 13(7), 8969-8980. [Link]
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Gomaa, A. M., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(21), 3963. [Link]
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Pinheiro, S., et al. (2020). Biological activities of[1][2][6]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research, 29, 1751-1776. [Link]
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Méndez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceutics, 15(10), 2411. [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Biomolecular Screening, 16(9), 1012-1024. [Link]
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ResearchGate. Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]
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Cheng, Z., et al. (2010). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Analysis, 6(3), 157-171. [Link]
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Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
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Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(10), 4244-4258. [Link]
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ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]
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Al-Warhi, T., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14, 14095-14115. [Link]
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ResearchGate. Ultra-High Throughput Screening Protocol. [Link]
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In Vitro and In Vivo Evaluation of Triazolopyridine Compounds: Application Notes and Protocols for Preclinical Drug Discovery
Introduction: The Therapeutic Promise of the Triazolopyridine Scaffold
Triazolopyridines are a significant class of nitrogen-containing heterocyclic compounds, characterized by a fused triazole and pyridine ring system.[1][2] This structural motif is not merely a synthetic curiosity; it serves as a versatile scaffold in medicinal chemistry, enabling interaction with a wide array of biological targets.[1][2] The lone electron pairs on the nitrogen atoms facilitate hydrogen bonding and coordination, making these compounds adept at fitting into the active sites of enzymes and receptors.[1][3]
The pharmacological landscape of triazolopyridine derivatives is remarkably diverse. It includes well-established therapeutics like Trazodone, an antidepressant that functions as a serotonin reuptake inhibitor and antagonist.[1][4] Beyond this, various isomers and derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticonvulsant properties.[1][5][6][7][8] Their mechanism of action often involves the inhibition of key enzymes such as Janus kinases (JAKs), histone deacetylases (HDACs), bromodomain-containing protein 4 (BRD4), and α-glucosidase.[9][10][11]
This guide provides an integrated framework for the preclinical evaluation of novel triazolopyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale behind the experimental cascade and detailed, field-tested protocols for key assays. Our approach emphasizes a logical progression from high-throughput in vitro assessments to more complex, resource-intensive in vivo models, ensuring that only the most promising candidates advance.
Chapter 1: The Preclinical Evaluation Cascade: A Strategic Overview
The journey of a novel compound from initial synthesis to a viable drug candidate is a process of systematic de-risking. A phased evaluation strategy, often visualized as a screening funnel, is essential. This approach ensures that resources are allocated efficiently, with broad, rapid assays eliminating less promising compounds early, allowing for a focused and in-depth investigation of lead candidates.
The causality behind this cascade is straightforward: in vitro assays provide a controlled environment to answer fundamental questions about a compound's activity—Does it hit the intended target? Does it kill cancer cells? At what concentration? Only compounds that demonstrate desired potency and a relevant mechanism of action in these simplified systems warrant the ethical and financial investment of in vivo animal studies, which assess pharmacokinetics and real-world efficacy.[12]
Chapter 2: In Vitro Evaluation: From Target Engagement to Cellular Effects
This phase aims to characterize the biological activity of the triazolopyridine compounds in a controlled, non-living system. We begin with biochemical assays to confirm target engagement and progress to cell-based assays to observe the compound's effect in a more biologically relevant context.
Target-Based Biochemical Assays
Rationale: Before assessing a compound's effect on whole cells, it is crucial to confirm that it directly interacts with its intended molecular target (e.g., a specific kinase). This verifies the mechanism of action and rules out non-specific effects. Biochemical assays use purified components in a cell-free system, offering a clean and direct measure of target engagement.[13]
Protocol 2.1.1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for measuring the inhibition of a specific kinase, a common target for triazolopyridine compounds.[11][14]
-
Principle: HTRF is a robust technology for developing biochemical assays.[14] It measures the phosphorylation of a substrate peptide by a kinase. The assay uses two antibodies: one labeled with a Europium cryptate (donor) that binds to the substrate peptide, and another labeled with a second fluorophore (acceptor) that specifically recognizes the phosphorylated form of the peptide. When both antibodies are bound, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation. Kinase inhibition results in less phosphorylation and a reduced FRET signal.
-
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (containing MgCl₂)
-
HTRF detection reagents (e.g., anti-phospho-substrate antibody-acceptor and streptavidin-donor)
-
Triazolopyridine compound stock solution (in DMSO)
-
Low-volume 384-well assay plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Compound Preparation: Perform serial dilutions of the triazolopyridine compound in DMSO, then further dilute in the kinase reaction buffer. A typical starting concentration range is 0.1 nM to 100 µM.
-
Kinase Reaction:
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in reaction buffer.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration close to its Km value for the kinase).
-
Incubate for 60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF detection reagents diluted in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths. Calculate the HTRF ratio.
-
-
Data Analysis:
-
Normalize the data using vehicle control (0% inhibition) and a known potent inhibitor or no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Cellular Assays
Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability. Cellular assays are therefore a critical next step to confirm that the compound can access its intracellular target and exert the desired biological effect.
Protocol 2.2.1: Cell Viability MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[16] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[17]
-
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Triazolopyridine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader (capable of reading absorbance at ~570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the triazolopyridine compound in the complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[18]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the cells.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the compound concentration to determine the GI₅₀ (Growth Inhibition 50) value.[18]
Table 1: Illustrative Cell Viability Data for a Hypothetical Triazolopyridine Compound (TPC-123)
| Compound Concentration (µM) | HCT116 % Viability (Mean ± SD) | MCF-7 % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98 ± 4.5 | 95 ± 5.2 |
| 1 | 85 ± 6.2 | 78 ± 6.1 |
| 5 | 52 ± 5.8 | 45 ± 5.5 |
| 10 | 21 ± 3.9 | 15 ± 3.7 |
| 25 | 8 ± 2.1 | 5 ± 1.9 |
| GI₅₀ (µM) | 4.8 | 4.1 |
Protocol 2.2.2: Apoptosis Induction Assay via Flow Cytometry
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the triazolopyridine compound at concentrations around its GI₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells/debris
-
Chapter 3: In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics
After a compound demonstrates promising in vitro potency and a desirable mechanism of action, the evaluation must move into a living system. In vivo studies are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and for providing the ultimate proof-of-concept: efficacy in a disease model.[12][19]
Pharmacokinetic (PK) Studies
Rationale: Pharmacokinetics describes what the body does to a drug.[19] A potent inhibitor is useless if it is not absorbed into the bloodstream after oral administration or is cleared from the body too quickly to have a therapeutic effect. PK studies are critical for determining the dosing regimen (dose and frequency) for subsequent efficacy studies.[20]
Protocol 3.1.1: Mouse Pharmacokinetic Profiling
-
Experimental Design:
-
Animal Model: CD-1 or BALB/c mice are commonly used strains for initial PK screening.[21][22]
-
Groups: Two groups are required for a basic PK study: Intravenous (IV) administration and Oral (PO) gavage. The IV group serves as a benchmark for 100% bioavailability.
-
Dosing: A typical study might use 3-5 animals per time point or employ serial bleeding from a smaller cohort.[19][20] Doses are determined based on in vitro potency and solubility.
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) to capture the absorption and elimination phases.[22]
-
-
Procedure:
-
Formulation: Prepare the triazolopyridine compound in a suitable vehicle for both IV (e.g., saline with a co-solvent like Solutol) and PO (e.g., 0.5% methylcellulose) administration.
-
Dosing: Administer the compound to each mouse via the appropriate route (IV via tail vein, PO via oral gavage).
-
Blood Collection: At each designated time point, collect a small volume of blood (e.g., 30 µL) from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K₂EDTA).[20]
-
Plasma Processing: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters for TPC-123
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) | Description |
| Cₘₐₓ (ng/mL) | 1500 | 850 | Maximum observed plasma concentration. |
| Tₘₐₓ (h) | 0.08 | 1.0 | Time at which Cₘₐₓ is reached. |
| AUC₀-∞ (ng*h/mL) | 2800 | 6270 | Area Under the Curve; total drug exposure. |
| t₁/₂ (h) | 3.5 | 4.1 | Half-life; time for concentration to reduce by half. |
| F (%) | - | 44.8[9] | Bioavailability; the fraction of the oral dose that reaches systemic circulation. |
Xenograft Efficacy Models for Oncology
Rationale: The ultimate preclinical test for an anti-cancer compound is its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used standard for this purpose.[12][23] Cell line-derived xenografts (CDX) are cost-effective and reproducible for initial efficacy testing.[24]
Protocol 3.2.1: Cell Line-Derived Xenograft (CDX) Efficacy Study
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million HCT116 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, TPC-123 at two dose levels, Positive control drug) with similar average tumor volumes.
-
Treatment: Administer the compound and controls according to the dosing regimen determined from PK studies (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a general indicator of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
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- 17. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
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- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 7-Methyl-triazolo[1,5-a]pyridine as a Versatile Molecular Probe Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Foundational Insights: The 7-Methyl-triazolo[1,5-a]pyridine Scaffold
The 1,2,4-triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in medicinal chemistry and materials science. Its structural similarity to purines allows it to function as a bio-isostere, interacting with biological targets that recognize the native purine ring.[1] This characteristic has led to its exploration in various therapeutic areas, including as a scaffold for kinase inhibitors and other targeted therapies.[2][3][4]
Beyond its therapeutic potential, the fused aromatic system of triazolo[1,5-a]pyridines endows them with intrinsic photophysical properties.[5][6] These molecules often exhibit fluorescence, making them attractive candidates for the development of molecular probes for bioimaging and sensing applications. The 7-methyl substitution on this scaffold can subtly influence its electronic and steric properties, potentially enhancing its utility as a specific and sensitive molecular tool.
This guide provides a comprehensive overview of the potential applications of 7-Methyl-triazolo[1,5-a]pyridine as a molecular probe, offering insights into its mechanism of action and detailed protocols for its use in research settings.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem |
| Molecular Weight | 133.15 g/mol | PubChem |
| IUPAC Name | 7-methyl-[1][7]triazolo[1,5-a]pyridine | PubChem[8] |
| CAS Number | 78539-91-0 | PubChem[8] |
II. Principle of Operation: A Scaffold for Fluorescence-Based Probes
The triazolo[1,5-a]pyridine core can be functionalized to create probes that operate on the principle of fluorescence modulation. The core scaffold serves as the fluorophore, and appended functional groups act as recognition elements for specific analytes or cellular components. The interaction of the probe with its target can lead to a change in the fluorescence signal through various mechanisms:
-
Photoinduced Electron Transfer (PeT): In the "off" state, a PeT process from a donor to the excited fluorophore quenches fluorescence. Binding to the target analyte can inhibit this PeT process, "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): Changes in the local environment (e.g., polarity, pH) upon binding can alter the ICT character of the excited state, leading to a shift in the emission wavelength or a change in intensity.[9]
-
Förster Resonance Energy Transfer (FRET): The scaffold can be used as a FRET donor or acceptor in conjunction with another fluorophore to study molecular interactions and conformational changes.
The inherent fluorescence of the triazolo[1,5-a]pyridine scaffold, often in the blue region of the spectrum, makes it a suitable starting point for the rational design of novel sensors.[6]
III. Experimental Protocols: Harnessing 7-Methyl-triazolo[1,5-a]pyridine in Research
While 7-Methyl-triazolo[1,5-a]pyridine itself may serve as a basic fluorescent stain, its true power lies in its use as a building block for more complex and specific probes. The following protocols provide a framework for its application, from basic characterization to cellular imaging.
Protocol 1: Synthesis of Functionalized Probes (General Scheme)
The synthesis of functionalized probes based on the 7-Methyl-triazolo[1,5-a]pyridine scaffold generally involves the introduction of a reactive handle that can be subsequently coupled to a recognition moiety. A common synthetic strategy involves the oxidative cyclization of 2-pyridine ketone hydrazones.[10]
Workflow for Probe Synthesis
Caption: General workflow for synthesizing a functional molecular probe.
Step-by-Step Example (Hypothetical Synthesis of a Metal Ion Probe):
-
Functionalization: Introduce a formyl group at a suitable position on the 7-Methyl-triazolo[1,5-a]pyridine ring to create an aldehyde derivative (e.g., 7-Methyl-[5][7]triazolo[1,5-a]pyridine-2-carbaldehyde).[11]
-
Schiff Base Condensation: React the aldehyde derivative with a hydrazine- or amine-containing metal chelator (e.g., a derivative of EDTA or BAPTA) in a suitable solvent like ethanol with catalytic acid.
-
Purification: Purify the resulting Schiff base probe using column chromatography on silica gel.
-
Characterization: Confirm the structure of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Characterization of a Novel Probe
Before cellular applications, it is crucial to characterize the photophysical and binding properties of the newly synthesized probe.
Materials:
-
Synthesized 7-Methyl-triazolo[1,5-a]pyridine-based probe
-
Stock solutions of the target analyte (e.g., metal ions, pH buffers)
-
Spectro-grade solvents (e.g., DMSO, ethanol, buffered aqueous solutions)
-
Fluorometer and UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in a suitable organic solvent like DMSO.
-
Determination of Spectral Properties:
-
Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired experimental buffer.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Record the emission spectrum using a fluorometer by exciting at λ_abs to determine the maximum emission wavelength (λ_em).
-
-
Titration with Analyte:
-
To a solution of the probe, incrementally add small aliquots of a concentrated stock solution of the target analyte.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λ_em against the concentration of the analyte.
-
From this titration curve, determine the limit of detection (LOD) and the binding constant (if applicable). A novel amide derivative of[5][7]triazolo[1,5-a]pyrimidine has been shown to have a low limit of detection (0.82 μM) for Fe³⁺ ions.[5]
-
-
Selectivity Assay:
-
Repeat the titration experiment with a range of potentially interfering species to assess the selectivity of the probe.
-
Protocol 3: Cellular Imaging with a 7-Methyl-triazolo[1,5-a]pyridine-Based Probe
This protocol outlines the general steps for using a fluorescent probe for live-cell imaging.
Workflow for Cellular Imaging
Caption: Step-by-step workflow for live-cell fluorescence imaging.
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or coverslips and grow to the desired confluency.
-
Probe Loading:
-
Prepare a loading solution of the probe in a serum-free cell culture medium or a suitable buffer (e.g., HBSS) at a final concentration typically between 1-10 µM.
-
Remove the culture medium from the cells and wash once with the buffer.
-
Add the probe loading solution to the cells and incubate at 37°C for 30-60 minutes. Derivatives of the triazolo[1,5-a]pyrimidine scaffold have been shown to have good cell permeability.[5]
-
-
Washing: Remove the loading solution and wash the cells two to three times with the buffer to remove any excess, non-internalized probe.
-
Imaging:
-
Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
-
Acquire baseline fluorescence images.
-
If studying the response to a stimulus, add the stimulus (e.g., a solution containing the target analyte) and acquire images over time.
-
-
Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify changes in fluorescence intensity within cells or specific subcellular compartments.
IV. Prospective Applications and Future Directions
The 7-Methyl-triazolo[1,5-a]pyridine scaffold is a promising platform for the development of novel molecular probes. Key areas for future research include:
-
Development of Red-Shifted Probes: Modifying the electronic structure of the scaffold to shift the emission to longer wavelengths would be beneficial for in vivo imaging, as it would reduce autofluorescence and increase tissue penetration.
-
Targeted Probes: Conjugating the scaffold to ligands that bind to specific receptors or organelles would enable the targeted imaging of these structures. For instance, derivatives have been developed as antagonists for the M5 muscarinic acetylcholine receptor and as positive modulators of the GABA A1 receptor.[12][13]
-
Multi-Analyte Sensing: Designing probes that can respond to multiple analytes simultaneously would provide a more comprehensive picture of cellular processes.
The versatility of the triazolo[1,5-a]pyridine core, combined with the potential for straightforward chemical modification, ensures that 7-Methyl-triazolo[1,5-a]pyridine and its derivatives will continue to be valuable tools in the fields of chemical biology and drug discovery.
V. References
-
Di Mauro, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(23), 5563. Available from: [Link]
-
Li, Y., et al. (2021). A novel[5][7]triazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. Dyes and Pigments, 184, 108841. Available from: [Link]
-
PubChem. (n.d.). 7-Methyl[1][7]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Ghorbani-Vaghei, R., et al. (2022). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 12(1), 1-16. Available from: [Link]
-
Norman, M. H., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(17), 7766–7784. Available from: [Link]
-
Wang, L., et al. (2020). A novel D-π-A blue fluorophore based on[5][7]triazolo[1,5-a]pyridine as electron acceptor and its application in organic light-emitting diodes. Dyes and Pigments, 173, 107931. Available from: [Link]
-
Li, J., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & medicinal chemistry letters, 30(14), 127275. Available from: [Link]
-
Li, M., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC advances, 8(52), 29598–29602. Available from: [Link]
-
Weaver, C. D., et al. (2021). Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 64(15), 11257-11273. Available from: [Link]
-
Chen, J., et al. (2020). Discovery of[5][7]-triazolo [1,5-a]pyrimidine-7 (4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111818. Available from: [Link]
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- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 7-Methyl[1,2,3]triazolo[1,5-a]pyridine | C7H7N3 | CID 12752362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 7-Methyl-triazolo[1,5-a]pyridine
Introduction: The Critical Role of Crystallization in the Development of 7-Methyl-triazolo[1,5-a]pyridine
7-Methyl-triazolo[1,5-a]pyridine is a heterocyclic compound belonging to a class of molecules that are of significant interest in medicinal chemistry and materials science. As with many small organic molecules, obtaining a high-purity, well-ordered crystalline form is a critical step in the research and development pipeline. High-quality crystals are essential for unambiguous structural elucidation via single-crystal X-ray diffraction, which in turn provides invaluable insights into the molecule's three-dimensional structure, conformation, and intermolecular interactions. This structural information is fundamental for understanding structure-activity relationships (SAR) in drug design and for controlling the physicochemical properties of materials.
While specific, established crystallization protocols for 7-Methyl-triazolo[1,5-a]pyridine are not extensively documented in publicly available literature, this guide provides a systematic and rational approach to developing a successful crystallization procedure. By leveraging fundamental principles of small molecule crystallization, researchers can efficiently screen conditions and optimize parameters to obtain single crystals suitable for analysis. This document outlines several robust techniques, explains the rationale behind key experimental choices, and provides detailed, actionable protocols for researchers, scientists, and drug development professionals.
Core Principles: Navigating the Path to Supersaturation and Nucleation
The formation of crystals from a solution is a thermodynamically driven process governed by the principle of supersaturation. A supersaturated solution contains more dissolved solute than it can thermodynamically hold at a given temperature. This metastable state is the essential prerequisite for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[1] The key to successful crystallization is to achieve a state of supersaturation slowly and in a controlled manner, allowing molecules to self-assemble into a well-ordered crystal lattice rather than rapidly precipitating as an amorphous solid or an oil.[2]
The selection of an appropriate solvent or solvent system is the most critical experimental variable.[3] An ideal "good" solvent will dissolve the compound completely at an elevated temperature but have limited solvating power at lower temperatures.[4] Conversely, an "anti-solvent" or "poor" solvent is one in which the compound is sparingly soluble. By carefully manipulating solvent composition and temperature, one can guide the solution into the metastable zone where crystal growth is favored over spontaneous precipitation.[1]
Recommended Crystallization Techniques and Protocols
The following sections detail three widely applicable crystallization techniques: Slow Evaporation , Slow Cooling , and Vapor Diffusion . Each protocol is designed as a starting point for the crystallization of 7-Methyl-triazolo[1,5-a]pyridine and should be adapted based on experimental observations.
Solvent Screening: The Foundation of Success
Before attempting the main crystallization techniques, a preliminary solvent screening is crucial to identify suitable solvent systems. This is typically done on a small scale (1-5 mg of compound). The goal is to identify solvents in which 7-Methyl-triazolo[1,5-a]pyridine exhibits moderate solubility, and ideally, where solubility is temperature-dependent.
Protocol for Solvent Screening:
-
Place a small amount (approx. 1 mg) of 7-Methyl-triazolo[1,5-a]pyridine into a small, clean glass vial.
-
Add a solvent from the table below dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.
-
If the compound dissolves readily in a small volume, the solvent is likely too good for techniques like slow cooling but may be suitable for slow evaporation or as the "good" solvent in a vapor diffusion setup.
-
If the compound is poorly soluble at room temperature, gently warm the vial to assess solubility at a higher temperature. A solvent that dissolves the compound upon heating and shows precipitation upon cooling is an excellent candidate for slow cooling crystallization.[5]
-
If the compound remains insoluble even with heating, the solvent can be considered an "anti-solvent" for vapor diffusion or solvent layering techniques.
Table 1: Suggested Solvents for Screening 7-Methyl-triazolo[1,5-a]pyridine
| Polarity | Solvent | Boiling Point (°C) | Notes |
| Polar Aprotic | Acetonitrile | 82 | Good starting point for many nitrogen-containing heterocycles. |
| Acetone | 56 | Volatile, good for slow evaporation at lower temperatures.[6] | |
| Ethyl Acetate | 77 | Medium polarity, often a good choice. | |
| Tetrahydrofuran (THF) | 66 | Can sometimes trap in the crystal lattice.[7] | |
| Polar Protic | Ethanol | 78 | A related triazolo-triazine compound was crystallized from ethanol.[8] |
| Methanol | 65 | Good solvent, but high volatility can lead to rapid crystallization.[6] | |
| Isopropanol | 82 | Less volatile than ethanol and methanol. | |
| Nonpolar | Toluene | 111 | Can facilitate crystal packing through π-π interactions.[6] |
| Dichloromethane (DCM) | 40 | Highly volatile, use with caution for evaporation methods.[6] | |
| Heptane/Hexane | 98/69 | Likely to be anti-solvents. |
Technique 1: Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality crystals.[9] The principle involves slowly increasing the concentration of the solute by allowing the solvent to evaporate over time, eventually reaching supersaturation and inducing crystallization.[10]
Protocol for Slow Evaporation
-
Preparation of the Solution: Dissolve 5-10 mg of 7-Methyl-triazolo[1,5-a]pyridine in a suitable solvent (identified from screening) in a clean glass vial (e.g., a 4 mL vial or an NMR tube).[7] Aim for a solution that is nearly saturated at room temperature.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel. This removes potential nucleation sites that can lead to the formation of many small crystals.[9]
-
Controlling Evaporation: Cover the vial with parafilm or aluminum foil and puncture a few small holes with a needle.[9] The number and size of the holes will control the rate of evaporation. A slower rate generally yields larger, higher-quality crystals.[10]
-
Incubation: Place the vial in a vibration-free location, such as a dedicated crystallization area or a drawer.[9] Avoid disturbing the vial.
-
Monitoring and Harvesting: Check for crystal growth periodically without agitating the solution. Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
Causality and Rationale:
-
Why a nearly saturated solution? Starting too dilute will require excessive evaporation time, while a supersaturated solution may crash out as a powder.
-
Why control evaporation? Rapid evaporation leads to a rapid increase in concentration, moving the solution quickly into the labile zone and causing the formation of many small crystals or powder.[1] Slow evaporation keeps the solution in the metastable zone for longer, favoring the growth of fewer, larger crystals.[7]
Diagram 1: Workflow for Slow Evaporation Crystallization
Caption: A step-by-step workflow for the slow evaporation technique.
Technique 2: Slow Cooling
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[5] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility drops, leading to a supersaturated state and subsequent crystallization.[4]
Protocol for Slow Cooling
-
Preparation of Saturated Solution: In a small flask or vial, add 5-10 mg of 7-Methyl-triazolo[1,5-a]pyridine and a suitable solvent. Heat the mixture gently (e.g., in a warm water or oil bath) while stirring or swirling until the solid completely dissolves.[10] If necessary, add a minimal amount of additional hot solvent to achieve full dissolution.
-
Slow Cooling: To ensure a slow cooling rate, which is crucial for large crystal formation, place the crystallization vessel inside a larger, insulated container. A beaker of hot water placed inside a Dewar flask is an excellent method.[10] Then, simply turn off the heat source and allow the entire apparatus to cool to room temperature over several hours.
-
Low-Temperature Crystallization: Once the solution has reached room temperature, it can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals, provided the solvent does not freeze.[10]
-
Harvesting: Isolate the crystals by filtration or by decanting the cold mother liquor.
Causality and Rationale:
-
Why heat to dissolve? Heating allows for the preparation of a supersaturated solution upon cooling, which is the driving force for crystallization.[3]
-
Why slow cooling? Rapid cooling can cause the compound to precipitate as a powder or an oil because many nuclei form simultaneously.[2] Slow cooling minimizes the number of nucleation sites and allows more time for molecules to incorporate into the growing crystal lattice in an ordered fashion.[10]
Diagram 2: Workflow for Slow Cooling Crystallization
Caption: A step-by-step workflow for the slow cooling technique.
Technique 3: Vapor Diffusion
Vapor diffusion is a highly effective technique for crystallizing small quantities of material (milligram scale).[6] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution. This gradual change in solvent composition reduces the solubility of the compound, leading to controlled crystallization.[11]
There are two common setups: hanging drop and sitting drop.[12][13]
Protocol for Vapor Diffusion (Sitting Drop)
-
Prepare the Reservoir: In a larger, sealable container (e.g., a small beaker or a well of a crystallization plate), place a volume (e.g., 0.5-1.0 mL) of the anti-solvent.
-
Prepare the Sample Drop: Inside the larger container, place a smaller open vial (the "sitting drop" vessel). In this inner vial, dissolve 1-5 mg of 7-Methyl-triazolo[1,5-a]pyridine in a small volume (e.g., 50-100 µL) of a "good" solvent.[6]
-
Seal the System: Seal the outer container tightly with a lid, parafilm, or a glass slide. This creates a closed system where the vapor of the anti-solvent can equilibrate with the sample drop.[6]
-
Incubation and Monitoring: Place the sealed system in a stable, vibration-free environment. Over hours to days, the anti-solvent vapor will diffuse into the sample drop, causing the compound to crystallize.
-
Harvesting: Once crystals have formed, carefully open the container and remove the inner vial. The crystals can be harvested using a micropipette or by carefully removing the remaining solvent.
Causality and Rationale:
-
Why a two-solvent system? This allows for a very gradual and controlled decrease in the compound's solubility as the anti-solvent diffuses into the primary solvent.[11]
-
Why a sealed container? A sealed system is necessary to allow the vapor pressure of the two solvents to equilibrate, which is the mechanism that drives the diffusion process.[12]
Table 2: Potential Solvent/Anti-Solvent Pairs for Vapor Diffusion
| "Good" Solvent (for sample) | "Anti-Solvent" (in reservoir) |
| Dichloromethane | Pentane or Hexane |
| Tetrahydrofuran (THF) | Cyclohexane[6] |
| Methanol | Diethyl Ether or Tetrahydrofuran[6] |
| Acetonitrile | Tetrahydropyran[6] |
| Water | Dioxane or Acetone |
Diagram 3: Workflow for Vapor Diffusion (Sitting Drop)
Caption: A step-by-step workflow for the sitting drop vapor diffusion technique.
Troubleshooting Common Crystallization Problems
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Concentrate the solution further (slow evaporation). Try a different solvent or an anti-solvent approach (vapor diffusion).[2] |
| "Oiling Out" | Solution is too concentrated; cooling is too rapid; inappropriate solvent. | Add a small amount of "good" solvent to redissolve the oil, then cool more slowly. Try a different solvent system where solubility is lower.[2] |
| Formation of Powder | Nucleation is too rapid. | Reduce the concentration of the solution. Slow down the rate of crystallization (slower evaporation or cooling).[7] |
| Many Small Crystals | Too many nucleation sites; rapid crystal growth. | Filter the solution before setting up crystallization. Reduce the rate of supersaturation (slower cooling/evaporation). Use siliconized glassware to reduce nucleation on surfaces.[7] |
Conclusion
The successful crystallization of 7-Methyl-triazolo[1,5-a]pyridine, like any small molecule, is often a matter of systematic experimentation guided by an understanding of the underlying physical chemistry. By methodically applying the techniques of slow evaporation, slow cooling, and vapor diffusion, and by carefully selecting and screening solvents, researchers can significantly increase the probability of obtaining high-quality single crystals. The protocols and insights provided in this guide serve as a robust starting point for this empirical process, enabling the critical structural analyses required for advancing drug discovery and materials science projects.
References
- Benchchem. Application Notes and Protocols for the Crystallization of Acetohydrazides and Other Organic Small Molecules.
- Stahly, G. P. (2009). A beginner's guide to getting crystals your crystallographer will treasure. Acta Crystallographica Section A: Foundations of Crystallography, 65(5), 469-479.
- University of Canterbury. The Slow Evaporation Method.
- MIT Department of Chemistry. Growing Quality Crystals.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
- Spingler, B., et al. Guide for crystallization.
- Moreton, B. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1865-1891.
- Hampton Research. Sitting Drop Vapor Diffusion Crystallization.
- University of California, Irvine. SOP: CRYSTALLIZATION.
- Hampton Research. Hanging Drop Vapor Diffusion Crystallization.
- SLAC National Accelerator Laboratory. Crystal Growth.
- Universitat Rovira i Virgili. Crystallization of small molecules.
- University of Colorado Boulder, Department of Chemistry. Crystallization.
- University of Glasgow, School of Chemistry. Crystallisation Techniques.
-
Lumpi, D., et al. (2019). Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][3][9][11]triazin-5-amine. Molbank, 2019(2), M1064. Available from:
- Benchchem. Crystallization of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine.
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- 8. Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine [1] [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Triazolopyridine Derivatives
Welcome to the technical support center for the synthesis and optimization of triazolopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of triazolopyridines, ensuring the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing triazolopyridine derivatives?
A1: The synthesis of triazolopyridines can be initiated from a variety of starting materials. The choice of precursor often dictates the specific isomer of the triazolopyridine core. Some of the most frequently used starting points include 2-hydrazinopyridines, 2-aminopyridines, and enaminonitriles.[1][2] The traditional and widely adopted method often begins with the dehydration of a 2-hydrazidopyridine.[1]
Q2: What are the main isomeric forms of triazolopyridines, and how does the synthetic route influence the final isomer?
A2: Triazolopyridines exist in several isomeric forms, with the most common being[1][3][4]triazolo[4,3-a]pyridine,[1][3][4]triazolo[1,5-a]pyridine, and[1][3][5]triazolo[1,5-a]pyridine.[1][3] The synthetic pathway is crucial in determining which isomer is formed. For instance, the cyclization of 2-hydrazinopyridines with carboxylic acids or their derivatives typically yields[1][3][4]triazolo[4,3-a]pyridines.[6] In contrast, reactions involving 2-aminopyridines with nitriles, often catalyzed by copper salts, lead to the formation of[1][3][4]triazolo[1,5-a]pyridines.[7]
Q3: Are there any green or more environmentally friendly methods for synthesizing triazolopyridines?
A3: Yes, significant efforts have been made to develop more sustainable synthetic routes. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and catalyst-free reactions.[2][8] For example, an iodine-mediated oxidative C-N and N-S bond formation in water has been reported for a metal-free, eco-friendly synthesis.[1] Additionally, microwave-mediated cascade reactions of enaminonitriles and benzohydrazides have been established that proceed without any catalyst or additive.[2]
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction is resulting in a very low yield or no desired product at all. What are the first parameters I should investigate?
A4: When facing low or no yield, a systematic approach to troubleshooting is essential. Here are the primary factors to consider:
-
Reagent Quality and Stability: Ensure the purity and stability of your starting materials and reagents. Some reagents, like hydrazines, can degrade over time. It's also crucial to check for the presence of inhibitors or contaminants in your solvents.
-
Reaction Temperature: Temperature plays a critical role in reaction kinetics. Some reactions require heating to overcome the activation energy barrier, while others may need cooling to prevent side reactions or decomposition. For instance, in microwave-assisted synthesis, increasing the temperature from 120 °C to 140 °C has been shown to significantly improve yields.[2] However, excessively high temperatures can lead to product degradation.
-
Solvent Choice: The polarity and boiling point of the solvent can dramatically influence the reaction outcome. A solvent screening is often a necessary step in optimization.[9] For example, polar protic solvents like water or ethanol can be effective in certain cyclization reactions.[9] In other cases, high-boiling aprotic solvents like toluene or dichlorobenzene may be required.[1][2]
-
Catalyst Activity: If you are using a catalyst, its activity is paramount. Ensure the catalyst is not poisoned or deactivated. Common issues include sensitivity to air or moisture. For copper-catalyzed reactions, the choice of the copper salt (e.g., CuBr, CuBr₂, CuI) and ligand can be critical.[1]
Experimental Protocol: General Approach to Solvent Screening
-
Set up a parallel series of small-scale reactions in different solvents (e.g., toluene, DMF, acetonitrile, pyridine, and a greener solvent like tert-butyl methyl ether (TBME)).[2]
-
Use a consistent concentration of reactants and catalyst in each reaction vial.
-
Run all reactions at the same temperature, initially selecting a moderate temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS at regular intervals.
-
Based on the results, select the solvent that provides the best conversion to the desired product with minimal side products.
Formation of Multiple Side Products
Q5: My reaction is messy, with multiple spots on the TLC plate. How can I improve the selectivity towards my desired triazolopyridine derivative?
A5: The formation of multiple side products is a common challenge that can often be addressed by fine-tuning the reaction conditions.
-
Control of Stoichiometry: The molar ratio of your reactants can significantly impact selectivity. An excess of one reactant may favor a particular reaction pathway or lead to the formation of byproducts. It is advisable to start with stoichiometric amounts and then systematically vary the ratios.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the product or the formation of undesired side products. Monitoring the reaction over time will help you identify the optimal reaction duration to maximize the yield of the desired product while minimizing byproducts.
-
Choice of Base or Additive: In many triazolopyridine syntheses, a base is used to facilitate deprotonation or neutralize acidic byproducts. The strength and nature of the base can influence the reaction's selectivity.[4] Similarly, additives can enhance reaction efficiency and selectivity. For instance, the addition of ZnI₂ has been shown to improve reaction efficacy in certain copper-catalyzed syntheses.[1]
-
Atmosphere Control: Some reactions are sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the overall outcome.
Diagram: Troubleshooting Workflow for Low Yield and Poor Selectivity
Caption: A decision tree for troubleshooting common issues in triazolopyridine synthesis.
Issues with Specific Reaction Types
Q6: I am attempting a copper-catalyzed synthesis of a 2-substituted[1][3][4]triazolo[1,5-a]pyridine from a 2-aminopyridine and a nitrile, but the reaction is not proceeding well. What are the key parameters to optimize?
A6: Copper-catalyzed reactions for this transformation are well-established but can be sensitive to several factors.[1][7]
-
Copper Source and Ligand: The choice of the copper catalyst (e.g., CuBr, CuI) and the ligand (e.g., 1,10-phenanthroline) is crucial. The ligand helps to stabilize the copper catalyst and facilitate the catalytic cycle. A screening of different copper sources and ligands may be necessary.
-
Oxidant: These reactions often involve an oxidative cyclization step. While some procedures use air as the oxidant, others may benefit from the addition of a specific oxidant.
-
Additives: As mentioned earlier, additives like ZnI₂ can enhance the reaction efficacy.[1]
-
Temperature: These reactions typically require high temperatures, often refluxing in a high-boiling solvent like dichlorobenzene (around 130 °C).[1]
Q7: My microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles is giving a lower yield than expected. What should I focus on?
A7: Microwave chemistry offers rapid and efficient synthesis, but optimization is still key.[2]
-
Microwave Power and Temperature: Ensure that the microwave reactor is accurately calibrated for temperature and power. The reaction temperature is a critical parameter to optimize. A systematic increase in temperature (e.g., from 120 °C to 140 °C, then 160 °C) can reveal the optimal condition.[2]
-
Solvent Choice: The choice of solvent is particularly important in microwave chemistry due to its interaction with the microwave irradiation. Toluene has been shown to be an effective solvent for this transformation.[2]
-
Reactant Ratio: The ratio of the enaminonitrile to the benzohydrazide can influence the yield. An excess of the benzohydrazide (e.g., 2.0 equivalents) is often used to drive the reaction to completion.[2]
Data Summary Tables
Table 1: Common Catalytic Systems for Triazolopyridine Synthesis
| Triazolopyridine Isomer | Starting Materials | Catalyst System | Typical Solvent | Reference |
| [1][3][4]Triazolo[4,3-a]pyridine | 2-Hydrazinopyridine, Aldehyde | CuBr₂ (10 mol%) | Dichloromethane | [1] |
| [1][3][4]Triazolo[1,5-a]pyridine | 2-Aminopyridine, Nitrile | CuBr (5 mol%), 1,10-Phen (5 mol%) | Dichlorobenzene | [1] |
| [1][3][5]Triazolo[1,5-a]pyridine | 2-Pyridyl ketone hydrazone | Vanadium-dependent haloperoxidases | Aqueous buffer | [5] |
| [1][3][4]Triazolo[4,3-a]pyridine | 2-Chloropyridine, Hydrazide | Palladium catalyst | Acetic acid | [8] |
Table 2: Optimization of Reaction Parameters for Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [2]
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | 120 | 24 h (conventional heating) | 83 |
| 2 | 140 | 3 h | 89 |
| 3 | 160 | 90 min | 81 |
| 4 | 180 | 40 min | 76 |
General Reaction Workflow
The synthesis of triazolopyridine derivatives generally follows a sequence of steps from starting material selection to final product purification. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the synthesis and purification of triazolopyridine derivatives.
References
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
Sharma, M., & Biegasiewicz, K. F. (2023). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]
-
Smith, J., et al. (2024). Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing. European Journal of Organic Chemistry, 27, e202300921. [Link]
-
Jones, A., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Omega, 6(1), 1-15. [Link]
-
Patel, R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Li, Q., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 287, 117272. [Link]
-
Various Authors. (2023). The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]
-
Jones, G. (1996). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. [Link]
-
Various Authors. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
-
Zhang, W-X., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Narayanasamy, S., et al. (2015). Optimization of reaction conditions. ResearchGate. [Link]
-
Smith, A. B., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. [Link]
-
Mahmoodi, N. O., et al. (2021). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Polycyclic Aromatic Compounds, 1-25. [Link]
-
GOAI. (2025). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. GeneOnline News. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
-
Zhang, J., et al. (2023). Thermostable Insensitive Energetic Materials Based on a Triazolopyridine Fused Framework with Alternating Nitro and Amine Groups. ResearchGate. [Link]
-
Jones, G., & Sliskovic, D. R. (1980). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines. Journal of the Chemical Society, Perkin Transactions 1, 967-972. [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. chemrxiv.org [chemrxiv.org]
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- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Drug Resistance with Triazolo-based Compounds
Welcome to the technical support center for researchers utilizing 7-methyl-triazolo[1,5-a]pyridine and related triazolo-pyrimidine derivatives to overcome drug resistance. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) that you may encounter during your research. Our goal is to empower you with the technical knowledge and practical insights needed to successfully design, execute, and interpret your experiments.
This resource is structured into two primary modules based on the distinct mechanisms by which these compounds circumvent drug resistance:
-
Module 1: Sensitization to DNA Damaging Agents through Inhibition of DNA-PK
-
Module 2: Reversal of Multidrug Resistance (MDR) via Inhibition of ABCB1 Efflux Pumps
We will delve into the specifics of each module, providing a logical framework for troubleshooting and experimental optimization.
Module 1: Overcoming Resistance by Targeting the DNA Damage Response: The Role of DNA-PK Inhibitors
A significant mechanism of resistance to therapies like radiation and certain chemotherapies is the cancer cell's enhanced ability to repair DNA damage. The 7-methyl-triazolo[1,5-a]pyridine core is a key component of potent inhibitors of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, these compounds can prevent the repair of therapy-induced DNA damage, leading to increased cancer cell death. A prime example of such an inhibitor is AZD7648.[1][2][3]
Frequently Asked Questions (FAQs) - DNA-PK Inhibition
Q1: What is the primary mechanism by which a 7-methyl-triazolo[1,5-a]pyridine-based DNA-PK inhibitor like AZD7648 overcomes drug resistance?
A1: AZD7648 is an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs).[2] DNA-PK is a key player in the non-homologous end joining (NHEJ) pathway, which is a major route for repairing DNA double-strand breaks (DSBs).[1][4] Therapies such as ionizing radiation and certain chemotherapeutics (e.g., doxorubicin) induce DSBs.[1] In resistant tumors, the NHEJ pathway is often highly active, allowing cancer cells to efficiently repair this damage and survive. By inhibiting DNA-PK, AZD7648 prevents the repair of these DSBs, leading to an accumulation of lethal DNA damage and enhancing the cytotoxic effects of these therapies.[2][5] This process is often referred to as "radiosensitization" or "chemosensitization."
Q2: I am not seeing the expected sensitization effect when combining my DNA-PK inhibitor with a DNA-damaging agent. What could be the issue?
A2: This is a common challenge. Several factors could be at play:
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Cell Line Choice: The potentiation effect is most pronounced in cell lines that are proficient in NHEJ and rely on it for survival after DNA damage. Cells with defects in other DNA repair pathways, such as homologous recombination (HR), might be particularly sensitive to a combination of a PARP inhibitor and a DNA-PK inhibitor.[1]
-
Compound Concentration and Treatment Schedule: The timing of inhibitor addition relative to the DNA-damaging agent is critical. The DNA-PK inhibitor should be present when the DNA damage occurs to prevent immediate repair. A typical approach is to pre-treat the cells with the inhibitor for a few hours before adding the chemotherapeutic agent or irradiating them.[5] Ensure you are using an appropriate concentration of the inhibitor that effectively inhibits DNA-PK activity without causing significant single-agent toxicity.
-
Assay Endpoint: The time point at which you measure cell viability is crucial. The effects of preventing DNA repair may take time to manifest as cell death. Consider extending your assay duration (e.g., 72 hours or longer) to allow for the accumulation of lethal damage.
Q3: How can I confirm that my 7-methyl-triazolo[1,5-a]pyridine compound is inhibiting DNA-PK in my cellular experiments?
A3: A reliable method is to assess the autophosphorylation of DNA-PKcs at Serine 2056 (p-DNA-PKcs S2056), which is a marker of its activation.[6] You can perform a Western blot to detect the levels of p-DNA-PKcs S2056 in cells treated with a DNA-damaging agent in the presence or absence of your inhibitor. A successful inhibition will result in a significant reduction of the p-DNA-PKcs S2056 signal.[5][6] Another key downstream marker of DNA double-strand breaks is the phosphorylation of H2AX to form γH2AX. Inhibition of DNA-PK can lead to a persistence of γH2AX foci, indicating unrepaired DNA damage.[7]
Troubleshooting Guide: DNA-PK Inhibition Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| High background in γH2AX Western blot | Inappropriate blocking, reagent contamination, or general cell stress. | Ensure cells are healthy and not overly confluent. Optimize blocking conditions (e.g., use 5% BSA instead of milk for phospho-antibodies). Use fresh, high-quality reagents.[8][9] |
| No γH2AX signal detected | Insufficient DNA damage, inefficient protein extraction of histones, or technical issues with the Western blot. | Use a positive control (e.g., cells treated with a known DNA-damaging agent like etoposide). Ensure your lysis buffer is suitable for extracting nuclear proteins; sonication may be required. Histones are small proteins, so use a higher percentage gel (e.g., 12-15%) and be cautious not to run them off the gel.[10][11] |
| Inconsistent IC50 values for the combination therapy | Variability in cell seeding density, timing of drug addition, or the endpoint of the assay. | Standardize your cell seeding protocol. Precisely control the timing and duration of drug incubations. The calculated IC50 can be highly dependent on the assay duration; choose a time point that reflects the biological effect and use it consistently.[12][13] |
| Compound solubility issues in cell culture media | The compound may be precipitating out of solution at the tested concentrations. | Prepare high-concentration stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect the media for any signs of precipitation.[14][15] |
Experimental Protocols
This protocol is designed to assess the inhibition of DNA-PK activity and the persistence of DNA damage.
-
Cell Seeding and Treatment:
-
Seed your chosen cell line in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Pre-treat the cells with your 7-methyl-triazolo[1,5-a]pyridine compound at various concentrations for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Induce DNA damage by either treating with a chemotherapeutic agent (e.g., 10 µM etoposide for 1 hour) or by exposing the cells to ionizing radiation (e.g., 5-10 Gy).[6]
-
Harvest the cells at different time points post-damage (e.g., 1, 6, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone extraction (γH2AX), sonication may be necessary to shear chromatin and solubilize nuclear proteins.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-15% gradient or a 12% polyacrylamide gel for γH2AX.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-DNA-PKcs (S2056) (e.g., 1:1000 dilution) and γH2AX (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for total DNA-PKcs, total H2AX, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualization of the DNA Damage Response Pathway
Caption: DNA-PK inhibition blocks NHEJ-mediated repair of DSBs.
Module 2: Reversing Multidrug Resistance (MDR) by Inhibiting ABCB1 Efflux Pumps
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[16][17] ABCB1 (also known as P-glycoprotein or P-gp) is a prominent member of this family, acting as a drug efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[16][18] Certain triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of ABCB1, capable of restoring the sensitivity of resistant cancer cells to conventional chemotherapy.[16][19]
Frequently Asked Questions (FAQs) - ABCB1 Inhibition
Q1: How do triazolo[1,5-a]pyrimidine compounds reverse ABCB1-mediated multidrug resistance?
A1: These compounds act as inhibitors of the ABCB1 transporter.[16][19] They typically bind to the transporter, though not necessarily at the same site as the chemotherapeutic drug, and interfere with its function. This inhibition can occur through several mechanisms, including blocking the drug-binding site, preventing the conformational changes required for drug transport, or inhibiting the ATPase activity that powers the pump.[20] The ultimate result is a reduction in the efflux of chemotherapeutic drugs, leading to their accumulation inside the cancer cell to cytotoxic levels.
Q2: My ABCB1 inhibitor is showing toxicity as a single agent. How can I distinguish this from its MDR reversal activity?
A2: This is a critical consideration. An ideal MDR modulator should have low intrinsic cytotoxicity at concentrations where it effectively inhibits ABCB1. To address this:
-
Dose-Response Curves: First, determine the IC50 of your inhibitor alone in both the drug-sensitive parental cell line and the drug-resistant (ABCB1-overexpressing) cell line. A good inhibitor should have a much higher IC50 (i.e., be less toxic) than the chemotherapeutic agent it is meant to potentiate.
-
Concentration Selection: For combination studies, use a non-toxic concentration of your inhibitor. This is typically a concentration that causes less than 10-20% cell death when used alone.
-
Control Cell Lines: Always include the parental (drug-sensitive) cell line in your experiments. The reversal effect should be specific to the resistant cell line overexpressing ABCB1. If you see a similar potentiation in the parental line, it suggests a synergistic cytotoxic effect rather than specific MDR reversal.
Q3: How can I functionally confirm that my compound is inhibiting the ABCB1 pump?
A3: A standard method is the Rhodamine 123 efflux assay .[21][22] Rhodamine 123 is a fluorescent substrate of ABCB1. Cells overexpressing ABCB1 will efficiently pump out this dye, resulting in low intracellular fluorescence. In the presence of an effective ABCB1 inhibitor, Rhodamine 123 is retained within the cells, leading to a significant increase in fluorescence.[21] This can be measured using a flow cytometer or a fluorescence plate reader.
Troubleshooting Guide: ABCB1 Inhibition Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence in Rhodamine 123 assay | Incomplete removal of extracellular dye. Serum proteins binding to the dye. | Ensure thorough washing of cells after Rhodamine 123 loading. Use serum-free media during the loading and incubation steps.[21] |
| Low fluorescence signal in the presence of the inhibitor | The compound is not a potent inhibitor at the tested concentration. The cell line does not have sufficient ABCB1 expression. | Increase the concentration of your inhibitor (while staying below toxic levels). Confirm high ABCB1 expression in your resistant cell line by Western blot or qPCR. Use a known ABCB1 inhibitor (e.g., verapamil) as a positive control.[21] |
| Inconsistent reversal fold values | Variability in cell health or passage number. Inconsistent incubation times. | Maintain a consistent cell culture practice, using cells within a defined passage number range. Precisely control all incubation times for both the inhibitor and the chemotherapeutic agent. |
| Precipitation of the inhibitor in the assay medium | Poor aqueous solubility of the compound. | Similar to the advice in Module 1, ensure the final DMSO concentration is minimal. If solubility remains an issue, formulation strategies may need to be considered for in vivo studies.[14][15] |
Experimental Protocols
This protocol measures the functional activity of the ABCB1 pump.
-
Cell Preparation:
-
Harvest your drug-sensitive parental cells and ABCB1-overexpressing resistant cells.
-
Resuspend the cells in a suitable buffer or serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Incubation:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add your triazolo[1,5-a]pyrimidine inhibitor at the desired concentration. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., verapamil).
-
Incubate the cells for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.[21]
-
-
Efflux and Analysis:
-
After loading, wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and incubate at 37°C for 1-2 hours to allow for efflux.
-
After the efflux period, place the tubes on ice to stop the process.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel). An increase in fluorescence in the inhibitor-treated cells compared to the vehicle control indicates inhibition of ABCB1-mediated efflux.
-
Visualization of the ABCB1-Mediated Drug Efflux Mechanism
Caption: Inhibition of the ABCB1 pump prevents drug efflux.
References
- Cai, H., et al. (2018). DNA damage-induced inhibition of rRNA synthesis by DNA-PK and PARP-1. Nucleic Acids Research, 46(19), 10048–10060.
- Chang, L., et al. (2021). Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. Acta Pharmaceutica Sinica B, 11(11), 3635-3647.
-
ResearchGate. (n.d.). Discovery of the Triazolo[1,5- a ]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Retrieved from [Link]
- Tiwari, A. K., et al. (2020). Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer. Scientific Reports, 10, 10331.
- Yu, B., et al. (2021). Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance. Journal of Medicinal Chemistry, 64(21), 16187–16204.
- Al-Hussaini, K., et al. (2022). SuperNatural inhibitors to reverse multidrug resistance emerged by ABCB1 transporter: Database mining, lipid-mediated molecular dynamics, and pharmacokinetics study. PLOS ONE, 17(5), e0267779.
- Pilié, P. G., et al. (2019). The DNA Damaging Revolution: PARP Inhibitors and Beyond.
-
ResearchGate. (n.d.). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of DNA-PK inhibitor AZD7648. NCI Drug Dictionary. Retrieved from [Link]
-
Bio-protocol. (n.d.). Rhodamine 123 efflux assay. Retrieved from [Link]
- Wei, L., et al. (2017). Targeting ABCB1-mediated tumor multidrug resistance by CRISPR/Cas9-based genome editing. International Journal of Biological Sciences, 13(9), 1163–1172.
- Pajic, M., et al. (2020). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 21(21), 8201.
- Fok, J. H. L., et al. (2020). Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth. Frontiers in Oncology, 10, 579899.
- Martins, A. C., et al. (2023). AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 24(17), 13398.
- Ivashkevich, A. N., et al. (2024). Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. ACS Omega, 9(1), 133-143.
- Huang, R., & Zhou, P. K. (2021). The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer. Frontiers in Immunology, 12, 718005.
- Aparicio, I. M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(15), 3907.
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
- Butini, D., et al. (2013). ABCB1 Structural Models, Molecular Docking, and Synthesis of New Oxadiazolothiazin-3-one Inhibitors. ACS Medicinal Chemistry Letters, 4(5), 456–460.
- Robey, R. W., et al. (2008). Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1. Biochemical Pharmacology, 75(6), 1302–1312.
- O'Connor, M. J. (2015). Targeting DNA Repair in Cancer: Beyond PARP Inhibitors. Clinical Cancer Research, 21(22), 4933–4943.
- van der Mijn, J. C., et al. (2025). How to predict effective drug combinations – moving beyond synergy scores.
-
ResearchGate. (2018). Tips for detection of gamma-H2A.X. Help!?. Retrieved from [Link]
-
ResearchGate. (2021). Gamma-H2AX Western Blot Difficulty. Retrieved from [Link]
-
PubMed Central. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]
-
ResearchGate. (2016). Problems in getting gamma-H2AX signals in WB?. Retrieved from [Link]
-
Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
ResearchGate. (n.d.). The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. Retrieved from [Link]
-
Clinical Cancer Research. (2021). Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. Retrieved from [Link]
- Kim, J. H., et al. (2022). AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia.
-
Protocol Online. (2012). No WB bands for H2AX at all...!. Retrieved from [Link]
- ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 10957–10965.
-
MDPI. (n.d.). Autophosphorylation and Self-Activation of DNA-Dependent Protein Kinase. Retrieved from [Link]
-
PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]
-
PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Retrieved from [Link]
-
YouTube. (2019). Standardization of Cell Viability Assays in Primary Cells as a Prerequisite... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. AZD7648, a DNA-PKcs inhibitor, overcomes radioresistance in Hep3B xenografts and cells under tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting DNA Repair in Cancer: Beyond PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. No WB bands for H2AX at all...! - SDS-PAGE and Western Blotting [protocol-online.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Importance of IC50 Determination | Visikol [visikol.com]
- 14. mdpi.com [mdpi.com]
- 15. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming ABCB1 mediated multidrug resistance in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bio-protocol.org [bio-protocol.org]
Technical Support Center: Navigating the Nuances of 7-Methyl-triazolo[1,5-a]pyridine-Based Drug Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of 7-Methyl-triazolo[1,5-a]pyridine-based compounds. This guide is designed to provide you with in-depth technical and practical insights to anticipate, troubleshoot, and mitigate potential side effects during your preclinical and clinical research. Our goal is to empower you with the knowledge to optimize your experimental design, ensure data integrity, and accelerate the development of safer, more effective therapeutics.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the side effects and off-target effects of 7-Methyl-triazolo[1,5-a]pyridine-based drugs.
Q1: What are the most common side effects observed with 7-Methyl-triazolo[1,5-a]pyridine-based drugs?
The side effect profile of a 7-Methyl-triazolo[1,5-a]pyridine-based drug is intrinsically linked to its specific molecular target. For instance, derivatives acting as α-glucosidase inhibitors are known to cause gastrointestinal issues such as flatulence, diarrhea, and abdominal discomfort.[1] This is a direct consequence of their mechanism of action, which involves delaying carbohydrate digestion in the small intestine. In contrast, those targeting kinases, such as Janus kinase (JAK) inhibitors , may have off-target effects leading to laboratory-related adverse events that require careful monitoring.[2]
Q2: How can I predict potential off-target effects of my novel 7-Methyl-triazolo[1,5-a]pyridine-based compound?
Predicting off-target effects early in development is crucial. A multi-pronged approach is recommended:
-
Computational Modeling: Utilize in silico methods to predict potential off-target interactions. These approaches use ligand-based or receptor-based models to forecast interactions with a wide range of proteins.[3][4] Ligand-based methods, such as those employing 2-D chemical similarity, can identify related proteins based on the chemical features of your compound.[3]
-
Kinase Profiling: For kinase inhibitors, comprehensive kinase profiling against a large panel of kinases is essential to understand their selectivity.[5] This can reveal unexpected interactions and help in designing more selective inhibitors.
Q3: What is the importance of assessing kinase inhibitor selectivity?
Kinase inhibitors are a prominent class of therapeutics, but their ATP-binding sites are often conserved across the kinome, leading to potential off-target binding.[6] Assessing selectivity is critical because off-target inhibition can lead to unforeseen side effects and toxicities. A highly selective inhibitor is more likely to have a cleaner safety profile and a more predictable therapeutic window.
Section 2: Troubleshooting Guide - Experimental Issues & Solutions
This guide provides a structured approach to common experimental challenges encountered when working with 7-Methyl-triazolo[1,5-a]pyridine-based drugs.
Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
Scenario: You observe significant cell death at concentrations where your 7-Methyl-triazolo[1,5-a]pyridine-based compound is expected to be selective for its primary target.
Causality: Unexpected cytotoxicity can arise from off-target effects, where the compound inhibits kinases or other proteins essential for cell survival. It could also be due to the induction of DNA damage, oxidative stress, or protein misfolding.
Troubleshooting Workflow:
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Recommendations on Laboratory Monitoring in Patients with Atopic Dermatitis on Oral JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. reactionbiology.com [reactionbiology.com]
Technical Support Center: Purification Strategies for 7-Methyl-triazolo[1,5-a]pyridine
Welcome to the technical support guide for the purification of 7-Methyl-triazolo[1,5-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who handle this important heterocyclic scaffold. As a key building block in drug discovery, particularly for potent and selective kinase inhibitors, achieving high purity is critical for reliable downstream biological and chemical applications[1][2].
This guide moves beyond simple protocols to provide a deeper understanding of the principles behind the purification strategies, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 7-Methyl-triazolo[1,5-a]pyridine.
Q1: What are the primary recommended methods for purifying crude 7-Methyl-triazolo[1,5-a]pyridine?
The two most effective and widely cited methods are silica gel column chromatography and recrystallization.
-
Silica Gel Column Chromatography: This is the most versatile method, capable of separating the target compound from starting materials, by-products, and other impurities, even those with similar polarities. It is the go-to method for complex crude mixtures[3][4].
-
Recrystallization: This is an ideal technique for removing minor impurities from a product that is already substantially pure. It can yield material of very high purity if a suitable solvent is identified. Derivatives have been successfully recrystallized from solvents like ethanol[5][6].
Q2: What key physical properties of 7-Methyl-triazolo[1,5-a]pyridine influence its purification?
Understanding the compound's physicochemical properties is fundamental to designing a purification strategy.
| Property | Value | Implication for Purification | Source |
| Molecular Formula | C₇H₇N₃ | --- | [7] |
| Molecular Weight | 133.15 g/mol | --- | [7] |
| XLogP3 | 0.9 | This value indicates moderate polarity. The compound is expected to be soluble in moderately polar organic solvents like ethyl acetate and dichloromethane, and less soluble in nonpolar solvents like hexanes. This polarity is ideal for silica gel chromatography. | [7] |
| Hydrogen Bond Donors | 0 | The absence of acidic protons means it will not act as a hydrogen bond donor. | [7] |
| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can act as hydrogen bond acceptors and are also Lewis basic sites. This basicity can lead to strong interactions with the acidic silanol groups on silica gel, potentially causing tailing during chromatography. | [7] |
Q3: How should I assess the purity of my final product? A multi-faceted approach is recommended for purity validation:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The final product should appear as a single, well-defined spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound and detecting any residual solvents or organic impurities.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values (if available) is a strong indicator of high purity. Impurities typically broaden and depress the melting range.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and molecular weight of the compound[3][5].
Section 2: Core Purification Protocols
These protocols provide detailed, step-by-step instructions for the primary purification methods.
Protocol 1: Flash Column Chromatography on Silica Gel
This method is predicated on the principle of partitioning the components of a mixture between a stationary phase (silica gel) and a mobile phase (eluent). Separation occurs based on differences in polarity.
Workflow Diagram: Purification Strategy Selection
Caption: Decision workflow for selecting a purification method.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using TLC, determine an appropriate eluent system. For 7-Methyl-triazolo[1,5-a]pyridine, a good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).
-
Aim for a solvent system that provides a Retention Factor (Rf) of 0.25-0.35 for the target compound. This typically provides the best separation.
-
Pro-Tip: If streaking or "tailing" is observed on the TLC plate, it indicates strong interaction with the silica. Add 0.5-1% triethylamine (Et₃N) to the eluent system to neutralize the acidic silica surface and achieve sharper spots.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexanes or 5% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed. Ensure there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel (~2-3x the weight of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully layer this powder on top of the packed column bed. This technique often results in superior separation.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the column bed, ensuring the bed is not disturbed.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of the more polar solvent (e.g., EtOAc). This will sequentially elute compounds of increasing polarity.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Fraction Analysis & Product Isolation:
-
Spot fractions onto a TLC plate to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 7-Methyl-triazolo[1,5-a]pyridine.
-
Protocol 2: Recrystallization
This technique relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection:
-
The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble upon cooling.
-
Test small amounts of your product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water) to find a suitable system.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring.
-
Continue adding small portions of hot solvent until the compound just dissolves completely. Adding excess solvent will reduce your final yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, cooling may be further promoted by placing the flask in an ice bath.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Section 3: Troubleshooting Guide
This Q&A section is designed to resolve specific issues you may encounter during purification.
Chromatography Problems
Q: My compound runs at the solvent front (Rf ≈ 1.0) even in low-polarity eluents. What should I do? A: This indicates your eluent is too polar.
-
Causality: The mobile phase is competing too effectively for the compound, preventing its adsorption to the stationary phase.
-
Solution: Decrease the eluent polarity. Switch to a less polar solvent system. For example, if you are using 20% EtOAc/Hexanes, try 5% or 10%. If you are already using a low percentage of EtOAc, consider switching to a less polar co-solvent, such as Dichloromethane (DCM) in Hexanes.
Q: My compound won't move from the baseline (Rf ≈ 0.0). How can I elute it? A: Your eluent is not polar enough.
-
Causality: The compound has a very strong affinity for the silica gel and the mobile phase is not strong enough to displace it.
-
Solution: Increase the eluent polarity. If using 20% EtOAc/Hexanes, increase to 40% or 50%. For very polar compounds, a more polar solvent like Methanol (MeOH) may be required. A common powerful eluent system is DCM/MeOH. Start with 1-2% MeOH in DCM and gradually increase as needed.
Q: My compound is streaking or tailing badly on the TLC plate and column. A: This is a classic sign of a strong, non-ideal interaction between your compound and the silica gel, often due to the basicity of the nitrogen atoms in the triazolopyridine ring.
-
Causality: The Lewis basic nitrogen atoms are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong binding is not easily disrupted by the eluent, causing the compound to "drag" along the stationary phase.
-
Solution: Add a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Add 0.5-1% triethylamine (Et₃N) or pyridine to your Hexane/EtOAc or DCM/MeOH mobile phase. The modifier will preferentially bind to the acidic sites, allowing your compound to elute symmetrically and form sharp bands[8].
-
Troubleshooting Flowchart: Column Chromatography
Caption: Troubleshooting guide for TLC analysis before column chromatography.
Recrystallization Problems
Q: My compound "oiled out" of solution instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated.
-
Causality: The solution is cooled too quickly, or the solvent is too poor, causing the compound to separate as a liquid phase instead of an ordered crystal lattice.
-
Solution:
-
Re-heat the mixture to dissolve the oil completely.
-
Add a small amount of a better co-solvent (one in which the compound is more soluble) to reduce the level of supersaturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If it persists, try a different solvent system entirely.
-
Q: No crystals are forming, even after cooling in an ice bath. A: Crystal formation (nucleation) has not been initiated.
-
Causality: The solution may not be sufficiently concentrated, or there are no nucleation sites for crystals to begin growing.
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for crystal growth.
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
Concentrate the Solution: If the above methods fail, it's likely too much solvent was added initially. Evaporate some of the solvent under a stream of nitrogen or by gentle heating and allow it to cool again.
-
References
-
PubChem. (n.d.). 7-Methyl[3][7][9]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-Methoxy-5-methyl-[3][7][10]triazolo[1,5-a]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-3-methyl-triazolo[4,5-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Abdel-monem, A. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). [3][7][9]Triazolo[1,5-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (1989). Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[3][7][10]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. Pharmazie. Retrieved from [Link]
-
ResearchGate. (2016). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
MDPI. (2018). Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][7][9][11]triazin-5-amine. Molbank. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
MDPI. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Materials. Retrieved from [Link]
-
Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Retrieved from [Link]
- Google Patents. (n.d.). US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof.
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
Scribd. (n.d.). Column Chromatography of Dyes Separation. Retrieved from [Link]
-
ACS Publications. (2020). The Discovery of 7-Methyl-2-[(7-methyl[3][7][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). The Discovery of 7-Methyl-2-[(7-methyl[3][7][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Retrieved from [Link]
-
PubMed. (2020). The Discovery of 7-Methyl-2-[(7-methyl[3][7][10]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. Retrieved from [Link]
-
Boron Molecular. (n.d.). 7-Bromo-3-methyl[3][7][9]triazolo[1,5-a]pyridine. Retrieved from [Link]
-
MDPI. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. Molbank. Retrieved from [Link]
-
National Institutes of Health. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 7 and 8. Retrieved from [Link]
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- 2. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof - Google Patents [patents.google.com]
- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 7-Methyl[1,2,3]triazolo[1,5-a]pyridine | C7H7N3 | CID 12752362 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde|BLD Pharm [bldpharm.com]
Addressing formulation difficulties of triazolopyridine compounds
Technical Support Center: Triazolopyridine Compound Formulation
Welcome to the technical support center for triazolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating this important class of molecules. Triazolopyridines, which form the core of drugs like the antidepressant Trazodone and the JAK inhibitor Filgotinib, are of significant interest in medicinal chemistry due to their broad-spectrum biological activities.[1][2][3] However, their unique heterocyclic structure often presents significant formulation challenges, including poor solubility, polymorphism, and chemical instability, which can hinder preclinical and clinical development.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your formulation development process.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific, common problems encountered during the formulation of triazolopyridine compounds in a direct question-and-answer format.
Issue 1: Poor Aqueous Solubility
Question: My new triazolopyridine derivative has an aqueous solubility of less than 0.01 mg/mL, classifying it as practically insoluble. This is severely limiting my ability to perform in vitro biological assays and develop an oral dosage form. What are my primary strategies to overcome this?
Answer: This is a very common challenge. A significant number of new chemical entities, including many triazolopyridine derivatives, are poorly water-soluble.[4] This characteristic often places them in the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), where the rate-limiting step for absorption is drug dissolution.[4]
Your approach should be tiered, starting with simpler methods and progressing to more complex technologies as needed. The choice of strategy depends on the physicochemical properties of your compound and the intended application (e.g., a simple solution for an in vitro screen vs. a robust solid dosage form for in vivo studies).
Here is a decision-making workflow to guide your strategy:
Caption: Decision workflow for enhancing solubility.
1. Co-solvency (For Early-Stage In Vitro Studies)
The addition of a water-miscible organic solvent, or co-solvent, is often the quickest way to increase solubility for experimental purposes.[5]
-
Causality: Co-solvents reduce the polarity of the aqueous environment, decreasing the energy required to solvate a lipophilic solute.
-
Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Glycerol.[5][6]
-
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare stock solutions of your triazolopyridine compound in 100% of each selected co-solvent (e.g., PEG 400, PG, Ethanol).
-
Create a series of aqueous dilutions from each stock solution (e.g., 50%, 25%, 10%, 5% v/v co-solvent in water or buffer).
-
Add an excess amount of the solid compound to each co-solvent/water mixture.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility (mg/mL) versus co-solvent concentration (%) to identify the most effective system.
-
2. Complexation with Cyclodextrins
For both in vitro and in vivo applications, cyclodextrins offer a more sophisticated approach.
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity. The poorly soluble triazolopyridine molecule can be encapsulated within this cavity, forming an "inclusion complex" that has significantly higher aqueous solubility.[5][7][8]
-
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD). HP-β-CD is often preferred due to its higher solubility and lower toxicity.[7]
Caption: Cyclodextrin inclusion complex formation.
3. Amorphous Solid Dispersions (ASDs)
This is a state-of-the-art technique for achieving significant solubility and bioavailability enhancement, particularly for oral solid dosage forms.[6][9]
-
Causality: Crystalline solids have a highly ordered, stable structure that requires significant energy to break apart for dissolution. By dispersing the drug at a molecular level within a polymer matrix, you create an amorphous (non-crystalline), high-energy state.[10] This amorphous form lacks the strong crystal lattice, allowing it to dissolve much more readily.
-
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®.
-
Experimental Protocol: ASD Preparation via Solvent Evaporation
-
Select a suitable water-soluble polymer (e.g., PVP K30).
-
Identify a common volatile solvent (e.g., methanol, acetone) that dissolves both your triazolopyridine compound and the polymer.
-
Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer by weight).
-
Remove the solvent under vacuum using a rotary evaporator. This process should be rapid enough to "trap" the drug in its amorphous state within the polymer matrix.
-
Collect the resulting solid film/powder and dry it further under vacuum to remove any residual solvent.
-
Crucial Validation Step: Analyze the resulting solid dispersion using Powder X-ray Diffraction (PXRD). The absence of sharp peaks (Bragg peaks) and the presence of a broad "halo" pattern confirms the amorphous nature of the drug. Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg), further confirming a successful dispersion.
-
Perform dissolution testing on the ASD compared to the crystalline drug to quantify the improvement.
-
Issue 2: Physical Instability & Polymorphism
Question: I am seeing inconsistent dissolution results and physical characteristics between different batches of my synthesized triazolopyridine. Could this be polymorphism, and how do I manage it?
Answer: Yes, batch-to-batch variability is a classic sign of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[11] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and dissolution rate, even though they are chemically identical.[11][12] This can have profound implications for drug performance and manufacturability.
-
Causality: Different crystallization conditions (solvent, temperature, cooling rate) can favor the formation of different crystal packing arrangements. One form is typically the most thermodynamically stable, while others are "metastable" and may convert to the stable form over time, especially in the presence of heat or moisture.
Troubleshooting & Control Strategy:
-
Polymorph Screening: The first step is to intentionally try to create different polymorphs to understand the compound's behavior.
-
Protocol: Basic Polymorph Screen
-
Select a diverse range of solvents (e.g., polar protic like ethanol, polar aprotic like acetone, non-polar like hexane).
-
Prepare saturated solutions of your compound in each solvent at an elevated temperature.
-
Induce crystallization under different conditions:
-
Fast Evaporation: Leave a small amount in an open vial.
-
Slow Evaporation: Cover the vial with perforated foil.
-
Crash Cooling: Place the hot solution in an ice bath.
-
Slow Cooling: Allow the solution to cool to room temperature slowly.
-
-
Isolate the resulting crystals from each experiment.
-
Analyze each batch of crystals separately using the characterization techniques below.
-
-
-
Characterization:
-
Powder X-ray Diffraction (PXRD): This is the gold standard for identifying polymorphs.[11] Different crystal structures will produce unique diffraction patterns.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different melting points and detect phase transitions between polymorphs.[11]
-
Thermogravimetric Analysis (TGA): TGA is essential for distinguishing between true polymorphs and solvates (where solvent is incorporated into the crystal structure).[1]
-
-
Control: Once you have identified the different forms, the goal is to consistently produce the desired one (usually the most stable form to prevent changes during storage). This is achieved by defining and tightly controlling the crystallization process parameters (solvent system, temperature profile, agitation) in all future batches.
Frequently Asked Questions (FAQs)
Q1: What are some common excipients used in tablet formulations for triazolopyridine compounds?
Excipients are the inactive ingredients necessary for formulating a drug substance into a dosage form.[13] For a typical tablet formulation of a triazolopyridine, you would consider:
-
Diluents/Fillers: To increase the bulk of the tablet. Examples include Microcrystalline Cellulose (MCC), Lactose, and Dibasic Calcium Phosphate.[13]
-
Binders: To hold the tablet together. Examples include Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC).[13]
-
Disintegrants: To help the tablet break apart in the gastrointestinal tract. Examples include Croscarmellose Sodium and Sodium Starch Glycolate.
-
Lubricants: To prevent the tablet from sticking to the manufacturing equipment. An example is Magnesium Stearate.[13]
-
Glidants: To improve the flow of the powder during manufacturing. An example is Colloidal Silicon Dioxide.[13]
Q2: How do I choose between the different advanced solubility enhancement technologies?
The selection depends on the properties of your drug, the desired dose, and the stage of development.
| Technology | Ideal For | Key Advantages | Key Considerations |
| Cyclodextrin Complexation | Compounds that fit well into the cyclodextrin cavity. Both liquid and solid formulations. | High solubility enhancement; suitable for parenteral formulations (with SBE-β-CD). | Amount of cyclodextrin needed can be high, increasing bulk. Potential for drug displacement. |
| Amorphous Solid Dispersions (ASD) | Thermally stable compounds. Oral solid dosage forms requiring high drug loads. | Can achieve very high apparent solubility and dissolution rates.[9] | Requires careful polymer selection to prevent recrystallization. Potential for chemical instability in the high-energy state. |
| Nanonization (Particle Size Reduction) | Compounds where dissolution is limited by surface area. | Increases dissolution velocity without altering the equilibrium solubility.[4][14] | Can be a high-energy, costly process. Risk of particle aggregation. |
Q3: My triazolopyridine compound degrades when I formulate it as an aqueous solution for injection. What could be the cause and how can I fix it?
Heterocyclic ring systems like triazolopyridine can be susceptible to hydrolytic and oxidative degradation.
-
Investigation: Perform a forced degradation study. Expose solutions of your compound to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂), heat, and light. Use an HPLC method with a photodiode array (PDA) detector to separate and identify degradation products.
-
Mitigation Strategies:
-
pH Control: The most critical factor. Determine the pH of maximum stability from your forced degradation study and use a pharmaceutical buffer (e.g., citrate, phosphate) to maintain it.
-
Antioxidants: If oxidation is observed, consider adding antioxidants like ascorbic acid or sodium metabisulfite.
-
Chelating Agents: If metal-catalyzed degradation is suspected, add a chelating agent like Edetate Disodium (EDTA).
-
Lyophilization (Freeze-Drying): For highly unstable compounds, formulating as a lyophilized powder for reconstitution before use is an excellent strategy to ensure long-term stability.
-
References
- ResearchGate. (2023).
- Google Patents. (n.d.).
- Request PDF. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs.
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A convenient synthesis of[1][7][15]triazolo[1,5-a]pyridines of analgesic and anti-inflammatory profiles. (n.d.).
- Arabian Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- National Academic Digital Library of Ethiopia. (n.d.).
- JOCPR. (2024).
- Solubility Enhancement Techniques for Poorly W
- Open Access Journals. (n.d.).
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
- Wikipedia. (n.d.). Triazolopyridine.
- PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs.
- Chemical panorama of triazolopyridines: evolution of synthetic strategies and applic
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Stability issues of 7-Methyl-triazolo[1,5-a]pyridine in solution
A Guide to Understanding and Managing Solution Stability
Preamble: This technical guide is designed for researchers, scientists, and drug development professionals working with 7-Methyl-triazolo[1,5-a]pyridine. Direct, quantitative stability data for this specific molecule in various solutions is not extensively available in published literature. Therefore, this document synthesizes information from studies on closely related triazolopyridine and triazolopyrimidine analogues, fundamental chemical principles, and established practices in pharmaceutical stability testing to provide a robust framework for troubleshooting and managing the stability of 7-Methyl-triazolo[1,5-a]pyridine in your experiments.[1][2] The guidance provided herein is intended to empower you to conduct your own informed stability assessments.
Section 1: Core Concepts of 7-Methyl-triazolo[1,5-a]pyridine Stability
The stability of 7-Methyl-triazolo[1,5-a]pyridine in solution is influenced by several factors, primarily pH, solvent composition, temperature, and exposure to light and oxygen. Understanding the inherent chemical properties of the triazolo[1,5-a]pyridine scaffold is key to predicting and mitigating degradation.
The triazolo[1,5-a]pyridine ring system is a fused heterocyclic compound containing a triazole ring fused to a pyridine ring.[1] The nitrogen atoms in the rings can act as sites for protonation, oxidation, or other chemical reactions that may lead to degradation. The predicted pKa of 7-Methyl-triazolo[1,5-a]pyridine is approximately 3.18, suggesting it is a weak base.[3] This means that in acidic solutions (pH < 3), the molecule will likely be protonated, which can alter its solubility and susceptibility to hydrolysis.
Section 2: Troubleshooting Guide - Question & Answer Format
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I dissolved 7-Methyl-triazolo[1,5-a]pyridine in methanol and after a day at room temperature, I see a new, more polar peak in my HPLC analysis. What could be happening?
A1: The appearance of a new, more polar peak suggests a degradation product has formed. While triazolopyridines are generally stable, prolonged exposure to certain solvents can lead to degradation. In the case of methanol, particularly if it contains traces of acid or water, acid-catalyzed hydrolysis or methanolysis could be occurring. However, a more probable cause, based on studies of related triazolopyridine derivatives, is N-oxidation.[4]
-
Causality: The nitrogen atoms in the triazolopyridine ring are susceptible to oxidation, especially in the presence of dissolved oxygen. This oxidation would result in the formation of an N-oxide, which is significantly more polar than the parent compound and would thus elute earlier on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm the new peak: Re-run the HPLC analysis, ensuring proper controls (a freshly prepared solution).
-
Characterize the degradant: If you have access to LC-MS, analyze the new peak to determine its mass. An increase of 16 Da would strongly suggest the formation of an N-oxide.
-
Mitigation:
-
Prepare fresh solutions of 7-Methyl-triazolo[1,5-a]pyridine for your experiments.
-
If solutions must be stored, even for a short period, store them at a lower temperature (2-8 °C) and protected from light.
-
Consider using an antioxidant, such as butylated hydroxytoluene (BHT), in your solution, though you must first verify its compatibility with your downstream application.[4]
-
For long-term storage, it is best to store the compound as a dry solid.
-
-
Q2: My aqueous solution of 7-Methyl-triazolo[1,5-a]pyridine, buffered at pH 2, is showing signs of degradation. I thought the protonated form would be more stable. What is the likely issue?
A2: While protonation can sometimes protect against certain degradation pathways, it can also increase susceptibility to others, particularly hydrolysis. Given the predicted pKa of ~3.18, at pH 2, the majority of your 7-Methyl-triazolo[1,5-a]pyridine molecules will be protonated.[3] This protonation can make the ring system more electron-deficient and thus more susceptible to nucleophilic attack by water, leading to hydrolysis and potential ring-opening.
-
Causality: In acidic conditions, the protonated triazolopyridine ring may be vulnerable to hydrolysis, which could lead to the formation of various degradation products. The rate of hydrolysis is often accelerated by increased temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pH-related stability issues.
Q3: I am conducting a photostability study and my compound appears to be degrading under UV light. What is a plausible degradation pathway?
A3: Many heterocyclic aromatic compounds are susceptible to photodegradation. The energy from UV light can excite the molecule to a higher energy state, leading to various reactions, including oxidation and rearrangement. For the triazolopyridine ring system, photodegradation could involve the formation of radical species, leading to a complex mixture of degradation products.
-
Causality: The conjugated pi-system of the triazolopyridine ring can absorb UV radiation, leading to electronic excitation. This excited state can then undergo various chemical reactions, including oxidation or rearrangement, resulting in degradation.
-
Experimental Protocol for Assessing Photostability (based on ICH Q1B guidelines): [5]
-
Sample Preparation: Prepare two solutions of 7-Methyl-triazolo[1,5-a]pyridine in a relevant solvent (e.g., methanol/water). Also, prepare a control sample of the solvent alone.
-
Control Sample: Wrap one of the sample vials completely in aluminum foil to serve as a dark control.
-
Exposure: Place the unwrapped sample and the dark control in a photostability chamber. Expose them to a light source that provides both cool white fluorescent and near-ultraviolet light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
Analysis: At appropriate time points, withdraw aliquots from both the exposed and dark control samples. Analyze these aliquots by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed sample to the dark control. The appearance of new peaks or a decrease in the main peak area in the exposed sample, but not in the dark control, indicates photodegradation.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for a stock solution of 7-Methyl-triazolo[1,5-a]pyridine?
A: Based on general principles for heterocyclic compounds, it is recommended to store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable. Solutions should be stored in tightly sealed vials to prevent solvent evaporation and protected from light.
Q: What solvents are best for dissolving 7-Methyl-triazolo[1,5-a]pyridine to maximize stability?
A: While specific data is limited, aprotic solvents like DMSO or DMF are generally good choices for preparing concentrated stock solutions that are stored frozen. For working solutions, acetonitrile or ethanol are often used. If aqueous solutions are required, it is advisable to use buffered solutions and to conduct a preliminary stability test at the desired pH. Given the predicted pKa of ~3.18, the compound's solubility will likely increase in acidic conditions, but as noted in the troubleshooting section, this may also increase the risk of hydrolysis.[3]
Q: Are there any known chemical incompatibilities for 7-Methyl-triazolo[1,5-a]pyridine?
A: Avoid strong oxidizing agents, as the triazolopyridine ring can be susceptible to oxidation.[4] Also, be cautious with strong acids and bases, especially at elevated temperatures, as these conditions can promote hydrolysis.
Section 4: Data Summary and Visualization
Table 1: Predicted Stability of 7-Methyl-triazolo[1,5-a]pyridine in Solution
| Condition | Solvent/Medium | Temperature | Light Condition | Predicted Stability | Rationale/Comments |
| Acidic | Aqueous buffer (pH < 3) | Room Temp | Dark | Moderate | Protonation may increase solubility but also susceptibility to hydrolysis. |
| Neutral | Aqueous buffer (pH 6-8) | Room Temp | Dark | Likely Stable | Generally, neutral pH is less harsh on many organic molecules. |
| Basic | Aqueous buffer (pH > 9) | Room Temp | Dark | Moderate | Potential for base-catalyzed hydrolysis, though likely slower than acid-catalyzed. |
| Oxidative | Aprotic/Aqueous + H₂O₂ | Room Temp | Dark | Potential for Degradation | Susceptible to N-oxidation, a common pathway for N-heterocycles.[4] |
| Photolytic | Common organic solvents | Room Temp | UV/Vis Light | Potential for Degradation | Aromatic systems are often photosensitive.[5] |
| Thermal | Common organic solvents | > 40°C | Dark | Potential for Degradation | Elevated temperatures accelerate all degradation pathways. |
Potential Degradation Pathways
Caption: Plausible degradation pathways for 7-Methyl-triazolo[1,5-a]pyridine.
References
-
AstraZeneca. The Discovery of 7-Methyl-2-[(7-methyl[6][7][8]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. Available at: [Link].
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MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link].
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PubMed. Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[6][7][8]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. PubMed. Available at: [Link].
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Chimica Techno Acta. Determination of pKa of Triazolo[5,1-c][6][7][8]triazines in Non-Aqueous Media by Potentiometric Titration. Chimica Techno Acta. Available at: [Link].
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Elsevier. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link].
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ResearchGate. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link].
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ResearchGate. The Discovery of 7-Methyl-2-[(7-methyl[6][7][8]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate. Available at: [Link].
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National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link].
-
Arkivoc. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKAT-USA, Inc. Available at: [Link].
-
ACS Publications. Synthesis and SAR of[6][7][8]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link].
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ResearchGate. Determination of p K a of triazolo[5,1-c][6][7][8]triazines in non-aqueous media by potentiometric titration. ResearchGate. Available at: [Link].
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link].
-
PubMed. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. PubMed. Available at: [Link].
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available at: [Link].
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. BJSTR. Available at: [Link].
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MDPI. Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. MDPI. Available at: [Link].
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link].
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PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. PubChem. Available at: [Link].
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PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link].
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MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link].
- Google Patents. WO2016006974A2 - Novel triazolopyrimidinone or triazolopyridinone derivatives, and use thereof. Google Patents.
-
PubMed. Novel[6][7][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. PubMed. Available at: [Link].
-
MDPI. Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][3][6][9]triazin-5-amine. MDPI. Available at: [Link].
-
MDPI. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. MDPI. Available at: [Link].
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link].
- Google Patents. WO2014210042A2 - Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines. Google Patents.
-
CAS Common Chemistry. 7-Methyl-1,2,4-triazolo[4,3-a]pyrimidin-5-ol. CAS Common Chemistry. Available at: [Link].
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PubChem.[6][7][8]triazolo[1,5-a]pyridine-7-carbaldehyde. PubChem. Available at: [Link].
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Navigating the Labyrinth of Triazolopyridine Synthesis: A Technical Troubleshooting Guide
Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Triazolopyridines are a cornerstone in medicinal chemistry, forming the core of drugs like Trazodone and Dapiprazole.[1][2] However, their synthesis is not without its challenges. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address common issues encountered during synthesis, drawing upon established literature and practical field experience.
Section 1: Frequently Asked Questions (FAQs) in Triazolopyridine Synthesis
This section addresses high-level, common questions that researchers often have before and during their synthetic campaigns.
Q1: I am planning a triazolopyridine synthesis. What are the most common synthetic routes I should consider?
A1: The choice of synthetic route largely depends on the desired isomer and the available starting materials. Several robust methods have been established:
-
Dehydrative Cyclization of 2-Hydrazidopyridines: This is a traditional and widely used method. It involves the dehydration of a 2-hydrazidopyridine intermediate, which can be accomplished using reagents like phosphorus oxychloride (POCl₃), concentrated hydrochloric acid, or acetic acid under reflux.[1]
-
Palladium-Catalyzed Cross-Coupling followed by Cyclization: This modern approach involves a palladium-catalyzed addition of a hydrazide to a 2-halopyridine (commonly 2-chloropyridine). The resulting intermediate then undergoes dehydration, often facilitated by microwave irradiation in acetic acid, to yield the triazolopyridine.[3]
-
From Enaminonitriles and Benzohydrazides: A catalyst-free, microwave-assisted method involves the reaction of enaminonitriles with benzohydrazides. This tandem reaction proceeds via transamidation, nucleophilic addition, and subsequent condensation.[4]
-
Modified Mitsunobu Reaction: For certain substrates, a modified Mitsunobu reaction using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) can effectively mediate the dehydrative cyclization of acylated hydrazinopyridines under mild conditions.[5]
Q2: What are the main isomers of triazolopyridine, and how does the synthetic strategy influence the isomer I obtain?
A2: There are five constitutional isomers of triazolopyridine, distinguished by the position of the nitrogen atoms and the fusion of the triazole ring to the pyridine ring.[2][6] The most common isomers in medicinal chemistry are[1][3][4]triazolo[4,3-a]pyridine and[1][3][4]triazolo[1,5-a]pyridine.
The synthetic route is critical in determining the resulting isomer. For instance, the cyclization of 2-hydrazinopyridines typically leads to the[1][3][4]triazolo[4,3-a]pyridine system. Conversely, methods starting from 2-aminopyridines often yield[1][3][4]triazolo[1,5-a]pyridines. Careful selection of starting materials and reaction pathways is paramount for isomeric control.
Section 2: Troubleshooting Common Synthesis Problems
This section delves into specific experimental issues, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Triazolopyridine Product
Q: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I improve the yield?
A: This is a multifaceted problem with several potential root causes. Let's break them down based on the synthetic approach.
Cause A: Inefficient Dehydration (in Dehydrative Cyclization Methods)
The final ring-closing step in many triazolopyridine syntheses is a dehydration reaction. If this step is inefficient, the reaction will stall at the intermediate stage (e.g., the acylated hydrazinopyridine).
Troubleshooting Protocol:
-
Choice of Dehydrating Agent: The potency of the dehydrating agent is crucial. For stubborn cyclizations, a stronger agent may be required.
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are powerful dehydrating agents often used for these cyclizations.[1]
-
If using milder conditions like refluxing acetic acid, consider extending the reaction time or increasing the temperature.
-
-
Reaction Temperature and Time: Ensure the reaction is conducted at the appropriate temperature and for a sufficient duration. Microwave irradiation can often significantly reduce reaction times and improve yields in this step.[3][4] For thermally driven reactions, ensure your heating apparatus is calibrated and providing consistent heat.
-
Modified Mitsunobu Conditions: If employing a Mitsunobu reaction for the cyclization, the choice of azodicarboxylate can be critical. While DEAD is common, diisopropyl azodicarboxylate (DIAD) may offer improved yields for certain substrates.[5] The solvent can also play a role; while THF is standard, exploring other aprotic solvents might be beneficial.
Cause B: Poor Reactivity of Starting Materials
The electronic properties of the substituents on your pyridine or hydrazide starting materials can significantly impact reactivity.
Troubleshooting Protocol:
-
Substituent Effects:
-
Electron-withdrawing groups (EWGs) on the pyridine ring can decrease its nucleophilicity, hindering the final intramolecular cyclization step. For instance, substrates with a nitro group have been shown to give significantly lower yields in some methods.[4] If you are working with a heavily electron-deficient pyridine, you may need to employ more forcing reaction conditions (higher temperatures, stronger dehydrating agents).
-
Electron-donating groups (EDGs) on the benzohydrazide can enhance the nucleophilicity of the terminal nitrogen, which can be beneficial in some synthetic routes.[4]
-
-
Steric Hindrance: Bulky substituents near the reaction centers can sterically impede the necessary bond formations. If you suspect steric hindrance is an issue, you may need to redesign your synthetic route or consider a different catalyst that is less sensitive to steric bulk in palladium-catalyzed reactions.
Cause C: Catalyst Inactivity (in Palladium-Catalyzed Reactions)
For syntheses involving palladium-catalyzed coupling of a 2-chloropyridine with a hydrazide, the activity of the palladium catalyst is paramount.
Troubleshooting Protocol:
-
Catalyst and Ligand Choice: Ensure you are using an appropriate palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos). The choice of ligand is critical for stabilizing the catalyst and facilitating the desired reactivity.
-
Reaction Atmosphere: These reactions are often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.
-
Base Selection: The choice of base (e.g., Cs₂CO₃) is important for the catalytic cycle. Ensure the base is anhydrous and of high purity.
Below is a decision-making workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Byproducts and Purification Challenges
Q: My crude reaction mixture shows multiple spots on TLC, and I am struggling to isolate my pure triazolopyridine. What are the common side reactions, and what are the best purification strategies?
A: The formation of byproducts is a common issue, often stemming from side reactions or incomplete conversion. Purification can be challenging due to the similar polarities of the desired product and impurities.
Cause A: Ring-Opening of the Triazole Ring
Under certain conditions, particularly with strong electrophiles, the triazole ring can undergo ring-opening with the loss of molecular nitrogen.[7] This can lead to a complex mixture of products.
Troubleshooting Protocol:
-
Control of Reaction Conditions: Avoid excessively harsh acidic or electrophilic conditions if you suspect ring-opening is occurring. If using strong acids for cyclization, try to use the minimum effective concentration and temperature.
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to determine the point at which byproduct formation becomes significant. Quenching the reaction at the optimal time can maximize the yield of the desired product.
Cause B: Incomplete Reaction and Intermediate Impurities
The most common "byproduct" is often the unreacted intermediate (e.g., the acylated hydrazinopyridine). Its polarity can be very similar to the cyclized product, making purification difficult.
Troubleshooting Protocol:
-
Drive the Reaction to Completion: Revisit the troubleshooting steps for low yield. Pushing the reaction closer to completion is the best way to minimize this impurity.
-
Purification Strategy:
-
Silica Gel Chromatography: This is the most common method for purifying triazolopyridines.[4] A careful selection of the eluent system is critical. A gradient elution, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can often resolve closely related compounds.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.
-
Preparative HPLC: For very challenging separations, preparative reverse-phase HPLC may be necessary.
-
Data Summary for Purification Solvent Systems
| Product Polarity | Starting Eluent System (Silica Gel) | Gradient Increase |
| Low to Medium | Hexane / Ethyl Acetate (9:1) | Gradually increase Ethyl Acetate concentration |
| Medium to High | Dichloromethane / Methanol (98:2) | Gradually increase Methanol concentration |
Note: These are starting points; optimization is crucial for each specific compound.
Problem 3: Inconsistent Reaction Outcomes and Reproducibility Issues
Q: I have successfully synthesized my triazolopyridine before, but now the reaction is failing or giving inconsistent results. What could be the cause?
A: Reproducibility issues often point to subtle changes in reagents, equipment, or reaction setup.
Cause A: Reagent Quality and Water Content
-
Dehydrating Agents: Reagents like POCl₃ and SOCl₂ can degrade upon exposure to atmospheric moisture. A freshly opened bottle or a redistilled reagent can make a significant difference.
-
Solvents: Anhydrous conditions are critical for many of these reactions, especially those involving organometallics or strong dehydrating agents. Ensure solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
Starting Materials: The purity of your starting materials is paramount. Impurities can inhibit catalysts or lead to side reactions. If possible, re-purify your starting materials if you suspect they are the source of the problem.
Cause B: Reaction Setup and Atmosphere
-
Inert Atmosphere: For oxygen-sensitive reactions (e.g., palladium-catalyzed couplings), ensure your inert gas setup is functioning correctly and that there are no leaks. A good practice is to evacuate and backfill the reaction flask with inert gas multiple times.
-
Temperature Control: Inconsistent heating can lead to variable reaction rates and byproduct formation. Use a reliable heating mantle with a temperature controller and ensure good thermal contact with the reaction flask.
Below is a diagram illustrating the key pillars for ensuring reaction reproducibility:
Caption: Key factors for ensuring reproducible synthesis.
By systematically addressing these common issues, researchers can significantly improve the success rate and efficiency of their triazolopyridine syntheses. This guide serves as a starting point for troubleshooting, and it is always recommended to consult the primary literature for methodologies specific to your target molecule.
References
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]
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Reichelt, A., et al. (2010). An efficient and convenient synthesis of[1][3][4]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. [Link]
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Abarca, B., et al. (2003). The Chemistry of[1][3][7]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry, 40(4), 541-554. [Link]
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Kumar, R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry, 83, 1-70. [Link]
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Poormoradkhan, S., & Mahmoodi, N. O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. ResearchGate. [Link]
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
- CN102180875A - Preparation method of triazolopyridine derivative.
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Ryu, H., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(12), 132-147. [Link]
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Validation & Comparative
Validating the Therapeutic Potential of 7-Methyl-triazolo[1,5-a]pyridine: A Comparative Benchmarking Guide
Introduction: The Promise of the Triazolopyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The 1,2,4-triazolo[1,5-a]pyridine scaffold is a prime example of such a framework.[1] Its isoelectronic relationship with the natural purine ring system allows it to interact with a wide array of biological targets, leading to its incorporation into compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of this scaffold makes novel derivatives, such as 7-Methyl-triazolo[1,5-a]pyridine (herein designated as '7-MTP'), compelling candidates for drug discovery programs.
Recent research has highlighted the role of substituted triazolopyridines as potent and selective inhibitors of protein kinases, particularly within the DNA Damage Response (DDR) network.[4][5] Specifically, the 7-methyltriazolopyridine moiety is a key component of AZD7648, a clinical-stage inhibitor of the DNA-dependent protein kinase (DNA-PK).[4] This precedent leads to the hypothesis that 7-MTP may exert therapeutic effects by targeting key kinases involved in cellular signaling and repair pathways critical for cancer cell survival.
This guide provides a comprehensive framework for validating the therapeutic potential of 7-MTP. We will objectively compare its performance against established alternatives, provide detailed experimental protocols for head-to-head evaluation, and present a logical workflow for its characterization from a biochemical hit to a validated cellular-active compound.
The Competitive Landscape: Selecting Comparators for Benchmarking
To rigorously assess the potential of 7-MTP, it is essential to benchmark its performance against relevant and well-characterized compounds. Based on the hypothesis that 7-MTP targets the DNA-PK kinase, we have selected two comparators that provide a spectrum of activity and selectivity profiles.
-
Comparator A: Peposertib (M3814) - A potent and highly selective, clinical-stage small molecule inhibitor of DNA-PK. It serves as the "gold standard" comparator, representing a direct competitor with a similar proposed mechanism of action.
-
Comparator B: Staurosporine - A non-selective, potent kinase inhibitor.[6] Including Staurosporine allows us to contextualize the selectivity profile of 7-MTP. A favorable compound should exhibit high potency against its intended target while having minimal activity against a broad range of other kinases, unlike Staurosporine.[7]
Experimental Validation Workflow: A Step-by-Step Guide
The validation of a novel compound follows a logical progression from confirming its direct interaction with the purified target to assessing its activity and specificity in a complex cellular environment.[8][9]
Sources
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The Triazolopyridine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The triazolopyridine core, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile and synthetic accessibility.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of triazolopyridine analogs, offering a comparative overview for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay between chemical structure and biological activity, supported by experimental data and detailed protocols, to empower the rational design of next-generation therapeutics. Triazolopyridine derivatives have demonstrated a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant effects.[1][4]
The Architectural Versatility of the Triazolopyridine Core
Triazolopyridines are bicyclic heteroaromatic compounds resulting from the fusion of a triazole and a pyridine ring.[3] The arrangement of nitrogen atoms within the triazole ring and the fusion pattern to the pyridine ring give rise to several isomers, with the [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine scaffolds being particularly prominent in drug discovery.[1][3] This structural diversity, coupled with the numerous sites for substitution, provides a rich canvas for medicinal chemists to explore and optimize interactions with a wide array of biological targets.
Comparative Analysis of Structure-Activity Relationships
The biological activity of triazolopyridine analogs is exquisitely sensitive to the nature and position of substituents on the fused ring system. Below, we compare the SAR of these analogs against two critical classes of therapeutic targets: kinases and bromodomains.
Triazolopyridine Analogs as Kinase Inhibitors
Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The triazolopyridine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[6][7]
A seminal example is the development of selective Janus kinase 1 (JAK1) inhibitors.[6][8] Optimization of a triazolopyridine-based hit led to the discovery of Filgotinib (GLPG0634), a selective JAK1 inhibitor.[8] The SAR studies revealed that a cyclopropyl moiety was crucial for achieving selectivity for JAK1 over JAK2.[6]
Similarly, triazolopyridine-oxazole derivatives have been identified as potent p38 MAP kinase inhibitors.[9] SAR exploration in this series demonstrated that modifications to the C4 aryl group and the triazole side-chain were critical for overcoming metabolic liabilities of the initial lead compounds.[9]
Another important target is the c-Met kinase, where[1][10][11]triazolo[4,3-a]pyridine derivatives have shown significant inhibitory activity.[12] A detailed SAR study revealed that specific substitutions on this scaffold led to compounds with high potency and selectivity for c-Met, translating to in vivo efficacy in tumor xenograft models.[12]
Table 1: Structure-Activity Relationship of Triazolopyridine Analogs as Kinase Inhibitors
| Target | Scaffold | Key Substituent Position(s) | Favorable Substitutions | Impact on Activity | Reference(s) |
| JAK1 | [1,2,4]triazolo[1,5-a]pyridine | Cyclopropyl group | Introduction of a cyclopropyl moiety | Enhanced selectivity over JAK2 | [6][8] |
| p38 MAP Kinase | triazolopyridine-oxazole | C4 aryl group and triazole side-chain | Specific modifications to these positions | Improved metabolic stability and in vivo activity | [9] |
| c-Met | [1,2,4]triazolo[4,3-a]pyridine | Various positions on the scaffold | Specific substitution patterns | High potency and selectivity, leading to in vivo efficacy | [12] |
| JAK2 | 1,2,4-triazolo[1,5-a]pyridine | C8 aryl and C2 nitrogen positions | Para substitution on C8-aryl; Substitution at C2-NH-aryl | C8 substitution optimized potency; C2 substitution conferred cell potency and selectivity over JAK3 | [13] |
Triazolopyridine Analogs as Bromodomain Inhibitors
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that play a crucial role in gene transcription and are implicated in various cancers.[14] The triazolopyridine scaffold has recently emerged as a promising framework for the design of novel BRD4 inhibitors.[14]
A series of triazolopyridine derivatives demonstrated potent BRD4 inhibitory activity, with the representative compound 12m showing superior anti-cancer activity in the MV4-11 cell line compared to the well-known BET inhibitor (+)-JQ1.[14] Molecular docking studies indicated that these compounds occupy the acetyl-lysine binding pocket of the BRD4 bromodomain 1 (BD1), forming a critical hydrogen bond with the amino acid residue Asn140.[14]
Table 2: Comparative Performance of Triazolopyridine Analog (12m) and a Reference BRD4 Inhibitor
| Compound | Target | MV4-11 Cell IC50 (µM) | Key Pharmacokinetic Parameter | Reference(s) |
| 12m | BRD4 | 0.02 | Good metabolic stability and oral bioavailability (F = 44.8% in mice) | [14][15] |
| (+)-JQ1 | BRD4 | 0.03 | - | [14][15] |
Visualizing the Core Concepts
To better illustrate the principles discussed, the following diagrams provide a visual representation of the general SAR and a typical experimental workflow.
Caption: A typical experimental workflow for drug discovery.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below is a representative protocol for an in vitro kinase inhibition assay, a fundamental tool for evaluating the potency of triazolopyridine analogs.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is a generalized procedure and may require optimization for specific kinases.
1. Principle:
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity, and the inhibition of this activity by a test compound can be quantified.
2. Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (triazolopyridine analogs) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
3. Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
Add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Equilibrate the luminescent kinase assay reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value for each compound.
Conclusion
The triazolopyridine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural versatility has enabled the development of a diverse range of potent and selective inhibitors for various therapeutic targets. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount for the continued success of designing novel triazolopyridine-based therapeutics. The combination of rational design, guided by SAR data, and robust experimental validation will undoubtedly lead to the discovery of new and improved medicines for a multitude of human diseases.
References
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- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181.
- Zhang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 117272.
- Li, Y., et al. (2020). Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(8), 127027.
- Singh, R., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 55(13), 6037-6048.
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Gou, S., et al. (2016). Synthesis and biological evaluation of newt[1][10][11]riazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3483-3493.
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Al-Said, M. S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][10][11]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(21), 5020.
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- Lee, J. H., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344.
- Google Patents. (n.d.). WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors.
- GeneOnline News. (2025). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential.
- El-Gamal, M. I., et al. (2023). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 13(1), 36-53.
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- He, X., et al. (2014). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 57(20), 8349-8373.
- MDPI. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum.
- Wang, X., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(3), 409-412.
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Wang, C., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of newt[1][10][11]riazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 167, 204-216.
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A Comparative Guide to the Synthesis of Triazolopyridines: From Classical Cyclizations to Modern Catalysis
The triazolopyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The growing importance of this heterocyclic motif has driven the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prevalent and effective methods for the synthesis of triazolopyridines, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies. We will delve into the mechanistic underpinnings, practical execution, and comparative efficacy of classical cyclization reactions, modern transition-metal-catalyzed cross-couplings, and innovative one-pot multicomponent strategies.
The Enduring Legacy of Classical Cyclization Methods
The traditional approach to constructing the triazolopyridine core often involves the cyclization of pre-functionalized pyridines. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to specific isomers.
Synthesis of[2][3][4]Triazolo[4,3-a]pyridines via Dehydrative Cyclization of 2-Hydrazidopyridines
One of the most established routes to[2][3][4]triazolo[4,3-a]pyridines involves the intramolecular cyclization of 2-pyridylhydrazides. This dehydration reaction can be promoted by various reagents, including phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The causality behind this transformation lies in the activation of the carbonyl oxygen of the hydrazide, facilitating nucleophilic attack by the pyridine ring nitrogen.
Experimental Protocol: Synthesis of 3-Chloromethyl-[2][3][4]triazolo[4,3-a]pyridine [5]
-
Preparation of 2-Hydrazinopyridine: 2-Chloropyridine is reacted with hydrazine hydrate (99%) to yield 2-hydrazinopyridine.
-
Acylation: The resulting 2-hydrazinopyridine is treated with chloroacetyl chloride to afford the corresponding hydrazide.
-
Cyclization: The 2-pyridylhydrazide is then treated with phosphorus oxychloride (POCl₃) to induce dehydrative cyclization, yielding 3-chloromethyl-[2][3][4]triazolo[4,3-a]pyridine.[5]
Synthesis of[2][3][6]Triazolo[1,5-a]pyridines via Oxidative Cyclization of 2-Pyridyl Ketone Hydrazones
The synthesis of the[2][3][6]triazolo[1,5-a]pyridine isomer can be achieved through the oxidative cyclization of 2-pyridyl ketone hydrazones.[3][7] This method relies on an oxidizing agent to facilitate the formation of the N-N bond and subsequent aromatization. A variety of oxidants can be employed, including manganese dioxide (MnO₂) and copper(II) salts.[7] The use of heterogeneous catalysts, such as copper(II) anchored on MCM-41, offers the advantage of easy catalyst recovery and reuse.[3]
Experimental Protocol: Heterogeneous Copper(II)-Catalyzed Synthesis of[2][3][6]Triazolo[1,5-a]pyridines [3]
-
Hydrazone Formation: A 2-acylpyridine is reacted with hydrazine to form the corresponding 2-pyridyl ketone hydrazone.
-
Oxidative Cyclization: The hydrazone is dissolved in ethyl acetate at room temperature in the presence of an MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst. The reaction proceeds under an air atmosphere as the oxidant to yield the desired[2][3][6]triazolo[1,5-a]pyridine. The catalyst can be recovered by simple filtration.[3]
The Dawn of a New Era: Modern Synthetic Methodologies
In recent years, the field of triazolopyridine synthesis has been revolutionized by the advent of modern synthetic techniques that offer improved efficiency, milder reaction conditions, and broader substrate scope.
Transition-Metal-Catalyzed Synthesis: A Powerful Tool for C-N Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful methods for the construction of the triazolopyridine scaffold. These reactions often involve the coupling of a halogenated pyridine with a suitable triazole precursor or the intramolecular cyclization of a pre-assembled substrate.
A notable example is the palladium-catalyzed synthesis of[2][3][4]triazolo[4,3-a]pyridines from 2-chloropyridine and hydrazides.[8] This process involves a chemoselective palladium-catalyzed addition of the hydrazide to the 2-chloropyridine, followed by a dehydration step.[8]
Experimental Protocol: Palladium-Catalyzed Synthesis of 7-Chloro-3-(2-chlorophenyl)-[2][3][4]triazolo[4,3-a]pyridine [9]
-
Palladium-Catalyzed Coupling: 2-Chloropyridine is reacted with a suitable hydrazide in the presence of a palladium catalyst, such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).[10]
-
Dehydration/Cyclization: The resulting intermediate undergoes dehydration, often facilitated by heating in acetic acid under microwave irradiation, to yield the final triazolopyridine product.[8]
Oxidative Cyclization: A Metal-Free Alternative
Iodine-mediated oxidative cyclization offers an environmentally benign and metal-free approach to the synthesis of[2][3][4]triazolo[4,3-a]pyridines.[11][12] This method proceeds through the condensation of a 2-hydrazinopyridine with an aldehyde to form a hydrazone intermediate, which is then cyclized in the presence of molecular iodine. The iodine acts as an oxidant to facilitate the intramolecular C-N bond formation.
Experimental Protocol: Iodine-Mediated Synthesis of 3-Aryl-[2][3][4]triazolo[4,3-a]pyridines [12]
-
Hydrazone Formation: 2-Hydrazinopyridine is condensed with an aromatic aldehyde in a suitable solvent.
-
Oxidative Cyclization: Molecular iodine is added to the reaction mixture, promoting the oxidative cyclization of the hydrazone intermediate to the corresponding 3-aryl-[2][3][4]triazolo[4,3-a]pyridine. The reaction is typically carried out at room temperature.[2]
Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis
Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step. One-pot MCRs for the synthesis of triazolopyridines and related fused heterocycles often utilize readily available starting materials and can be performed under mild, environmentally friendly conditions.
Conceptual Workflow for a Multicomponent Synthesis
A typical MCR for a fused triazole system might involve the reaction of an amino-triazole, an aldehyde, and a β-dicarbonyl compound in the presence of a catalyst, such as a Brønsted or Lewis acid. This strategy allows for the rapid assembly of the core heterocyclic structure with diverse substitution patterns.
Microwave-Assisted Synthesis: Accelerating Discovery
The use of microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities.[13] The synthesis of various triazolopyridine isomers has been shown to be significantly accelerated under microwave conditions. For instance, a catalyst-free and additive-free method for the synthesis of[2][3][4]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been developed using microwave heating.[14]
Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [14]
-
Reaction Setup: An enaminonitrile and a benzohydrazide are combined in dry toluene in a microwave vial.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a specific temperature (e.g., 140 °C) for a short period (e.g., 3 hours), leading to the formation of the desired 1,2,4-triazolo[1,5-a]pyridine in good to excellent yields.[14]
Comparative Analysis of Synthesis Methods
To facilitate a direct comparison, the following table summarizes the key features of the discussed synthetic methodologies.
| Method | Key Features | Typical Yields | Reaction Conditions | Substrate Scope |
| Dehydrative Cyclization | Traditional, reliable for specific isomers. | Moderate to Good | Often harsh (e.g., high temperatures, strong acids/dehydrating agents). | Generally good for the specific reaction type. |
| Oxidative Cyclization (Cu-catalyzed) | Heterogeneous catalyst, reusable. | Good | Mild (room temperature, air). | Good for 2-pyridyl ketone hydrazones. |
| Palladium-Catalyzed Synthesis | Modern, efficient C-N bond formation. | Good to Excellent | Mild to moderate, requires catalyst and ligands. | Broad, tolerant of various functional groups. |
| Iodine-Mediated Oxidative Cyclization | Metal-free, environmentally benign. | Good to Excellent | Mild (room temperature). | Broad for aldehydes and hydrazines. |
| Multicomponent Reactions | High atom economy, one-pot, efficient. | Good to Excellent | Often mild, can be catalyst-free or use green catalysts. | Potentially very broad, allows for diverse substitution. |
| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields. | Good to Excellent | Elevated temperatures, but for short durations. | Applicable to a wide range of reaction types. |
Visualizing the Synthetic Pathways
To further elucidate the discussed synthetic strategies, the following diagrams illustrate the core mechanistic steps and workflows.
Caption: Dehydrative Cyclization Workflow.
Caption: Iodine-Mediated Oxidative Cyclization Workflow.
Sources
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- 13. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Biological Targets for 7-Methyl-triazolo[1,5-a]pyridine Derivatives
The 7-methyl-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its derivatives have shown a remarkable diversity of therapeutic potential, with identified activities ranging from potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibition in oncology to the modulation of retinoic acid receptor-related orphan nuclear receptor γt (RORγt) in autoimmune diseases.[1][2] Other derivatives have demonstrated promise as antitubercular agents, trypanocidal agents targeting sterol biosynthesis, and α-glucosidase inhibitors for diabetes.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the putative biological targets of novel 7-methyl-triazolo[1,5-a]pyridine derivatives. We will move beyond primary screening to establish a high-confidence, multi-faceted validation workflow that ensures the mechanistic basis of a compound's activity is robustly defined before advancing to more complex biological systems and preclinical studies.
The Imperative of Target Validation in Drug Discovery
In the pipeline of small-molecule drug discovery, the identification of a potential biological target is a pivotal first step.[6][7] However, this initial hypothesis can be fraught with false positives arising from non-specific interactions or off-target effects.[8] Rigorous target validation is the critical "filter" that separates promising candidates from costly dead ends, providing a solid foundation for lead optimization and future clinical success.[8] This process requires a multi-dimensional approach, integrating molecular, cellular, and in vivo evidence to confirm that the interaction between the small molecule and its intended target is the primary driver of the observed pharmacological effect.[8]
A Multi-Pronged Strategy for Target Cross-Validation
A robust cross-validation strategy employs orthogonal methods to probe the target-ligand interaction from different perspectives. This approach minimizes the risk of method-specific artifacts and builds a cohesive body of evidence. Our recommended workflow integrates computational, biochemical, and cell-based assays.
Figure 1: A streamlined workflow for the cross-validation of putative biological targets.
Part 1: Biochemical and Biophysical Validation of Direct Target Engagement
The foundational step in target validation is to unequivocally demonstrate a direct, physical interaction between the 7-methyl-triazolo[1,5-a]pyridine derivative and its putative protein target.[9]
Comparative Analysis of Direct Binding Assays
| Assay | Principle | Key Outputs | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | KD, ΔH, ΔS, Stoichiometry | Label-free, in-solution, provides full thermodynamic profile.[8] | Requires large amounts of pure protein and compound. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | KD, kon, koff | Real-time kinetics, high sensitivity, label-free.[8] | Requires protein immobilization which may affect conformation. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in a cellular context. | Target engagement in cells and tissues. | In-situ target engagement confirmation.[10] | Not all proteins show a clear thermal shift. |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC provides a gold-standard, label-free assessment of binding affinity and thermodynamics.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a 7-methyl-triazolo[1,5-a]pyridine derivative and its purified target protein.
Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve the 7-methyl-triazolo[1,5-a]pyridine derivative in the final dialysis buffer to minimize buffer mismatch effects. A typical starting concentration for the ligand is 10-20 times the expected KD.
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument according to the manufacturer's protocol.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
Include a control titration of the ligand into buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change per injection.
-
Subtract the heat of dilution from the ligand-protein binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
-
Part 2: Cellular Target Engagement and Functional Validation
Confirming direct binding is necessary but not sufficient. It is crucial to demonstrate that the compound engages its target in a cellular environment and that this engagement leads to a measurable biological response.
Workflow for Cellular Target Validation
Figure 2: An integrated workflow for validating cellular target engagement and function.
Experimental Protocol: Target Knockdown/Knockout Experiments
Genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9 gene editing are powerful tools for validating that a specific target is responsible for the observed cellular phenotype of a compound.[8]
Objective: To determine if the genetic inactivation of the putative target mimics or occludes the phenotypic effect of the 7-methyl-triazolo[1,5-a]pyridine derivative.
Methodology:
-
Design and Validation of Targeting Reagents:
-
Design multiple independent shRNAs or sgRNAs targeting the gene of interest to control for off-target effects.
-
Validate the knockdown or knockout efficiency at the mRNA (qPCR) and protein (Western blot) levels.
-
-
Cell Line Generation:
-
Transduce or transfect the target cell line with the validated shRNA/sgRNA constructs.
-
Select for stable knockdown/knockout cell populations.
-
-
Phenotypic Analysis:
-
Treat both the parental (wild-type) and the target-inactivated cell lines with a dose-response of the 7-methyl-triazolo[1,5-a]pyridine derivative.
-
Perform the relevant phenotypic assay (e.g., cell proliferation, apoptosis, cytokine production).
-
-
Data Interpretation:
-
Phenocopy: If the genetic inactivation of the target reproduces the effect of the compound, it strongly supports the on-target hypothesis.
-
Resistance: If the target-inactivated cells are significantly less sensitive to the compound compared to the parental cells, this provides compelling evidence for on-target activity.
-
Comparative Analysis of Cellular Validation Techniques
| Technique | Principle | Key Question Answered | Advantages | Limitations |
| Target Knockdown (shRNA) | Reduces target protein expression. | Is the target necessary for the compound's effect?[8] | Relatively high throughput. | Incomplete knockdown can lead to ambiguous results. |
| Target Knockout (CRISPR/Cas9) | Complete ablation of the target gene. | Is the target essential for the compound's effect?[8] | Provides a definitive genetic null background. | Potential for compensatory mechanisms to arise. |
| Overexpression of Mutant Target | Introduction of a drug-resistant mutant of the target. | Does a specific mutation in the target confer resistance? | Strong evidence for direct physical interaction at a specific site. | Requires knowledge of the binding site to design the mutant. |
Conclusion
The cross-validation of a biological target for a novel 7-methyl-triazolo[1,5-a]pyridine derivative is a critical and multifaceted process. By systematically integrating direct binding assays, biophysical characterization, and cellular mechanism-of-action studies, researchers can build a robust and compelling case for a specific target. This rigorous approach not only de-risks the progression of a drug discovery program but also provides deep mechanistic insights that are invaluable for future optimization and clinical development. The principles and protocols outlined in this guide provide a solid framework for achieving high-confidence target validation.
References
- University College London.
- AntBio.
- Benchchem.
- Chemspace.
- Danaher Life Sciences.
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ACS Publications. The Discovery of 7-Methyl-2-[(7-methyl[6][8][11]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.
-
PubMed. Discovery of[6][8][11]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists.
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PubMed. Novel[6][8][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration.
- NIH. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
- NIH. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors.
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- 2. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Strategic Guide to Benchmarking Novel Heterocyclic Compounds: A Case Study of 7-Methyl-triazolo[1,5-a]pyridine in Kinase Inhibition
This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities against established standard-of-care treatments. To illustrate this process with scientific rigor, we will use 7-Methyl-triazolo[1,5-a]pyridine (7-MTP), a representative novel heterocyclic compound, and position it within a hypothetical, yet highly relevant, therapeutic context: the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical driver in a subset of non-small cell lung cancers (NSCLC).
The strategic selection of a well-characterized therapeutic target is paramount when a novel compound's biological activity is not yet defined. The EGFR pathway in NSCLC presents an ideal model for this exploration due to the existence of well-established standard-of-care inhibitors, such as Osimertinib and Gefitinib, and a wealth of validated experimental protocols for direct comparison. This approach allows for a robust evaluation of a new compound's potential, providing the essential data required for further drug development decisions.
Our analysis will be grounded in a head-to-head comparison of 7-MTP's hypothetical performance metrics against these gold-standard treatments, detailing the necessary experimental workflows, from initial in vitro kinase assays to cell-based functional screens.
The Therapeutic Landscape: EGFR Inhibition in NSCLC
The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events promoting cell proliferation, survival, and differentiation. In certain cancers, such as specific subtypes of NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth. This dependency on a single oncogenic driver makes EGFR an attractive therapeutic target.
Standard-of-care treatments, including first-generation inhibitors like Gefitinib and third-generation inhibitors like Osimertinib, function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its downstream signaling. Any new therapeutic candidate, such as our hypothetical 7-MTP, must demonstrate superior or at least comparable efficacy, selectivity, and safety profiles to be considered a viable alternative.
Caption: Hypothetical inhibition of the EGFR signaling pathway by 7-MTP.
In Vitro Benchmarking: Potency and Selectivity
The initial phase of benchmarking involves cell-free biochemical assays to determine the direct inhibitory effect of the compound on the target enzyme.
Kinase Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a primary metric of a drug's potency. This assay quantifies the concentration of 7-MTP required to inhibit 50% of EGFR kinase activity. This is then compared directly to the IC50 values of Gefitinib and Osimertinib under identical experimental conditions.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: EGFR kinase, Alexa Fluor™ 647-labeled ATP-competitive tracer, Europium (Eu)-labeled anti-tag antibody, test compounds (7-MTP, Gefitinib, Osimertinib).
-
Assay Plate Preparation: Serially dilute the test compounds in DMSO and add to a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the EGFR kinase and the Eu-labeled antibody. Add this mixture to the wells containing the compounds.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells. This tracer will bind to the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The Eu-antibody binds the kinase, and if the tracer is also bound, FRET occurs. The test compound displaces the tracer, disrupting FRET.
-
Data Analysis: Plot the FRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Potency Data (Hypothetical)
| Compound | Target | IC50 (nM) |
| 7-MTP (Hypothetical) | Wild-Type EGFR | 15 |
| Gefitinib | Wild-Type EGFR | 25 |
| Osimertinib | Wild-Type EGFR | 300 |
| 7-MTP (Hypothetical) | EGFR (T790M Mutant) | 20 |
| Gefitinib | EGFR (T790M Mutant) | >5000 |
| Osimertinib | EGFR (T790M Mutant) | 1 |
Note: These are illustrative data for comparison purposes. A lower IC50 value suggests higher potency. In this hypothetical scenario, 7-MTP shows potent inhibition against both wild-type and a key resistance mutant (T790M), a desirable characteristic.
Cell-Based Assays: Confirming On-Target Effects
Following biochemical validation, it is crucial to assess the compound's activity in a cellular context. This step verifies that the compound can penetrate the cell membrane and engage its target to elicit a biological response.
Cell Viability Assay
This assay measures the effect of the compounds on the proliferation and viability of cancer cell lines that are known to be dependent on EGFR signaling (e.g., PC-9, HCC827).
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate EGFR-dependent NSCLC cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 7-MTP, Gefitinib, and Osimertinib for 72 hours.
-
Lysis and ATP Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and provides the substrate (luciferin) for the luciferase enzyme. The amount of light produced is directly proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to untreated controls and calculate the GI50 (concentration for 50% growth inhibition).
Caption: A generalized workflow for benchmarking a novel kinase inhibitor.
Target Engagement and Pathway Modulation
To confirm that the observed effects on cell viability are due to the inhibition of EGFR, a Western blot analysis is performed. This technique measures the phosphorylation status of EGFR and its key downstream effectors, such as AKT and ERK.
Experimental Protocol: Western Blot for Phospho-EGFR
-
Cell Treatment: Treat EGFR-dependent cells with 7-MTP and standard treatments at their respective GI50 concentrations for a short period (e.g., 2 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: A reduction in the p-EGFR signal relative to the total EGFR signal indicates successful target inhibition.
Conclusion and Future Directions
This guide outlines the foundational steps for benchmarking a novel compound, 7-Methyl-triazolo[1,5-a]pyridine, against standard-of-care EGFR inhibitors in a hypothetical NSCLC context. Through a systematic series of in vitro and cell-based assays, it is possible to build a robust data package comparing the potency, selectivity, and cellular efficacy of a new chemical entity.
The hypothetical data presented herein suggests that 7-MTP could represent a promising starting point for a new class of EGFR inhibitors. However, further extensive studies, including comprehensive kinase selectivity profiling, pharmacokinetic analysis, and in vivo efficacy studies in animal models, would be essential to validate this initial assessment and warrant its continued development as a potential therapeutic agent.
References
-
Title: EGFR signaling pathway in cancer: a modern perspective. Source: Signal Transduction and Targeted Therapy URL: [Link]
-
Title: The role of EGFR in cancer and its inhibitors. Source: Cancer Biology & Medicine URL: [Link]
-
Title: Gefitinib (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor for the treatment of advanced non-small-cell lung cancer. Source: Clinical Therapeutics URL: [Link]
-
Title: Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor. Source: Clinical Cancer Research URL: [Link]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 7-Methyl-triazolo[1,5-a]pyridine Derivatives
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with complexity. The triazolo[1,5-a]pyridine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including roles as anticancer agents, kinase inhibitors, and antiparasitic compounds.[1][2][3] This guide focuses on a specific decorated scaffold, 7-Methyl-triazolo[1,5-a]pyridine, to illustrate the critical process of comparing and correlating its activity from the controlled environment of in vitro assays to the dynamic complexity of in vivo models.
Understanding this in vitro-in vivo correlation (IVIVC) is not merely an academic exercise; it is a cornerstone of efficient and effective drug development.[4][5][6] A strong correlation allows researchers to make predictive mathematical models, enabling in vitro results to serve as a reliable surrogate for in vivo performance.[4][6] This predictive power is invaluable, reducing the reliance on extensive and costly animal studies, streamlining formulation optimization, and accelerating the path to clinical trials.[5][7][8]
This guide will dissect the multifaceted activities of a potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor, AZD7648 (7-Methyl-2-[(7-methyl[4][5][6]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one) , which features the 7-Methyl-triazolo[1,5-a]pyridine moiety.[9][10] We will explore the causality behind the experimental choices, from initial enzyme inhibition assays to comprehensive xenograft efficacy studies, providing a self-validating framework for researchers in the field.
Part 1: The Benchtop Battlefield - In Vitro Characterization
The initial assessment of a compound's potential begins in vitro, where its activity against a specific biological target can be measured with high precision in an isolated and controlled system.[11] For AZD7648, the primary target is the DNA-PK catalytic subunit (DNA-PKcs), a critical enzyme in the DNA damage response pathway.[9][10]
Biochemical Potency: The Enzyme Inhibition Assay
The first step is to determine if the compound can directly interact with and inhibit its target enzyme. This is typically achieved through an enzyme inhibition assay.[12] The goal is to quantify the concentration of the compound required to reduce the enzyme's activity by half, known as the IC50 value.
Experimental Protocol: DNA-PKcs Biochemical Inhibition Assay
This protocol outlines a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.
Pillar of Trustworthiness: This assay is self-validating through the inclusion of controls. A "high control" (enzyme without inhibitor) establishes maximum activity, while a "low control" (no enzyme) defines the baseline signal.[13] A known reference inhibitor can also be used to validate assay performance.
-
Reagent Preparation:
-
Prepare an assay buffer suitable for maintaining enzyme stability and activity (e.g., Tris-HCl buffer with MgCl2, DTT, and BSA).
-
Serially dilute the test compound (e.g., AZD7648) in DMSO to create a range of concentrations, typically in a 3-fold or 10-fold dilution series.
-
Prepare solutions of the DNA-PKcs enzyme and its substrate (e.g., a biotinylated peptide).
-
Prepare a solution of ATP at a concentration near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.[13]
-
-
Assay Execution:
-
Add a small volume of the diluted test compound to the wells of a microplate.
-
Add the enzyme and substrate solution to all wells.
-
Initiate the enzymatic reaction by adding the ATP solution.[14]
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time, ensuring the reaction remains in the linear phase.[14]
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin).
-
Incubate to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-capable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high and low controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Activity: Target Engagement and Functional Outcomes
A compound that is potent in a biochemical assay must also be able to penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.
Experimental Protocol: Cellular Target Inhibition Assay (Irradiation-Induced Phosphorylation)
This protocol measures the inhibition of autophosphorylation of DNA-PKcs at Serine 2056 in cells after inducing DNA double-strand breaks with irradiation.[9]
Pillar of Expertise: The choice to use irradiation is causal; it directly induces the DNA double-strand breaks that activate the DNA-PK enzyme, providing a physiologically relevant stimulus to measure the inhibitor's effect.
-
Cell Culture and Plating:
-
Culture a relevant human cancer cell line (e.g., A549 lung carcinoma) in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (AZD7648) for a specified period (e.g., 1-2 hours).
-
-
Induction of DNA Damage:
-
Expose the plate to a controlled dose of ionizing radiation (e.g., 5-10 Gy) to induce DNA double-strand breaks.
-
-
Cell Lysis and Detection:
-
After a short incubation period post-irradiation (e.g., 1 hour), lyse the cells.
-
Use an ELISA-based method to quantify the level of phosphorylated DNA-PKcs (pS2056) relative to the total amount of DNA-PKcs protein.
-
-
Data Analysis:
-
Normalize the pS2056 signal to the total protein signal.
-
Calculate the percent inhibition of phosphorylation at each compound concentration and determine the cellular IC50 value as described previously.
-
Part 2: The Living System - In Vivo Evaluation
Positive in vitro data provides a strong rationale for advancing a compound to in vivo testing. These studies are essential to understand the compound's pharmacokinetics (PK), pharmacodynamics (PD), and, ultimately, its efficacy in a whole-organism context.[15][16]
Pharmacokinetics: The Body's Effect on the Drug
Before assessing efficacy, it is crucial to understand how the animal body absorbs, distributes, metabolizes, and excretes (ADME) the compound. Key PK parameters include clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
For AZD7648, pharmacokinetic studies in rats and dogs revealed low clearance and high oral bioavailability, indicating that the compound was stable and well-absorbed, making it suitable for oral dosing in efficacy studies.[9][10]
Efficacy: The Drug's Effect on the Disease Model
The gold standard for preclinical in vivo cancer drug evaluation is often the xenograft model, where human tumor cells are implanted into immunocompromised mice.[15][16]
Experimental Protocol: Human Tumor Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the antitumor effect of a test compound in a subcutaneous xenograft model.[17]
Pillar of Authoritative Grounding: This model is widely accepted as a valuable preclinical tool for assessing cancer therapeutics.[15] The use of Matrigel or other basement membrane extracts is often recommended to improve tumor take and growth rates.[18]
-
Cell Preparation and Implantation:
-
Harvest human cancer cells (e.g., a cell line known to be sensitive to DNA-PK inhibition) during their exponential growth phase.[15]
-
Resuspend the cells in a sterile solution, often mixed 1:1 with a basement membrane matrix like Matrigel to support initial tumor establishment.[18]
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[15][17]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Test Compound alone, Combination therapy).
-
-
Drug Administration:
-
Administer the test compound (AZD7648) and/or other agents (e.g., olaparib, a PARP inhibitor) according to the planned dosing schedule (e.g., once daily, orally).[9]
-
-
Efficacy Monitoring:
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the drug's effect.
-
Perform statistical analysis to determine the significance of the observed antitumor activity.
-
Part 3: Bridging the Divide - Correlating the Data
The ultimate goal is to see a logical and, ideally, predictable relationship between the in vitro and in vivo findings.
Data Summary and Comparison
Let's summarize the representative data for our case study compound, AZD7648.
| Parameter | Assay Type | Result | Implication |
| Biochemical Potency | DNA-PKcs Enzyme Assay | IC50: Low nM | The compound is a highly potent direct inhibitor of its target enzyme. |
| Cellular Potency | Cellular pS2056 Assay | IC50: Low-to-mid nM | The compound effectively enters cells and inhibits the target in a cellular context. |
| Pharmacokinetics | Rat & Dog Studies | High Oral Bioavailability | The compound is well-absorbed and suitable for oral administration in vivo. |
| In Vivo Efficacy | Xenograft Model | Significant Tumor Growth Inhibition | The compound reaches the tumor at sufficient concentrations to exert a therapeutic effect. |
Note: Specific numerical values are proprietary and presented here conceptually. The key takeaway is the trend and magnitude.
Analysis of the Correlation
For AZD7648, a clear and positive correlation is observed.[9] The high in vitro potency at both the biochemical and cellular levels translates directly into significant antitumor activity in vivo. This strong correlation provides confidence that the observed in vivo efficacy is driven by the intended mechanism of action: the inhibition of DNA-PK.
Discrepancies, when they occur, are also informative. For example:
-
High in vitro potency but poor in vivo efficacy: This common scenario often points to poor pharmacokinetic properties (e.g., high metabolic clearance, low bioavailability) or an inability of the drug to penetrate the tumor tissue.
-
Moderate in vitro potency but strong in vivo efficacy: This could suggest the formation of active metabolites in vivo or that the compound has additional, unanticipated mechanisms of action.
Visualization of Key Workflows
Conclusion
The 7-Methyl-triazolo[1,5-a]pyridine scaffold, exemplified by the DNA-PK inhibitor AZD7648, demonstrates the power of a rigorous, systematic approach to drug development. The journey from a potent inhibitor in a biochemical assay to an effective agent in a preclinical tumor model is a testament to the importance of bridging the in vitro and in vivo realms. By carefully designing experiments, understanding the causality behind each step, and critically analyzing the correlation between datasets, researchers can build a robust and predictive preclinical data package. This not only validates the specific compound but also provides invaluable insights into the broader chemical series, ultimately accelerating the development of novel and impactful therapies for patients in need.
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The Evolving Landscape of JAK Inhibition: A Comparative Selectivity Analysis of Triazolo[1,5-a]pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, represents a critical node in cytokine signaling pathways. Dysregulation of JAK-STAT signaling is a hallmark of numerous autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms, making JAKs prime therapeutic targets. The first generation of JAK inhibitors (JAKinibs), such as Tofacitinib, demonstrated broad efficacy but also highlighted the challenges of non-selective inhibition, leading to a range of side effects. This has spurred the development of second-generation inhibitors with more defined selectivity profiles, aiming for an improved therapeutic window.
This guide provides a comparative analysis of the selectivity profiles of emerging JAK inhibitors based on the triazolo[1,5-a]pyridine scaffold against established JAKinibs. While specific data for "7-Methyl-triazolo[1,5-a]pyridine" is not extensively available in the public domain, the broader class of triazolo[1,5-a]pyridine derivatives has yielded promising and selective clinical candidates. We will explore the structural and functional rationale behind their selectivity and provide an overview of the experimental methodologies used to characterize these critical drug candidates.
The Significance of JAK Isoform Selectivity
The four members of the JAK family pair in various combinations to transduce signals for a wide array of cytokines. This functional diversification means that the selective inhibition of specific JAK isoforms can, in theory, target pathogenic pathways while sparing those essential for normal physiological processes.[1]
-
JAK1: Primarily involved in inflammatory cytokine signaling. Its inhibition is considered key for efficacy in many autoimmune diseases.[2][3]
-
JAK2: Plays a crucial role in hematopoiesis, mediating signals for erythropoietin and thrombopoietin. Inhibition of JAK2 can lead to anemia and thrombocytopenia.[4][5]
-
JAK3: Predominantly expressed in hematopoietic cells and is critical for lymphocyte development and function. Its inhibition can result in immunosuppression.[4][6]
-
TYK2: Involved in the signaling of IL-12, IL-23, and Type I interferons, making it a target for diseases like psoriasis.[6][7]
Therefore, achieving selectivity for JAK1 over other isoforms is a key objective in the development of safer JAKinibs for inflammatory conditions.[3]
Comparative Selectivity Profiles of JAK Inhibitors
The selectivity of a JAK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) against each of the four JAK isoforms. A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 data for several established JAK inhibitors and highlights the potential of the triazolo[1,5-a]pyridine scaffold, represented by compounds that have emerged from this chemical class.
| Compound | Target(s) | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Reference |
| Tofacitinib | Pan-JAK | 1-11 | 20-112 | 1-5 | 344-406 | [8][9] |
| Ruxolitinib | JAK1/JAK2 | 3.3 | 2.8 | >400 | 19 | [10][11] |
| Upadacitinib | JAK1 | 43 | 240 | 2300 | 4700 | [12] |
| Filgotinib (GLPG0634) | JAK1 | 10 | 28 | 810 | 116 | [13][14] |
| CEP-33779 | JAK2 | 16 | 1.8 | 15 | 11 | [15] |
| J-4 (triazolo[1,5-a]pyridine derivative) | JAK1/JAK2 | 3.8 | 1.2 | 233.7 | ND | [16] |
| J-6 (triazolo[1,5-a]pyridine derivative) | JAK1/JAK2 | 1.9 | 0.9 | 201.5 | ND | [16] |
ND: Not Determined
Analysis of Selectivity:
-
Tofacitinib , a first-generation inhibitor, demonstrates pan-JAK inhibition with high potency against JAK1, JAK2, and JAK3.[8][9]
-
Ruxolitinib shows selectivity for JAK1 and JAK2 over JAK3 and TYK2.[10][11]
-
Upadacitinib is a second-generation inhibitor with marked selectivity for JAK1.[8][12]
-
The triazolo[1,5-a]pyridine scaffold has given rise to inhibitors with diverse selectivity profiles. Filgotinib (GLPG0634) , a prominent example, exhibits high selectivity for JAK1 over other JAK isoforms.[13][14] Conversely, the same core scaffold has been optimized to produce potent and selective JAK2 inhibitors like CEP-33779 .[15] More recent research has also identified potent JAK1/2 inhibitors like J-4 and J-6 from this chemical class, with significant selectivity against JAK3.[16] This highlights the versatility of the triazolo[1,5-a]pyridine core in achieving different selectivity profiles through targeted chemical modifications.
The JAK-STAT Signaling Pathway
Understanding the mechanism of action of JAK inhibitors requires a clear picture of the JAK-STAT signaling pathway. The following diagram illustrates the key steps involved in this crucial cellular communication cascade.
Caption: Simplified diagram of the JAK-STAT signaling pathway.[17][18][19][20][21][22]
Experimental Methodologies for Determining Selectivity
The determination of a JAK inhibitor's selectivity profile relies on robust and reproducible experimental assays. Both biochemical and cell-based assays are crucial for a comprehensive understanding of a compound's activity.
Biochemical Kinase Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of isolated JAK isoforms. These assays are fundamental for determining the intrinsic potency (IC50) of an inhibitor.[23][24]
Workflow for a Typical In Vitro Kinase Assay:
Caption: Generalized workflow for an in vitro biochemical kinase assay.[25][26]
Step-by-Step Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™): [25]
-
Reagent Preparation:
-
Dilute the purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) to the desired concentration in kinase reaction buffer.
-
Prepare a solution containing the peptide substrate and ATP in the kinase reaction buffer.
-
Perform serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a multi-well plate (e.g., 384-well), add the diluted inhibitor or vehicle control.
-
Add the diluted JAK enzyme to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the reaction plate at a constant temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Incubate to allow for complete ATP depletion.
-
Add a kinase detection reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Incubate to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of light produced is proportional to the amount of ADP generated and inversely proportional to the activity of the inhibitor.
-
Plot the inhibitor concentration versus the signal to generate a dose-response curve and calculate the IC50 value.
-
Cell-Based Assays
Cell-based assays are essential for confirming that the biochemical potency of an inhibitor translates into functional activity in a cellular context. These assays measure the inhibition of cytokine-induced STAT phosphorylation.[27][28]
Step-by-Step Protocol for a Phospho-STAT Flow Cytometry Assay:
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the desired JAKs and cytokine receptors.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control for a specified time.
-
Stimulate the cells with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a crosslinking agent (e.g., paraformaldehyde) to preserve the phosphorylation status of the proteins.
-
Permeabilize the cell membrane with a detergent (e.g., methanol) to allow antibodies to access intracellular proteins.
-
-
Immunostaining:
-
Incubate the permeabilized cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody in thousands of individual cells.
-
Gate on the cell population of interest.
-
-
Data Analysis:
-
Quantify the median fluorescence intensity (MFI) for each inhibitor concentration.
-
Normalize the data to the stimulated and unstimulated controls.
-
Plot the inhibitor concentration versus the percentage of pSTAT inhibition to determine the cellular IC50 value.
-
Conclusion
The quest for more selective JAK inhibitors is a dynamic and evolving field in drug discovery. The triazolo[1,5-a]pyridine scaffold has proven to be a versatile chemical starting point for the development of a new generation of JAKinibs with tailored selectivity profiles. By leveraging a combination of robust biochemical and cell-based assays, researchers can meticulously characterize the potency and selectivity of these novel compounds. This detailed profiling is paramount for advancing candidates with the potential for an optimized balance of efficacy and safety, ultimately leading to improved therapeutic options for patients with a wide range of debilitating diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
